molecular formula C15H14N2O4 B1312577 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid CAS No. 241809-79-0

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Cat. No.: B1312577
CAS No.: 241809-79-0
M. Wt: 286.28 g/mol
InChI Key: HZUDHRTWQOKGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (CAS 241809-79-0) is a benzoic acid derivative of interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 15 H 14 N 2 O 4 and a molecular weight of 286.28 g/mol, serves as a versatile chemical building block or synthetic intermediate . Its structure, featuring both a carboxylic acid and a protected aminomethyl group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Scientific literature indicates its use in synthetic routes, with one application involving its role as an intermediate in the production of compounds known as histone deacetylase (HDAC) inhibitors . Researchers can utilize this compound in various applications, including structure-activity relationship (SAR) studies and as a key fragment in library synthesis for drug discovery projects. Key physical properties include a predicted density of 1.3±0.1 g/cm³, a high boiling point of 548.3±50.0 °C at 760 mmHg, and a flash point of 285.4±30.1 °C . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

4-[(pyridin-3-ylmethoxycarbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDHRTWQOKGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431263
Record name 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241809-79-0
Record name 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is a molecule of significant interest in medicinal chemistry, primarily functioning as a versatile building block in the synthesis of pharmacologically active compounds. Its structure, which combines a benzoic acid moiety, a carbamate linker, and a pyridine ring, offers a unique combination of functionalities that can be exploited for targeted drug design. This guide provides a comprehensive overview of the compound's structure, a detailed (hypothetical) synthesis protocol, and explores its potential therapeutic applications, particularly in the realm of enzyme inhibition for inflammatory diseases and cancer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueReference
CAS Number 241809-79-0[1]
Molecular Formula C₁₅H₁₄N₂O₄[2]
Molecular Weight 286.28 g/mol [2]
Boiling Point (Predicted) 548.3 ± 50.0 °C[3]
Density (Predicted) 1.316 ± 0.06 g/cm³[3]
Storage Room temperature, sealed, dry[3]

Synthesis Protocol

Rationale for Synthetic Strategy

The chosen synthetic route involves the in-situ formation of a chloroformate from 3-pyridinemethanol, which then readily reacts with the primary amine of 4-(aminomethyl)benzoic acid. This method is widely used for carbamate synthesis due to its efficiency and the commercial availability of the starting materials.[4] The use of a base is essential to neutralize the hydrochloric acid byproduct of the reaction.

Step-by-Step Methodology

Step 1: Preparation of Pyridin-3-ylmethyl chloroformate (Intermediate)

  • Rationale: Phosgene or a phosgene equivalent like triphosgene is used to convert the primary alcohol of 3-pyridinemethanol into a more reactive chloroformate. This activation is necessary for the subsequent nucleophilic attack by the amine. Extreme caution must be exercised when handling phosgene or its equivalents due to their high toxicity.[5]

  • Procedure:

    • In a well-ventilated fume hood, a solution of triphosgene (1.0 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of 3-pyridinemethanol (3.0 equivalents) and a non-nucleophilic base such as triethylamine (3.3 equivalents) in anhydrous DCM is added dropwise to the triphosgene solution over 30 minutes, maintaining the temperature at 0 °C.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • The resulting solution of pyridin-3-ylmethyl chloroformate is used directly in the next step without isolation to avoid decomposition and minimize handling of the reactive intermediate.

Step 2: Synthesis of this compound

  • Rationale: The amino group of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the in-situ generated pyridin-3-ylmethyl chloroformate to form the stable carbamate linkage.[4]

  • Procedure:

    • In a separate flask, 4-(aminomethyl)benzoic acid (2.8 equivalents) is suspended in a mixture of anhydrous DCM and a polar aprotic solvent like dimethylformamide (DMF) to aid solubility.

    • An excess of a non-nucleophilic base such as triethylamine (3.5 equivalents) is added to the suspension.

    • The solution of pyridin-3-ylmethyl chloroformate prepared in Step 1 is added dropwise to the suspension of 4-(aminomethyl)benzoic acid at 0 °C.

    • The reaction mixture is stirred at room temperature overnight.

    • The reaction is monitored by TLC for the disappearance of the starting materials.

    • Upon completion, the reaction is quenched by the addition of water.

    • The aqueous layer is acidified with dilute hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the product.

    • The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Chloroformate Formation cluster_step2 Step 2: Carbamate Formation cluster_purification Purification Triphosgene Triphosgene Intermediate Pyridin-3-ylmethyl chloroformate (in situ) Triphosgene->Intermediate 0 °C to RT Pyridinemethanol 3-Pyridinemethanol Pyridinemethanol->Intermediate 0 °C to RT Base1 Triethylamine Base1->Intermediate 0 °C to RT Solvent1 Anhydrous DCM Solvent1->Intermediate 0 °C to RT FinalProduct This compound Intermediate->FinalProduct 0 °C to RT AMBA 4-(Aminomethyl)benzoic acid AMBA->FinalProduct 0 °C to RT Base2 Triethylamine Base2->FinalProduct 0 °C to RT Solvent2 Anhydrous DCM/DMF Solvent2->FinalProduct 0 °C to RT Quenching Water Quench FinalProduct->Quenching Acidification Acidification (HCl) Quenching->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: Synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring, the methylene protons of the pyridinylmethoxy and aminomethyl groups, and the aromatic protons of the benzoic acid moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid groups.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively reported, its structural motifs suggest potential as an enzyme inhibitor. The carbamate functional group is a known pharmacophore in many approved drugs and investigational compounds.[6]

A notable example of a structurally related drug is Entinostat, which contains a pyridylmethyl carbamate moiety and functions as a histone deacetylase (HDAC) inhibitor.[7] Entinostat has shown promise in clinical trials for various cancers. This suggests that this compound could serve as a scaffold for the development of novel HDAC inhibitors or inhibitors of other enzymes implicated in cancer and inflammatory diseases.

The benzoic acid group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To evaluate the potential of this compound as an enzyme inhibitor, a generic in vitro enzyme inhibition assay can be performed. The specific enzyme target would be chosen based on a screening of related compounds or by computational docking studies.

Principle

The assay measures the activity of a target enzyme in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the compound's potency.

Step-by-Step Methodology
  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A serial dilution is then performed to obtain a range of concentrations to be tested.

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Assay Procedure: a. In a 96-well microplate, the assay buffer, the test compound at various concentrations, and the enzyme solution are added. b. The plate is incubated for a predetermined period to allow for the binding of the inhibitor to the enzyme. c. The enzymatic reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the amount of product formed is measured using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: a. The enzyme activity at each inhibitor concentration is calculated and expressed as a percentage of the activity of the control (no inhibitor). b. The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration. c. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Assay Workflow Diagram

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Compound Dilution Series Incubation Incubate Enzyme with Compound CompoundPrep->Incubation EnzymePrep Prepare Enzyme Solution EnzymePrep->Incubation SubstratePrep Prepare Substrate Solution Reaction Initiate Reaction with Substrate SubstratePrep->Reaction Incubation->Reaction Detection Stop Reaction & Measure Product Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a valuable molecular scaffold with significant potential in drug discovery. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical transformations. The structural similarities to known enzyme inhibitors, such as Entinostat, highlight its potential as a starting point for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (n.d.).
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved from [Link]

  • US4810796A - Preparation of pyridinol carbamate - Google Patents. (n.d.).
  • US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents. (n.d.).
  • p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - NIH. (2020, March 9). Retrieved from [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Benzoic acid, 4-methoxy-, methyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (PHY0074798) - PhytoBank. (n.d.). Retrieved from [Link]

  • DE1917539A1 - Carbamates of pyridinemethanol derivatives and process for their preparation - Google Patents. (n.d.).
  • EP0233571A2 - Method for the preparation of pyridinol carbamate - Google Patents. (n.d.).
  • WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents. (n.d.).
  • Determination of Inhibitory Effect of PKM2 Enzyme and Antitumoral Activity of Novel Coumarin-naphthoquinone Hybrids - PubMed. (n.d.). Retrieved from [Link]

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents. (n.d.).
  • p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PubMed. (2020, March 9). Retrieved from [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of 3-(4'-Aminobenzyl)pyridine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - Frontiers. (n.d.). Retrieved from [Link]

  • Pyridine carbamate | C6H8N2O2 | CID 19014921 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents. (n.d.).
  • Phosgene | ResearchGate. (n.d.). Retrieved from [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents. (n.d.).
  • Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - MDPI. (2023, April 11). Retrieved from [Link]

  • CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents. (n.d.).
  • Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines - ResearchGate. (2023, April 30). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (CAS 241809-79-0)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its physicochemical properties, a proposed synthesis protocol, its critical role in the production of the histone deacetylase (HDAC) inhibitor Entinostat, and essential safety and handling information.

Introduction and Core Significance

This compound, with CAS number 241809-79-0, is a bifunctional organic molecule that has garnered significant attention not for its intrinsic biological activity, but as a crucial precursor in multi-step organic synthesis. Its structure uniquely combines a benzoic acid moiety, providing a carboxylic acid handle for amide bond formation, and a pyridine-protected aminomethyl group. This strategic design makes it an ideal building block in the synthesis of complex molecules, most notably in the pharmaceutical industry.

The primary and most well-documented application of this compound is as the penultimate intermediate in the synthesis of Entinostat (MS-275), a potent, orally available, class I selective histone deacetylase (HDAC) inhibitor investigated in numerous clinical trials for the treatment of various cancers, including Hodgkin's lymphoma and advanced breast cancer.[1] The structural integrity and purity of this intermediate are paramount to the successful synthesis of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Characterization

A precise understanding of the compound's physical and chemical properties is fundamental for its synthesis, purification, and application.

PropertyValueSource
CAS Number 241809-79-0[2]
Molecular Formula C₁₅H₁₄N₂O₄[2]
Molecular Weight 286.28 g/mol [2][3]
Appearance Expected to be a white to off-white solid/powder[4]
Boiling Point 548.3 ± 50.0 °C (Predicted)[3]
Density 1.316 ± 0.06 g/cm³ (Predicted)[3]
Storage Room temperature, sealed, dry conditions[3]
Analytical Characterization (Predicted)

While specific, publicly available experimental spectra for this compound are scarce, the following are expected characteristics based on its structure. Researchers must perform their own analytical validation upon synthesis.

  • ¹H NMR: Expected signals would include aromatic protons from both the benzene and pyridine rings, a singlet for the methylene protons of the pyridinylmethyl group, a doublet for the methylene protons of the benzyl group, and a broad singlet for the carbamate N-H proton. The carboxylic acid proton would likely appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the carboxylic acid and the carbamate, as well as signals for the aromatic carbons of both rings and the aliphatic carbons of the two methylene groups.

  • Mass Spectrometry (MS): The expected exact mass would be 286.0954 g/mol . Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 287.1028 and/or a [M-H]⁻ ion at m/z 285.0883.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the carbamate (~3300 cm⁻¹), C=O stretches for the carboxylic acid and carbamate (~1700-1720 cm⁻¹ and ~1680-1700 cm⁻¹, respectively), and C=C/C=N stretches from the aromatic rings (~1400-1600 cm⁻¹).

Synthesis and Purification

The synthesis of this compound is a critical step that requires careful execution. While specific, detailed protocols are proprietary or embedded within broader patents, a chemically sound and robust synthetic route can be proposed based on established carbamate formation chemistry.

Proposed Synthetic Pathway

The most logical pathway involves two main stages: the creation of an activated carbonylating agent from 3-pyridinemethanol and its subsequent reaction with 4-(aminomethyl)benzoic acid.

G cluster_0 Stage 1: Chloroformate Formation cluster_1 Stage 2: Carbamate Formation A 3-Pyridinemethanol C Pyridin-3-ylmethyl chloroformate A->C Reaction in inert solvent (e.g., Toluene, -5°C to 0°C) B Phosgene (or Triphosgene) B->C D 4-(Aminomethyl)benzoic acid F Target Compound (CAS 241809-79-0) D->F Reaction with base (e.g., NaOH, NaHCO₃) in a biphasic system (e.g., Dioxane/Water) E Pyridin-3-ylmethyl chloroformate E->F

Caption: Proposed two-stage synthesis of the target compound.

Detailed Proposed Experimental Protocol

This protocol is a representative procedure based on standard methods for carbamate synthesis.[3] Researchers should perform appropriate optimization and safety assessments.

Part A: Synthesis of Pyridin-3-ylmethyl chloroformate

  • Setup: To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of phosgene (or a safer equivalent like triphosgene) in an anhydrous, inert solvent such as toluene.

  • Cooling: Cool the solution to -5 °C to 0 °C using an ice-salt bath.

  • Reaction: Slowly add a solution of 3-pyridinemethanol (1.0 equivalent) in the same solvent from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench any excess phosgene with a cold, saturated sodium bicarbonate solution. The resulting chloroformate is often used directly in the next step without extensive purification due to its reactivity.

Part B: Synthesis of this compound

  • Setup: In a separate flask, dissolve 4-(aminomethyl)benzoic acid (1.0 equivalent) in an aqueous solution of a base such as sodium hydroxide or sodium bicarbonate (2.0-2.2 equivalents). A co-solvent like dioxane or THF may be used to improve solubility.

  • Cooling: Cool the amine solution to 0-5 °C.

  • Reaction: Slowly add the freshly prepared solution of pyridin-3-ylmethyl chloroformate (1.0-1.1 equivalents) to the stirred amine solution. Maintain the temperature and a basic pH (>8) during the addition.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, acidify the mixture to a pH of ~4-5 with a dilute acid (e.g., 1M HCl). This will precipitate the product while keeping unreacted starting materials in solution.

    • Filter the resulting solid precipitate.

    • Wash the solid with cold water and then with a non-polar solvent like hexane or ether to remove organic impurities.

    • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in the Synthesis of Entinostat (MS-275)

The sole significant application of this compound is its role as the direct precursor to Entinostat. It provides the entire "right-hand" portion of the final drug molecule.

Mechanism of Action Context: The Role of Entinostat

Entinostat is a histone deacetylase (HDAC) inhibitor, specifically targeting Class I HDACs (HDAC1, 2, and 3).[1][5] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of genes, including tumor suppressor genes. By inhibiting HDACs, Entinostat promotes histone acetylation, leading to a more open chromatin structure and the re-expression of silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

G cluster_pathway Entinostat's Mechanism of Action entinostat Entinostat hdac HDAC Enzyme (e.g., HDAC1, 3) entinostat->hdac Inhibits apoptosis Tumor Cell Apoptosis & Growth Arrest entinostat->apoptosis Promotes histone Acetylated Histone deacetylated_histone Deacetylated Histone histone->deacetylated_histone Deacetylation acetyl_lysine Lysine (Ac) chromatin Condensed Chromatin (Transcriptional Repression) deacetylated_histone->chromatin chromatin->apoptosis Suppresses

Caption: Simplified pathway of Entinostat's HDAC inhibition.

Experimental Protocol: Coupling to form Entinostat

The following protocol describes the final amide bond formation step, which utilizes the title compound as a key reactant. This procedure is adapted from published synthetic routes.[1]

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents), to the suspension.

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 60 °C) for 2-3 hours.[1] The reaction mixture should become a clear solution as the reactive acylimidazole intermediate is formed.

  • Amide Bond Formation:

    • Cool the solution of the activated acid back to room temperature.

    • Add o-phenylenediamine (1.0-1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction for the disappearance of the starting materials via TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by stirring with a mixture of a non-polar solvent (like hexane) and water to remove unreacted starting materials and water-soluble byproducts.[1]

    • The resulting solid (Entinostat) is collected by filtration, washed with a suitable solvent (e.g., dichloromethane), and dried under vacuum to yield the final product as an off-white powder.

G A Target Compound (CAS 241809-79-0) C CDI (Coupling Agent) THF, 60°C A->C B o-Phenylenediamine D Entinostat (MS-275) B->D Nucleophilic Attack C->D Acylimidazole Intermediate

Caption: Workflow for the conversion of the title compound to Entinostat.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from structurally similar compounds (e.g., aminobenzoic acids) can provide guidance.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a well-defined, non-commercial chemical intermediate whose value is intrinsically linked to its role in the synthesis of the HDAC inhibitor Entinostat. Its bifunctional nature is deliberately designed for this purpose, allowing for a convergent synthesis strategy. This guide has provided a comprehensive overview of its properties, a proposed detailed synthesis protocol, and its direct application in the formation of a clinically relevant anti-cancer agent. For researchers in medicinal chemistry and process development, a thorough understanding and proficient synthesis of this key intermediate are essential steps toward the production of Entinostat and potentially other novel therapeutics built upon this structural framework.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. Entinostat. National Center for Biotechnology Information. PubChem Compound Database; CID=4261. Available from: [Link]

Sources

An In-depth Technical Guide to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, a molecule of interest in pharmaceutical research and drug development. This document delves into its chemical properties, synthesis, and potential biological applications, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction and Chemical Identity

This compound (CAS No. 241809-79-0) is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyridine ring, linked by a carbamate group.[1] This unique structural arrangement suggests its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents, particularly as a building block for enzyme inhibitors.[1] The presence of both a carboxylic acid and a pyridine nitrogen imparts a degree of polarity and potential for diverse chemical interactions, making it an attractive scaffold in medicinal chemistry.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
CAS Number 241809-79-0[1]
Molecular Formula C₁₅H₁₄N₂O₄[1]
Molecular Weight 286.28 g/mol [1]
Boiling Point (Predicted) 548.3 ± 50.0 °C[1]
Density (Predicted) 1.316 ± 0.06 g/cm³[1]
Appearance White powder[2]
Purity >95% (typical for commercial grades)[2]
Storage Room temperature, sealed, dry[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving the preparation of key precursors followed by a final coupling reaction.

Synthesis of Precursors

The primary precursors for the synthesis of the title compound are 4-(aminomethyl)benzoic acid and pyridin-3-ylmethanol.

Several synthetic routes to 4-(aminomethyl)benzoic acid have been reported. A common industrial method involves the catalytic reduction of 4-cyanobenzoic acid. Alternatively, it can be prepared from 4-carboxybenzaldehyde through oximation followed by reduction.[3][4]

Exemplary Protocol for the Synthesis of 4-(Aminomethyl)benzoic acid from 4-Carboxybenzaldehyde:

  • Oximation: 4-Carboxybenzaldehyde is reacted with hydroxylamine to form 4-carboxybenzaldehyde oxime.

  • Reduction: The resulting oxime is then catalytically hydrogenated, typically using a palladium or nickel catalyst in a suitable solvent, to yield 4-(aminomethyl)benzoic acid.[3]

Synthesis of Pyridin-3-ylmethanol

Pyridin-3-ylmethanol can be synthesized via the reduction of nicotinic acid or its esters.

Exemplary Protocol for the Synthesis of Pyridin-3-ylmethanol from Nicotinic Acid:

  • Esterification: Nicotinic acid is first esterified, for example, with methanol in the presence of a catalytic amount of sulfuric acid to produce methyl nicotinate.

  • Reduction: The methyl nicotinate is then reduced using a suitable reducing agent, such as sodium borohydride in methanol, to afford pyridin-3-ylmethanol.

Final Synthesis of this compound

The final step in the synthesis involves the formation of the carbamate linkage between 4-(aminomethyl)benzoic acid and a reactive derivative of pyridin-3-ylmethanol. A plausible and efficient method is the reaction of 4-(aminomethyl)benzoic acid with pyridin-3-ylmethyl chloroformate.

This key intermediate can be prepared by reacting pyridin-3-ylmethanol with phosgene or a phosgene equivalent, such as triphosgene.[5] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the generated HCl.

Proposed Experimental Workflow for Synthesis:

G cluster_precursors Precursor Synthesis cluster_final Final Product Synthesis Nicotinic_Acid Nicotinic Acid Methyl_Nicotinate Methyl Nicotinate Nicotinic_Acid->Methyl_Nicotinate Esterification Pyridin_3_ylmethanol Pyridin-3-ylmethanol Methyl_Nicotinate->Pyridin_3_ylmethanol Reduction Chloroformate (Pyridin-3-yl)methyl chloroformate Pyridin_3_ylmethanol->Chloroformate Reaction with Phosgene Carboxybenzaldehyde 4-Carboxybenzaldehyde Oxime 4-Carboxybenzaldehyde Oxime Carboxybenzaldehyde->Oxime Oximation AMBA 4-(Aminomethyl)benzoic acid Oxime->AMBA Reduction Final_Product 4-((((Pyridin-3-ylmethoxy)carbonyl) amino)methyl)benzoic acid AMBA->Final_Product Carbamate Formation Phosgene Phosgene/Triphosgene Chloroformate->Final_Product Carbamate Formation

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol for the Synthesis of this compound:

  • Preparation of Pyridin-3-ylmethyl Chloroformate Hydrochloride: To a solution of pyridin-3-ylmethanol in a suitable aprotic solvent (e.g., dichloromethane), cooled to 0 °C, is added triphosgene portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the resulting crude pyridin-3-ylmethyl chloroformate is converted to its more stable hydrochloride salt.[5]

  • Carbamate Formation: 4-(Aminomethyl)benzoic acid is suspended in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like dioxane) and the pH is adjusted to basic with an appropriate base (e.g., sodium hydroxide). To this solution, pyridin-3-ylmethyl chloroformate hydrochloride is added portion-wise while maintaining the basic pH. The reaction is stirred until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup and Purification: The reaction mixture is acidified to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system to afford pure this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of both the pyridine and benzene rings, as well as signals for the methylene groups and the carbamate N-H proton.

    • ¹³C NMR spectroscopy would show distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, in addition to the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the carbamate group, as well as N-H stretching and bending vibrations.[4][6][7]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.[8]

Biological Activity and Potential Applications

While direct biological activity data for this compound is limited in the public domain, its structural features and the activities of related compounds provide strong indications of its potential applications in drug discovery.

Potential as an Enzyme Inhibitor

The carbamate functional group is a well-established pharmacophore in numerous enzyme inhibitors.[9] Carbamate derivatives are known to act as inhibitors of cholinesterases, proteases, and other enzymes.[10][11] Therefore, it is plausible that this compound could serve as a scaffold for the development of novel enzyme inhibitors.

Insights from Structurally Related Compounds

A structurally similar compound, pyridin-3-ylmethyl (4-((2-aminophenyl)carbamoyl)benzyl)-carbamate, has been investigated for its ability to induce the expression of antimicrobial peptides in colon epithelial cells, particularly in combination with 1,25-dihydroxy Vitamin D3.[12] This suggests a potential role for compounds with this structural motif in modulating innate immunity.

Broader Context of Pyridine-Containing Pharmaceuticals

The pyridine ring is a common feature in a wide range of pharmaceuticals with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[13] Pyridine-based derivatives have been explored as FLT3 inhibitors for the treatment of acute myeloid leukemia, highlighting the potential of this heterocycle in oncology drug discovery.

Logical Relationship of Potential Biological Activity:

G cluster_features Structural Features cluster_activities Potential Biological Activities Target_Compound This compound Carbamate Carbamate Moiety Target_Compound->Carbamate Pyridine Pyridine Ring Target_Compound->Pyridine Benzoic_Acid Benzoic Acid Moiety Target_Compound->Benzoic_Acid Enzyme_Inhibition Enzyme Inhibition (e.g., Cholinesterase, Protease) Carbamate->Enzyme_Inhibition Immunity_Modulation Innate Immunity Modulation Pyridine->Immunity_Modulation Anticancer Anticancer Activity (e.g., Kinase Inhibition) Pyridine->Anticancer

Caption: Structural features and potential biological activities.

Conclusion

This compound is a molecule with significant potential in pharmaceutical research and development. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. While direct evidence of its biological activity is still emerging, the known properties of its constituent functional groups and structurally related compounds suggest promising avenues for its application as a scaffold for the design of novel enzyme inhibitors and other therapeutic agents. Further research into the specific biological targets and pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

  • (a,b) Further testing of pyridin-3-ylmethyl (4-((2-aminophenyl)carbamoyl)benzyl) - ResearchGate. (URL: [Link])

  • A convenient synthesis and biological activities of N-(pyridin-3-ylmethylene) benzohydrazides by the condensation of nicotinalde - CORE. (URL: [Link])

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase - PubMed - NIH. (URL: [Link])

  • 1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (URL: [Link])

  • pyridin-3-ylmethyl N-[[4-[(2-amino-4-methylphenyl)carbamoyl]phenyl]methyl]carbamate. (URL: [Link])

  • Methyl N-(4-methylpyridin-3-yl)carbamate | C8H10N2O2 | CID 11672725 - PubChem. (URL: [Link])

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • methyl N-pyridin-3-ylcarbamate - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
  • US4810796A - Preparation of pyridinol carbamate - Google P
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. (URL: [Link])

  • PYRIDYLURETHANES OF PHARMACOLOGICAL INTEREST - PubMed. (URL: [Link])

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - NIH. (URL: [Link])

  • Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed. (URL: [Link])

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. (URL: [Link])

  • Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H- Pyrazolo - Technical Disclosure Commons. (URL: [Link])

  • Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts - PMC - NIH. (URL: [Link])

  • Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google P
  • Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC - NIH. (URL: [Link])

  • WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google P
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • Comparison of the FT-IR spectra of the three tri-carbamates. - ResearchGate. (URL: [Link])

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC - NIH. (URL: [Link])

  • Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)carbamate monohydrates - PubMed. (URL: [Link])

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (URL: [Link])

  • phenyl N-(pyridin-3-ylmethyl)carbamate | C13H12N2O2 | CID 20387955 - PubChem. (URL: [Link])

  • CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google P
  • Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids - PubMed. (URL: [Link])

  • Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine - ResearchGate. (URL: [Link])

  • Self-assembled transition metal dithiocarbamates of pyridine-3-carboxamide: synthesis, spectral characterization, thermal and biological studies - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • US6437120B1 - Process for preparing pyridinemethanol compounds - Google P
  • Phosgenation Reactions with Phosgene from Triphosgene - Semantic Scholar. (URL: [Link])

  • 3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed. (URL: [Link])

  • US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google P
  • (PDF) Phosgenation Reactions with Phosgene from Triphosgene - ResearchGate. (URL: [Link])

  • Figure S9. FTIR spectrum of monosubstituted carbamate FTC model compound 3. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions | Request PDF - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The mechanism of action for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid has not been definitively established in publicly available scientific literature. This guide provides a detailed analysis of its structural components and proposes several plausible, hypothetical mechanisms of action based on established pharmacological principles and the known activities of analogous structures. The experimental protocols described herein are suggested methodologies to investigate these hypotheses.

Introduction: Deconstructing a Molecule of Interest

This compound is a synthetic organic compound featuring a unique assembly of three key chemical moieties: a pyridine ring, a benzoic acid derivative, and a central carbamate linker. While its specific biological target remains unelucidated, its structure suggests a design aimed at interacting with biological systems, likely as an enzyme inhibitor or a modulator of protein-protein interactions. The presence of the carbamate group, a common structural element in many approved therapeutic agents, points towards a potential role in modern drug discovery.[1][2] This guide will dissect the potential pharmacological contributions of each component to propose testable hypotheses regarding its mechanism of action.

Structural Analysis and Putative Pharmacological Contributions

The molecule can be logically divided into three key regions, each with potential roles in target binding and pharmacological effect:

  • Pyridin-3-ylmethoxy Moiety: The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets such as enzyme active sites or receptor pockets.[3] Its inclusion suggests a potential for interactions with targets where a hydrogen bond acceptor is favorable.

  • Carbamate Linker: The carbamate group (-O-CO-NH-) is a stable, planar structure that serves as a bioisostere for amide or ester bonds.[1][5] It is more resistant to hydrolysis than an ester and can participate in hydrogen bonding through both the carbonyl oxygen and the N-H group.[1] In many drugs, the carbamate linkage is not merely a linker but an active part of the pharmacophore, directly engaging with the biological target.[6][7] Its presence suggests that the compound may mimic a peptide substrate or bind to an active site that recognizes amide bonds.

  • 4-(Aminomethyl)benzoic acid Moiety: This portion of the molecule provides a rigid scaffold and a terminal carboxylic acid group. Benzoic acid derivatives are known to act as inhibitors for a variety of enzymes.[8][9] The carboxylic acid is ionizable at physiological pH, allowing for potent ionic interactions or hydrogen bonding with positively charged residues (e.g., arginine, lysine) in a target's binding site. Furthermore, the parent compound, 4-(aminomethyl)benzoic acid, is a known competitive inhibitor of the peptide transporter PepT1 and possesses antifibrinolytic properties.[10][11]

Hypothetical Mechanisms of Action

Based on the structural analysis, we can propose several plausible mechanisms of action for this compound.

Hypothesis 1: Inhibition of a Proteolytic Enzyme (e.g., a Serine Protease)

The carbamate linkage, acting as a stable mimic of a peptide bond, could allow the compound to bind to the active site of a protease. The pyridin-3-ylmethoxy and benzoic acid portions would then occupy the S1 and S1' pockets of the enzyme, respectively, forming specific interactions that lead to competitive inhibition.

G cluster_0 Protease Active Site cluster_1 Inhibitor Molecule S1 Pocket S1 Pocket Catalytic Triad Catalytic Triad S1' Pocket S1' Pocket Pyridin-3-ylmethoxy Pyridin-3-ylmethoxy Pyridin-3-ylmethoxy->S1 Pocket Occupies Carbamate Linker Carbamate Linker Carbamate Linker->Catalytic Triad Interacts with Benzoic Acid Benzoic Acid Benzoic Acid->S1' Pocket Occupies

Caption: Hypothetical binding of the inhibitor to a protease active site.

Hypothesis 2: Kinase Inhibition

The pyridine ring is a common feature in many ATP-competitive kinase inhibitors, where it often forms a hydrogen bond with the "hinge" region of the kinase. The rest of the molecule could then occupy the ATP-binding pocket, leading to the inhibition of the phosphotransferase activity.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Molecule Hinge Region Hinge Region Adenine Pocket Adenine Pocket Ribose Pocket Ribose Pocket Pyridine Ring Pyridine Ring Pyridine Ring->Hinge Region H-bonds to Rest of Molecule Rest of Molecule Rest of Molecule->Adenine Pocket Occupies Rest of Molecule->Ribose Pocket Occupies

Caption: Putative interaction of the compound with a kinase ATP-binding pocket.

Hypothesis 3: Inhibition of a Metalloprotease or Other Metalloenzyme

Benzoic acid and its derivatives have been reported to inhibit metalloenzymes, in some cases by chelating the metal ion in the active site.[12] The carboxylic acid of the inhibitor could coordinate with the metal cofactor (e.g., Zn2+, Mg2+), while the rest of the molecule provides additional binding interactions, leading to potent inhibition.

Experimental Validation: A Roadmap to Elucidating the Mechanism of Action

To test these hypotheses, a systematic experimental approach is required. The following protocols outline key experiments for target identification and validation.

Target Identification

A broad approach to identifying the molecular target is the most logical first step.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To determine if the compound inhibits a wide range of protein kinases.

  • Methodology:

    • Prepare a stock solution of the compound in DMSO.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of 100-400 human kinases at a fixed concentration (e.g., 10 µM).

    • The service will perform radiometric or fluorescence-based assays to measure kinase activity in the presence of the compound.

    • Analyze the results to identify any kinases that are significantly inhibited (e.g., >50% inhibition).

  • Expected Outcome: Identification of one or more "hit" kinases, which can then be further validated.

Protocol 2: Protease Panel Screening

  • Objective: To assess the inhibitory activity of the compound against a panel of proteases.

  • Methodology:

    • Similar to the kinase screen, prepare a stock solution of the compound.

    • Utilize a commercial or in-house protease screening panel (e.g., using fluorescently labeled substrates).

    • Incubate the proteases with their respective substrates in the presence and absence of the compound.

    • Measure the fluorescence signal over time to determine the rate of substrate cleavage.

    • Identify proteases for which the rate of cleavage is significantly reduced.

  • Expected Outcome: Identification of potential protease targets.

Target Validation and Mechanistic Studies

Once a putative target is identified, further experiments are needed to confirm the interaction and elucidate the mechanism of inhibition.

Protocol 3: IC50 Determination

  • Objective: To determine the potency of the compound against the identified target enzyme.

  • Methodology:

    • Perform an enzyme activity assay (e.g., kinase or protease assay as described above).

    • Titrate the compound over a range of concentrations (e.g., from 1 nM to 100 µM).

    • Measure the enzyme activity at each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Expected Outcome: A quantitative measure of the compound's inhibitory potency.

Hypothetical Target Assay Type Typical Substrate Detection Method
Serine ProteaseFluorometricBoc-Gln-Ala-Arg-AMCFluorescence
Tyrosine KinaseRadiometricPoly(Glu, Tyr)Scintillation Counting
Metallo-proteaseColorimetricAzocollSpectrophotometry

Protocol 4: Mechanism of Inhibition Studies (e.g., for an Enzyme)

  • Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Methodology:

    • Perform the enzyme activity assay with varying concentrations of both the compound and the enzyme's substrate.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

  • Expected Outcome: Insight into the mode of binding of the inhibitor to the enzyme.

Start Start Broad Panel Screening Broad Panel Screening (Kinases, Proteases, etc.) Start->Broad Panel Screening Hit Identification Hit(s) Identified? Broad Panel Screening->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Yes Stop Stop Hit Identification->Stop No Potent? Potent? IC50 Determination->Potent? Mechanism of Inhibition Studies Mechanism of Inhibition Studies (e.g., Lineweaver-Burk) Potent?->Mechanism of Inhibition Studies Yes Potent?->Stop No Cell-based Assays Cell-based Functional Assays Mechanism of Inhibition Studies->Cell-based Assays

Caption: Experimental workflow for target validation and mechanistic studies.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure provides a strong basis for formulating testable hypotheses. The convergence of a pyridine ring, a carbamate linker, and a benzoic acid moiety suggests its potential as an enzyme inhibitor, possibly targeting kinases or proteases. The experimental roadmap outlined in this guide provides a clear path for researchers to systematically investigate these possibilities, ultimately leading to a definitive understanding of this compound's biological function and therapeutic potential.

References

  • Organic Carbamates: An Unique Linkage in Anticancer Drug Design. (2015). Research and Reviews: Journal of Chemistry. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

  • Organic Carbamates: An Unique Linkage in Anticancer Drug Design. (2015). Research and Reviews. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). Arhiv za farmaciju. [Link]

  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (2018). Avicenna Journal of Medical Biotechnology. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2020). Molecules. [Link]

  • Scheme 1. Route to preparation of benzoic acid derivatives by reaction... ResearchGate. [Link]

  • Aminomethylbenzoic acid. Wikipedia. [Link]

  • 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. (1998). The Journal of Physiology. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). Archiv der Pharmazie. [Link]

  • Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. (2019). Molecules. [Link]

  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (2021). Bioorganic Chemistry. [Link]

  • Pyridines and Imidazopyridines with Medicinal Significance. (2015). Current Topics in Medicinal Chemistry. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). Journal of Medicinal Chemistry. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). ACS Publications. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). Molecules. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). Molbank. [Link]

  • phenyl N-benzyl-N-phenylcarbamate. PubChem. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences. [Link]

Sources

The (Pyridin-3-ylmethoxy)carbonyl (Pymoc) Protecting Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The following guide is a conceptual framework based on established principles of protecting group chemistry. As of the latest literature review, the (Pyridin-3-ylmethoxy)carbonyl (Pymoc) group is not a widely documented or commercially available protecting group for amines or other functional groups. Consequently, the specific protocols, reaction kinetics, and comparative data presented herein are extrapolated from known properties of related carbamate-based protecting groups and the inherent chemical nature of the pyridine moiety. This document is intended to serve as a forward-looking technical exploration for researchers and drug development professionals who may consider developing or utilizing such a protecting group.

Introduction: The Rationale for a Pyridine-Based Carbamate Protecting Group

In the landscape of multistep organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is fundamental to achieving chemoselectivity and high yields.[1] Carbamates, such as the well-established Boc, Cbz, and Fmoc groups, are mainstays for the protection of primary and secondary amines due to their robust nature and diverse deprotection conditions.[2] The hypothetical (Pyridin-3-ylmethoxy)carbonyl (Pymoc) group introduces a pyridine ring into the carbamate structure, a feature that could offer unique properties and a novel deprotection strategy.

The core appeal of a Pymoc group lies in the potential for catalytic, metal-mediated cleavage . The pyridine nitrogen can act as a ligand for transition metals, potentially facilitating a targeted deprotection under conditions orthogonal to the acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) protecting groups.[3] This could provide an additional layer of orthogonality in complex synthetic routes, a critical consideration in the synthesis of intricate molecules.[4]

Conceptual Synthesis of the Pymoc Activating Agent

The primary reagent for the introduction of the Pymoc group would likely be an activated carbonate, such as (Pyridin-3-yl)methyl chloroformate or a more stable derivative like (Pyridin-3-yl)methyl succinimidyl carbonate. The synthesis would logically proceed from 3-pyridinemethanol.

Experimental Protocol: Synthesis of (Pyridin-3-yl)methyl chloroformate (Conceptual)
  • Reaction Setup: To a solution of 3-pyridinemethanol (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add triphosgene (0.4 eq.) at 0 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (Pyridin-3-yl)methyl chloroformate. Due to the inherent instability of chloroformates, it is advisable to use the crude product immediately in the subsequent protection step.

Protection of Amines with the Pymoc Group

The introduction of the Pymoc group onto a primary or secondary amine would follow standard procedures for carbamate formation.

Experimental Protocol: Pymoc Protection of a Generic Amine (Conceptual)
  • Reaction Setup: Dissolve the amine substrate (1.0 eq.) in a mixture of dichloromethane and aqueous sodium bicarbonate solution at 0 °C.

  • Reagent Addition: To this biphasic mixture, add a solution of crude (Pyridin-3-yl)methyl chloroformate (1.1 eq.) in dichloromethane dropwise while stirring vigorously.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The resulting Pymoc-protected amine can be purified by column chromatography on silica gel.

Deprotection of the Pymoc Group: A Unique Catalytic Pathway

The defining feature of the Pymoc group would be its selective removal. The pyridine nitrogen provides a handle for transition metal coordination, suggesting a deprotection mechanism distinct from conventional methods. A plausible approach involves the use of a palladium catalyst, which is known to cleave allylic and benzylic carbamates. The coordination of the pyridine to the metal center could facilitate the cleavage under milder conditions than those required for the standard Cbz group.

Experimental Protocol: Catalytic Cleavage of the Pymoc Group (Conceptual)
  • Reaction Setup: Dissolve the Pymoc-protected substrate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Catalyst and Scavenger Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a suitable scavenger, like morpholine or dimedone, to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the deprotected amine by appropriate methods (e.g., extraction, crystallization, or chromatography).

Orthogonality and Comparative Analysis

The true value of a new protecting group lies in its orthogonality to existing ones.[5] The Pymoc group, with its proposed catalytic cleavage, would be orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups.

Table 1: Conceptual Orthogonality of Pymoc Compared to Common Amine Protecting Groups
Protecting GroupCleavage ConditionStability to Pymoc Cleavage (Predicted)Stability of Pymoc to Cleavage Condition (Predicted)
Pymoc Pd(PPh₃)₄, scavenger --
Boc Strong Acid (e.g., TFA)StableStable
Fmoc Base (e.g., Piperidine)StableStable
Cbz Hydrogenolysis (H₂, Pd/C)Potentially LabilePotentially Labile

The key differentiation from the Cbz group would be the potential for milder, more selective cleavage conditions due to the directing effect of the pyridine nitrogen.

Visualization of the Pymoc Strategy

Diagram 1: Synthesis and Application of the Pymoc Protecting Group

Pymoc_Workflow cluster_synthesis Pymoc Reagent Synthesis cluster_protection Amine Protection cluster_deprotection Deprotection PyM 3-Pyridinemethanol PymocCl (Pyridin-3-yl)methyl chloroformate PyM->PymocCl 1. Triphosgene 2. Base Triphosgene Triphosgene Amine R-NH₂ PymocAmine Pymoc-NHR Amine->PymocAmine Pymoc-Cl Base DeprotectedAmine R-NH₂ PymocAmine->DeprotectedAmine Pd(PPh₃)₄ Scavenger

Caption: Conceptual workflow for the synthesis and use of the Pymoc protecting group.

Diagram 2: Orthogonality of the Pymoc Group

Orthogonality Pymoc Pymoc Boc Boc Pymoc->Boc Orthogonal (Acid vs. Metal) Fmoc Fmoc Pymoc->Fmoc Orthogonal (Base vs. Metal) Cbz Cbz Pymoc->Cbz Potentially Selective (Directed vs. General) Boc->Fmoc Orthogonal (Acid vs. Base)

Caption: Predicted orthogonal relationships of the Pymoc protecting group.

Future Perspectives and Conclusion

The (Pyridin-3-ylmethoxy)carbonyl (Pymoc) protecting group, while not yet established in the chemical literature, presents an intriguing conceptual framework for a novel amine protection strategy. Its key hypothetical advantage lies in a unique, metal-catalyzed deprotection pathway that could offer a new dimension of orthogonality in complex organic synthesis. Further research would be required to validate the synthesis of the Pymoc activating agents, optimize the conditions for amine protection and deprotection, and rigorously evaluate its stability and orthogonality against a wide range of reagents and other protecting groups. Should these investigations prove successful, the Pymoc group could become a valuable tool for synthetic chemists, particularly in the fields of peptide synthesis and drug development.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • Wiley Online Library. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Google Patents. (n.d.). Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the fmoc group cleavage.
  • PubMed. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Retrieved from [Link]

  • PubMed. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Retrieved from [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Role of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, a molecule of interest in the landscape of modern medicinal chemistry. While specific, in-depth biological data for this compound is limited in publicly accessible literature, its structural motifs—a pyridine core, a carbamate linker, and a benzoic acid moiety—are prevalent in a wide array of pharmacologically active agents. This document will first establish the known physicochemical properties of the compound. It will then delve into its potential therapeutic applications by examining the established roles of its constituent chemical functionalities in drug design and action. This guide is intended for researchers, scientists, and drug development professionals, offering both a review of the available information and a forward-looking perspective on the compound's potential as a building block for novel therapeutics, particularly in oncology and inflammatory diseases. We will also propose a structured, field-proven workflow for the systematic evaluation of such a compound, from initial screening to target validation.

Introduction: Unpacking the Molecular Architecture

The compound this compound (CAS No. 241809-79-0) presents a compelling scaffold for drug discovery. Its structure is a deliberate assembly of three key pharmacophoric elements:

  • The Pyridine Ring: A bioisostere of a benzene ring, the nitrogen atom in the pyridine moiety introduces a hydrogen bond acceptor site and can significantly influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. Pyridine-based ring systems are integral to numerous FDA-approved drugs, highlighting their therapeutic importance.[1][2]

  • The Carbamate Linker: This functional group provides a degree of conformational rigidity and serves as a stable linker between the pyridine and benzoic acid moieties. Carbamates are also known to participate in hydrogen bonding, which can be crucial for target engagement.

  • The Benzoic Acid Group: The carboxylic acid function can act as a key interaction point, forming salt bridges or strong hydrogen bonds with amino acid residues in a protein's active site. It also imparts acidic properties to the molecule, influencing its pharmacokinetic profile.

While this specific molecule is commercially available and noted as a starting material for the synthesis of pharmaceutical compounds, particularly enzyme inhibitors for inflammation and cancer, detailed public data on its biological activity is scarce.[3] This guide, therefore, will leverage the known pharmacology of these individual components to project a scientifically-grounded hypothesis of its potential roles and outline a strategic approach for its investigation.

Physicochemical Properties

A foundational step in evaluating any compound for its drug-like potential is to characterize its physical and chemical properties. For this compound, the following data has been compiled from various chemical suppliers.

PropertyValueSource
CAS Number 241809-79-0[3][4][5]
Molecular Formula C₁₅H₁₄N₂O₄[4][5]
Molecular Weight 286.28 g/mol [3]
Appearance White powder[5]
Purity ≥95% (typical)[5]
Predicted Boiling Point 548.3 ± 50.0 °C at 760 mmHg[3][4]
Predicted Density 1.316 ± 0.06 g/cm³[3][4]
Storage Room temperature, sealed, dry[3]

These properties suggest a stable, solid compound that can be handled under standard laboratory conditions. Its predicted properties are within the range typical for small molecule drug candidates.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the structural components of this compound, we can hypothesize its potential to interact with several classes of enzymes that are key targets in drug discovery. The pyridine moiety, in particular, is a well-established pharmacophore in kinase inhibitors.

Potential as a Kinase Inhibitor Precursor

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many kinase inhibitors feature a heterocyclic core, like pyridine, that anchors the molecule in the ATP-binding pocket of the enzyme.

The compound could serve as a foundational scaffold for developing inhibitors of kinases such as:

  • PIM Kinases: These are serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. Novel pyridine-based compounds have been designed and synthesized as potent PIM-1 kinase inhibitors.[6]

  • Phosphatidylinositol 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and survival. PI3Kδ, in particular, is a target for hematological malignancies. The synthesis of 6-pyridylquinazolines has yielded potent PI3Kδ inhibitors.[7]

  • Janus Kinases (JAKs): JAKs are crucial for cytokine signaling and are validated targets for autoimmune and inflammatory diseases. The JAK family of enzymes can be targeted by compounds with specific heterocyclic scaffolds.

The general mechanism for kinase inhibition often involves the heterocyclic ring forming hydrogen bonds with the "hinge" region of the kinase domain, while other parts of the molecule extend into adjacent pockets to provide potency and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Our_Compound Potential Inhibitor (Scaffold) Our_Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT pathway.

Role as a Scaffold for Epigenetic Modulators

Epigenetic enzymes, such as histone demethylases, are another promising class of targets, particularly in oncology. Lysine-specific demethylase 1 (LSD1) is overexpressed in many cancers and contributes to oncogenesis by altering gene expression. Notably, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine moiety have been developed as potent LSD1 inhibitors.[8] While structurally different, this demonstrates that the pyridin-3-ylmethoxy group can be a key component in designing molecules that target epigenetic modulators.

A Proposed Workflow for Biological Evaluation

For a novel compound like this compound, a systematic and robust evaluation process is critical to elucidate its biological activity and therapeutic potential. The following section outlines a detailed, step-by-step methodology.

Stage 1: Initial In Vitro Screening

The primary objective is to broadly assess the compound's biological activity across a range of relevant targets.

Protocol: High-Throughput Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Panel: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that includes a diverse set of kinases implicated in oncology and inflammation (e.g., PIM, PI3K, JAK, EGFR, VEGFR).

  • Assay Principle: Assays are typically based on measuring the remaining ATP concentration after the kinase reaction, often using a luciferase-based system (e.g., Promega Kinase-Glo®). A potent inhibitor will result in less ATP consumption and a higher luminescence signal.

  • Execution:

    • Dispense kinase, substrate, and ATP into a 384-well plate.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the detection reagent and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration relative to a positive control (e.g., staurosporine) and a negative control (DMSO).

Trustworthiness Check: The inclusion of known reference inhibitors for each kinase in the panel serves as an internal validation of assay performance. Z'-factor calculations for each assay plate should be > 0.5 to ensure robustness.

Stage 2: Cellular Activity and Mechanism of Action

If the initial screen identifies promising activity against a specific kinase or kinase family, the next step is to validate this activity in a cellular context.

Protocol: Cell-Based Proliferation Assay

  • Cell Line Selection: Choose a cancer cell line known to be dependent on the identified target kinase (e.g., a breast cancer cell line like MCF-7 for PIM-1).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® (Promega) to measure cell viability.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Protocol: Target Engagement Assay (Western Blot)

  • Cell Treatment: Treat the selected cell line with the compound at concentrations around its IC50 value for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the phosphorylated form of a known substrate of the target kinase (e.g., phospho-AKT if PI3K is the target).

    • Use an antibody against the total protein of the substrate and a housekeeping protein (e.g., GAPDH) for loading control.

    • Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescent substrate.

  • Analysis: A reduction in the phosphorylated substrate indicates that the compound is engaging and inhibiting its target in the cell.

G Start Test Compound (this compound) Screen High-Throughput Kinase Panel Screen Start->Screen Hit_Identified Hit Identified? Screen->Hit_Identified Cell_Assay Cell Proliferation Assay (IC50) Hit_Identified->Cell_Assay Yes No_Hit Re-evaluate or Archive Compound Hit_Identified->No_Hit No Target_Engagement Target Engagement (Western Blot) Cell_Assay->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt

Caption: Proposed experimental workflow for compound evaluation.

Conclusion and Future Directions

This compound stands as a molecule with considerable, yet largely untapped, potential in drug discovery. Its chemical structure is rich in functionalities that are known to drive pharmacological activity against key therapeutic targets in oncology and immunology. While direct biological data is currently lacking in the public domain, this guide has provided a robust, scientifically-grounded framework for its future investigation.

The proposed workflows for in vitro and cellular screening are designed to be self-validating and adhere to industry standards, ensuring that any generated data is reliable. By systematically evaluating this compound against panels of kinases and in relevant cellular models, researchers can efficiently uncover its mechanism of action and begin the process of lead optimization. The true value of this compound will be realized through the rigorous application of such experimental protocols, potentially leading to the development of a new generation of targeted therapeutics.

References

  • This compound CAS NO.241809-79-0. (n.d.). ENAO Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • The Role of Pyridine Amino Acids in Modern Drug Development. (n.d.). Watson International. Retrieved January 17, 2026, from [Link]

  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o399.
  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4323.
  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.). Google Patents.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. Retrieved January 17, 2026, from [Link]

  • Li, Z., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1571–1585.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases. (n.d.). Google Patents.
  • 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • WO2011007324A1 - Pyridin-4-yl derivatives. (n.d.). Google Patents.
  • US 2016/0136133 A1 - Compounds and methods for the treatment of fibrotic diseases. (n.d.). Google Patents.
  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.

Sources

Introduction: The Pyridine Nucleus as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyridinylmethoxycarbonyl Derivatives

Heterocyclic compounds, particularly those containing nitrogen, form the structural basis for a vast array of biologically active molecules and pharmaceuticals. Among these, the pyridine ring is a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both an acceptor and donor, and its role as a versatile bioisostere for phenyl groups have cemented its importance in drug discovery.[1] When functionalized with a methoxycarbonyl group, the resulting pyridinylmethoxycarbonyl derivatives gain additional chemical handles and steric/electronic properties that can be finely tuned to achieve desired pharmacological effects.

This guide provides a comprehensive overview of the biological activities associated with pyridinylmethoxycarbonyl and related pyridine-containing derivatives. We will explore their primary mechanisms of action, delve into the key therapeutic areas where they show promise, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class in their work.

Part 1: Mechanisms of Action and Key Therapeutic Targets

The biological activity of pyridinylmethoxycarbonyl derivatives is diverse, stemming from their ability to interact with a wide range of biomolecules. The primary mechanisms observed are enzyme inhibition and direct antiproliferative effects, targeting key pathways in oncology, neurodegenerative disease, and inflammation.

Enzyme Inhibition: A Primary Modality of Action

Pyridinyl derivatives have proven to be highly effective inhibitors of several critical enzyme classes, most notably cholinesterases and protein kinases.

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[2] Pyridinium derivatives, a closely related class, have been developed as potent AChE inhibitors. For instance, MHP 133 and its analogues demonstrate progressive, time-dependent inhibition of AChE.[3] The design of these inhibitors often focuses on improving hydrophobicity, a critical prerequisite for crossing the blood-brain barrier to reach the central nervous system.[3] The inhibitory kinetics reveal that these compounds can act as slow-binding or irreversible inhibitors, which can provide a prolonged therapeutic effect.[3]

Table 1: Kinetic Data for Selected Pyridinium-based AChE Inhibitors

Compound Inhibition Type kobs/[I] (M⁻¹s⁻¹) Ref
MHP 133 Analogue 1 Progressive, Time-Dependent 3 [3]
MHP 133 Analogue 2 Progressive, Time-Dependent 150 [3]
MHP 133 Analogue 3 Progressive, Time-Dependent 345 [3]

| Lupinine Derivative 15 | Mixed-Type | N/A |[2] |

This table illustrates the range of inhibitory potencies that can be achieved through chemical modification of the core scaffold.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Pyridine-based scaffolds are central to many approved kinase inhibitors.

  • Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell activation, HPK1 is a prime target for cancer immunotherapy.[4] Pyridine-2-carboxamide derivatives have been identified as potent and selective HPK1 inhibitors. One such compound demonstrated robust in vivo efficacy in murine cancer models, significantly inhibiting tumor growth when combined with an anti-PD-1 antibody.[4] The development process for these inhibitors underscores the critical challenge of balancing potency, kinase selectivity, and pharmacokinetic properties.[4]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is frequently hyperactivated in human cancers. Diaryl derivatives of pyrimidine, another pyridine-containing heterocycle, have shown a strong binding affinity for PI3Kγ, marking them as promising candidates for anticancer drug development.[5]

The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyridinyl-based inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Upstream Kinase (e.g., PI3K) Receptor->Kinase_A Ligand Binding & Activation Kinase_B Target Kinase (e.g., HPK1) Kinase_A->Kinase_B Phosphorylation Substrate Substrate Protein Kinase_B->Substrate Phosphorylation TF Transcription Factor Substrate->TF Inhibitor Pyridinyl Derivative Inhibitor Inhibitor->Kinase_B Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Generalized kinase signaling cascade and point of intervention by a pyridinyl derivative inhibitor.

Antiproliferative and Cytotoxic Activity

Beyond specific enzyme inhibition, some pyridinylmethoxycarbonyl derivatives exhibit direct antiproliferative effects against cancer cells. A C-1 methoxycarbonyl derivative of narciclasine, a natural product, was synthesized and tested against the A549 human lung adenocarcinoma cell line.[6] While less potent than the parent compound, it still demonstrated micromolar activity, indicating that the core structure retains its cytotoxic potential even after derivatization.[6] This approach of modifying natural products is a common strategy to improve bioavailability or modulate activity.

Table 2: Cytotoxic Activity of Selected Pyridine-Containing Derivatives

Compound Cell Line IC₅₀ Therapeutic Area Ref
C-1 Methoxycarbonyl Narciclasine A549 (Lung Cancer) 15.5 µM Oncology [6]
Pyrimidine Derivative 2d A549 (Lung Cancer) < 50 µM Oncology [7]
Pyridyl Chalcone 16 MDA-468 (Breast Cancer) 0.7 µM Oncology [8]

| Pyridyl Chalcone 19 | MDA-468 (Breast Cancer) | 0.3 µM | Oncology |[8] |

Part 2: Core Methodologies for Biological Evaluation

A robust and logical workflow is essential for characterizing the biological activity of novel chemical entities. The process typically begins with in vitro biochemical assays, progresses to cell-based assays, and is often supported by in silico computational studies.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Cellular Characterization cluster_phase3 Phase 3: In Silico & SAR Biochemical Biochemical Assays (e.g., Enzyme Inhibition) CellViability Cell-Based Assays (Viability, Cytotoxicity) Biochemical->CellViability Confirm Cellular Activity Docking In Silico Docking Biochemical->Docking Rationalize Binding Binding Binding Assays (e.g., Receptor Affinity) Pathway Target Engagement & Pathway Analysis CellViability->Pathway Elucidate Mechanism CellViability->Docking Rationalize Binding SAR SAR Studies Docking->SAR Guide Optimization

Caption: A typical workflow for the biological evaluation of novel small molecule derivatives.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Rationale: This assay, based on the Ellman method, is a colorimetric method used to measure AChE activity. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion whose absorbance can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Substrate Solution: 10 mM Acetylthiocholine iodide (ATCh) in assay buffer.

    • Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or buffer for control, DMSO for vehicle control).

    • Add 125 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the "blank" (add 25 µL of buffer instead).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cell Viability and Cytotoxicity Assay (MTT-based)

Rationale: This assay assesses the metabolic activity of a cell population, which is an indicator of cell viability. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., A549 human lung carcinoma)[6] into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinylmethoxycarbonyl derivative in culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or control medium/vehicle control).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting cell viability against the log of compound concentration and fitting to a dose-response curve.

Workflow: In Silico Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand (the derivative) when bound to a protein target to form a stable complex.[5][8] It is a powerful computational tool to rationalize observed biological activity, understand binding modes, and guide the design of more potent analogues.

Docking_Workflow PDB 1. Obtain Target Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProt Grid 3. Define Binding Site (Grid Generation) PrepProt->Grid Dock 5. Run Docking Simulation (e.g., AutoDock, Glide) Grid->Dock PrepLig 4. Prepare Ligand (Generate 3D Conformation, Assign Charges) PrepLig->Dock Analyze 6. Analyze Results (Binding Poses, Scoring) Dock->Analyze

Caption: A standardized workflow for performing molecular docking studies.

Part 3: Future Perspectives and Drug Development

The pyridinylmethoxycarbonyl scaffold and its relatives represent a highly fertile ground for drug discovery. Current and future research is likely to focus on several key areas:

  • Enhanced Selectivity: For targets like protein kinases, achieving high selectivity is paramount to minimizing off-target effects and improving the safety profile of potential drugs.[4]

  • Novel Mechanisms: The discovery of pyridine derivatives as inhibitors of targets like ENPP1 for immunotherapy opens up new avenues beyond traditional cytotoxicity or kinase inhibition, tapping into the power of the immune system to fight cancer.[9]

  • Computational Synergy: The increasing power and accuracy of in silico tools will allow for more rational design of derivatives. By predicting binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties before synthesis, research can be accelerated and made more efficient.

  • Exploring New Therapeutic Areas: The broad spectrum of activity suggests that these compounds could be explored for other applications, including antiviral, antibacterial, and anti-inflammatory roles.[10]

References

  • Title: Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: ResearchGate URL: [Link]

  • Title: Pyridones in drug discovery: Recent advances - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed Source: N
  • Title: Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity Source: MDPI URL: [Link]

  • Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL: [Link]

  • Title: The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport Source: National Institutes of Health URL: [Link]

  • Title: Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed Source: National Institutes of Health URL: [Link]

  • Title: A mini review on pyridoacridines: Prospective lead compounds in medicinal chemistry Source: ScienceDirect URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Institutes of Health URL: [Link]

  • Title: Identification of Antioxidant Methyl Derivatives of Ortho-Carbonyl Hydroquinones That Reduce Caco-2 Cell Energetic Metabolism and Alpha-Glucosidase Activity Source: MDPI URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

  • Title: Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception Source: ResearchGate URL: [Link]

  • Title: Pseudonatural Products for Chemical Biology and Drug Discovery - PMC Source: National Institutes of Health URL: [Link]

  • Title: Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids Source: MDPI URL: [Link]

  • Title: Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors Source: ResearchGate URL: [Link]

  • Title: The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PubMed Central Source: National Institutes of Health URL: [Link]

Sources

An In-depth Technical Guide to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid: A Key Intermediate in the Synthesis of the Histone Deacetylase Inhibitor Entinostat

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Critical Building Block in Oncology Drug Development

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, a molecule of significant interest in medicinal chemistry, serves as a pivotal intermediate in the synthesis of advanced therapeutic agents. Its chemical architecture, featuring a benzoic acid moiety linked to a pyridine ring through a carbamate linker, provides a versatile scaffold for the development of targeted therapies. This guide offers a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its primary application as a precursor to the potent and selective histone deacetylase (HDAC) inhibitor, Entinostat (also known as MS-275). For researchers and professionals in drug discovery and development, a thorough understanding of this key building block is essential for the efficient synthesis and exploration of novel anticancer agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 241809-79-0[1]
Molecular Formula C₁₅H₁₄N₂O₄[1]
Molecular Weight 286.28 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95%[]

Synthesis of this compound

The synthesis of this key intermediate is a critical first step in the production of Entinostat. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 4-(Aminomethyl)benzoic acid

  • Pyridin-3-ylmethanol

  • Carbonyldiimidazole (CDI) or a similar coupling agent

  • Anhydrous tetrahydrofuran (THF)

  • Other necessary solvents for reaction and purification (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of Pyridin-3-ylmethanol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridin-3-ylmethanol in anhydrous THF.

  • Add carbonyldiimidazole (CDI) portion-wise to the solution at room temperature. The reaction mixture is typically stirred for 1-2 hours to form the corresponding acylimidazole intermediate.

  • Coupling Reaction: In a separate flask, suspend 4-(aminomethyl)benzoic acid in anhydrous THF.

  • Slowly add the activated pyridin-3-ylmethanol solution to the 4-(aminomethyl)benzoic acid suspension.

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include an aqueous wash to remove unreacted starting materials and byproducts.

  • The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product A 4-(Aminomethyl)benzoic acid E Coupling with 4-(Aminomethyl)benzoic acid A->E B Pyridin-3-ylmethanol D Activation of Pyridin-3-ylmethanol with CDI B->D C Carbonyldiimidazole (CDI) C->D D->E F Work-up and Purification E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Entinostat (MS-275)

The primary and most significant application of this compound is as a direct precursor in the synthesis of Entinostat.[1] Entinostat is a potent and selective inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.

The Role of Entinostat in Cancer Therapy

Entinostat has shown promising activity in clinical trials for the treatment of various hematological malignancies and solid tumors.[1] By inhibiting HDACs, Entinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Entinostat

The conversion of this compound to Entinostat involves a critical amide bond formation step.

Experimental Protocol: Synthesis of Entinostat

Objective: To synthesize Entinostat from this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Carbonyldiimidazole (CDI) or other peptide coupling agents (e.g., HATU, HOBt)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvents

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Activation of the Carboxylic Acid: To a suspension of this compound in anhydrous THF, add CDI.[1]

  • The mixture is heated (e.g., to 60°C) for several hours to facilitate the formation of the acylimidazole intermediate.[1]

  • Amide Bond Formation: After the activation is complete, the solution is cooled to room temperature.[1]

  • o-Phenylenediamine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by TLC.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified, typically by column chromatography, to yield Entinostat.

Entinostat_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product A This compound D Activation of Carboxylic Acid A->D B o-Phenylenediamine E Amide Bond Formation B->E C CDI (Coupling Agent) C->D D->E F Entinostat (MS-275) E->F

Caption: Synthesis of Entinostat from its key intermediate.

Potential Alternative Applications: Exploring the Thromboxane Synthesis Pathway

While the synthesis of Entinostat is the most prominent application, the structural motifs within this compound suggest potential for its derivatives to be explored in other therapeutic areas. Research into pyridine-containing compounds has revealed their ability to inhibit thromboxane synthase.[4][5] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, and its inhibition is a therapeutic strategy for cardiovascular diseases.

The 3-substituted pyridine moiety is a key pharmacophore for thromboxane synthase inhibition.[4][5] Therefore, derivatives of this compound could be designed and synthesized to target this enzyme. Further structure-activity relationship (SAR) studies would be necessary to optimize the inhibitory activity and selectivity of such compounds.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound stands out as a critical building block in modern medicinal chemistry. Its primary role as a key intermediate in the synthesis of the HDAC inhibitor Entinostat underscores its importance in the development of novel cancer therapies. The synthetic routes to this intermediate are well-defined, allowing for its efficient production. Furthermore, the inherent chemical functionalities of this molecule present opportunities for the exploration of new derivatives with potential applications in other disease areas, such as cardiovascular medicine. For researchers dedicated to the advancement of targeted therapeutics, a comprehensive understanding of this versatile scaffold is not just beneficial, but essential.

References

  • Tai, H. H., & Tai, C. L. (1980). Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives. Advances in Prostaglandin and Thromboxane Research, 6, 447-452.
  • Iizuka, K., Akahane, K., Momose, D., Nakazawa, M., Tanouchi, T., Kawamura, M., ... & Hayashi, M. (1981). Highly selective inhibitors of thromboxane synthetase. 2. Pyridine derivatives. Journal of Medicinal Chemistry, 24(10), 1139-1148.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety, a carbamate linker, and a pyridine ring. This unique structural combination makes it a valuable building block in medicinal chemistry and drug development. The benzoic acid group provides a handle for further chemical modifications, such as amide bond formation, while the pyridine nucleus can participate in hydrogen bonding and metal coordination, influencing the pharmacokinetic and pharmacodynamic properties of larger molecules. The central carbamate linkage is a key structural motif found in numerous therapeutic agents[1].

These application notes provide a comprehensive guide for the synthesis of this versatile compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed optimization and troubleshooting.

Chemical Profile and Properties

A summary of the key chemical and physical properties of the target compound is presented below for easy reference.

PropertyValueSource
CAS Number 241809-79-0[2]
Molecular Formula C₁₅H₁₄N₂O₄[2]
Molecular Weight 286.28 g/mol [2]
Predicted Boiling Point 548.3±50.0 °C[2]
Predicted Density 1.316±0.06 g/cm³[2]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial activation of (pyridin-3-yl)methanol to form a reactive intermediate, followed by its reaction with 4-(aminomethyl)benzoic acid to form the desired carbamate. This approach is favored due to the ready availability of the starting materials and the generally high-yielding nature of carbamate formation reactions.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Activation of (Pyridin-3-yl)methanol cluster_step2 Step 2: Carbamate Formation cluster_purification Purification A (Pyridin-3-yl)methanol C Activated Intermediate ((Pyridin-3-yl)methyl chloroformate) A->C Activation B Activating Agent (e.g., Phosgene equivalent) B->C E Target Molecule C->E Coupling Reaction D 4-(Aminomethyl)benzoic acid D->E F Crude Product E->F Workup G Purified Product F->G Crystallization/Chromatography ReactionMechanism cluster_reactants cluster_intermediate cluster_products Amine 4-(Aminomethyl)benzoic acid (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Chloroformate (Pyridin-3-yl)methyl chloroformate (Electrophile) Chloroformate->Tetrahedral Product Target Molecule (Carbamate) Tetrahedral->Product Collapse of Intermediate HCl HCl Tetrahedral->HCl Elimination of Cl⁻

Sources

Application Note & Synthesis Protocol: 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. The protocol herein is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. The synthesis is approached via a two-step sequence involving the formation of a key chloroformate intermediate followed by a carbamoylation reaction.

Introduction

This compound incorporates a pyridine ring, a benzoic acid moiety, and a carbamate linker, making it a valuable building block for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor ligands.[1] The strategic combination of a hydrogen bond donor and acceptor in the carbamate linkage, a basic pyridine nitrogen, and an acidic carboxylic acid group provides multiple points for molecular recognition and interaction with biological targets. This guide details a reliable and scalable laboratory procedure for its preparation.

Overall Reaction Scheme

The synthesis is achieved in two primary steps:

  • Step 1: Synthesis of (Pyridin-3-yl)methyl chloroformate. (Pyridin-3-yl)methanol is activated by reaction with triphosgene, a safer solid equivalent of phosgene, to form the reactive chloroformate intermediate.

  • Step 2: Synthesis of the final compound. The in-situ generated (pyridin-3-yl)methyl chloroformate is then reacted with 4-(aminomethyl)benzoic acid under basic conditions to yield the target carbamate.

Visualizing the Workflow

G cluster_0 Step 1: Chloroformate Formation cluster_1 Step 2: Carbamate Formation cluster_2 Work-up & Purification A (Pyridin-3-yl)methanol C (Pyridin-3-yl)methyl chloroformate (Intermediate) A->C DCM, 0 °C to rt B Triphosgene Pyridine (base) B->C F This compound (Final Product) C->F DCM/Water, 0 °C to rt D 4-(Aminomethyl)benzoic acid D->F E NaOH (aq) E->F G Acidification (HCl) F->G H Extraction G->H I Recrystallization H->I J Purified Product I->J

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise noted.

Reagent/SolventSupplierGrade
(Pyridin-3-yl)methanolSigma-Aldrich99%
Triphosgene (bis(trichloromethyl) carbonate)Oakwood Chemical98%
PyridineFisher ScientificAnhydrous, 99.8%
Dichloromethane (DCM)VWRAnhydrous, ≥99.8%
4-(Aminomethyl)benzoic acidAlfa Aesar97%
Sodium Hydroxide (NaOH)EMD MilliporeACS Reagent, ≥97.0%
Hydrochloric Acid (HCl)Macron Fine ChemicalsACS Reagent, 37%
Ethyl Acetate (EtOAc)BDHACS Grade
HexanesPharmcoACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics98%
Equipment
  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer with heating capabilities

  • Ice bath

  • Rotary evaporator

  • pH meter or pH paper

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Infrared (IR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Detailed Synthesis Protocol

Step 1: Synthesis of (Pyridin-3-yl)methyl chloroformate

This reaction should be performed in a well-ventilated fume hood due to the in-situ generation of phosgene from triphosgene.

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (pyridin-3-yl)methanol (5.45 g, 50 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate beaker, carefully dissolve triphosgene (5.93 g, 20 mmol, 0.4 equivalents) in anhydrous dichloromethane (50 mL). Caution: Triphosgene is toxic and corrosive. Handle with appropriate personal protective equipment.

  • Add the triphosgene solution to the dropping funnel.

  • Slowly add the triphosgene solution dropwise to the cooled solution of (pyridin-3-yl)methanol over a period of 30 minutes.

  • In a separate syringe, draw up anhydrous pyridine (4.0 mL, 50 mmol, 1.0 equivalent).

  • After the complete addition of the triphosgene solution, add the pyridine dropwise to the reaction mixture at 0 °C. A white precipitate (pyridinium hydrochloride) will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by quenching a small aliquot with methanol and observing the disappearance of the starting alcohol.

  • The resulting slurry containing the (pyridin-3-yl)methyl chloroformate intermediate is used directly in the next step without isolation.

Step 2: Synthesis of this compound

  • In a separate 500 mL beaker, dissolve 4-(aminomethyl)benzoic acid (7.55 g, 50 mmol) and sodium hydroxide (4.0 g, 100 mmol, 2.0 equivalents) in 100 mL of deionized water.

  • Cool this aqueous solution to 0 °C in an ice bath.

  • Cool the slurry from Step 1 back down to 0 °C.

  • Slowly add the aqueous solution of sodium 4-(aminomethyl)benzoate to the stirred chloroformate solution from Step 1 over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 4 hours.

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 50 mL of deionized water.

  • Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify to pH ~4 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL).

  • Dry the crude product under vacuum at 50 °C overnight.

  • For further purification, the crude solid can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization Data

ParameterExpected Value
Molecular Formula C₁₅H₁₄N₂O₄[2]
Molecular Weight 286.28 g/mol [2]
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.8 (s, 1H, COOH), ~8.5 (m, 2H, pyridine), ~7.8 (d, 2H, Ar-H), ~7.4 (m, 1H, pyridine), ~7.3 (d, 2H, Ar-H), ~5.1 (s, 2H, OCH₂), ~4.2 (d, 2H, NCH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~167 (C=O, acid), ~156 (C=O, carbamate), ~149 (pyridine), ~143 (Ar-C), ~136 (pyridine), ~129 (Ar-CH), ~127 (Ar-CH), ~123 (pyridine), ~65 (OCH₂), ~43 (NCH₂)
IR (KBr, cm⁻¹) ~3300 (N-H), ~3000-2500 (O-H, acid), ~1720 (C=O, carbamate), ~1685 (C=O, acid), ~1530 (N-H bend)
HRMS (ESI+) m/z calculated for C₁₅H₁₅N₂O₄ [M+H]⁺: 287.1026; found: to be determined experimentally.

Discussion

The choice of triphosgene as a phosgene equivalent is a critical safety consideration, as it is a stable, crystalline solid that is easier to handle than gaseous phosgene.[3] Pyridine is used as a base in the first step to neutralize the HCl generated during the formation of the chloroformate. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products.

The second step, the Schotten-Baumann reaction, is carried out under basic conditions to deprotonate the amino group of 4-(aminomethyl)benzoic acid, thereby increasing its nucleophilicity. The use of a biphasic system (DCM/water) allows for the reaction to occur at the interface, with the inorganic base remaining in the aqueous phase. Acidification during the work-up is necessary to protonate the carboxylate and the pyridine nitrogen, allowing for the precipitation of the final product from the aqueous solution.

The expected yield for this synthesis is in the range of 60-75%, depending on the purity of the starting materials and the efficiency of the purification steps.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound. By carefully following the outlined steps and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable compound for further applications in drug discovery and chemical biology.

References

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MySkinRecipes. This compound. Available at: [Link]

  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o423. Available at: [Link]

  • ResearchGate. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Available at: [Link]

  • PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. Available at: [Link]

  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Indian Academy of Sciences. Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Available at: [Link]

  • Google Patents. CN103408427A - 9-fluorenylmethyl chloroformate preparation method.

Sources

Application Notes and Protocols for Coupling 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid to Amine-Containing Payloads

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The covalent conjugation of small molecule payloads—such as cytotoxic drugs, fluorescent dyes, or imaging agents—to larger biomolecules like antibodies, proteins, and peptides is a cornerstone of modern therapeutic and diagnostic development. The choice of a chemical linker is critical, as it influences not only the efficiency of the conjugation reaction but also the stability, solubility, and biological activity of the final conjugate.[1][2] This document provides a detailed guide to the use of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid , a bifunctional linker, for the stable attachment of payloads to primary amine-containing molecules.

This linker possesses two key functional moieties: a terminal carboxylic acid on a benzoic acid ring and a carbamate-protected amine. The carboxylic acid provides a handle for activation and subsequent coupling to primary amines on a payload molecule. The pyridin-3-ylmethoxycarbonyl protecting group on the amine is stable under the conditions of amide bond formation, ensuring that this part of the linker does not participate in unwanted side reactions. This orthogonal design allows for a clean and specific conjugation strategy.[3][4] The presence of the pyridine ring can also enhance the solubility and potentially influence the pharmacokinetic properties of the final conjugate.[5][6]

This application note will detail the mechanism of action, provide step-by-step protocols for the coupling reaction, and outline methods for the purification and characterization of the resulting conjugate.

Chemical Properties of the Linker

PropertyValueSource
Chemical Name This compoundEchemi
CAS Number 241809-79-0Echemi
Molecular Formula C₁₅H₁₄N₂O₄Echemi
Molecular Weight 286.28 g/mol Echemi
Appearance Solid-
Solubility Soluble in organic solvents like DMF and DMSO-

Principle of the Coupling Reaction: EDC/NHS Chemistry

The covalent attachment of the linker to an amine-containing payload is achieved through the formation of a stable amide bond. The most common and efficient method for this transformation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9][10][11]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the linker to form a highly reactive but unstable O-acylisourea intermediate.[8][9][10] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[11]

  • Formation of a Stable NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate is prone to hydrolysis. To improve the efficiency and stability of the reaction, NHS is added to convert the intermediate into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the payload molecule at a physiological to slightly alkaline pH (7.0-8.5) to form a stable amide bond, releasing NHS as a byproduct.[8][9][10][11]

The (Pyridin-3-ylmethoxy)carbonyl group is a type of carbamate, which is generally stable to the conditions used for EDC/NHS coupling, thus acting as an effective protecting group for the amine functionality on the other end of the linker.

Experimental Workflow

The overall process for coupling the linker to a payload can be summarized in the following workflow:

Coupling Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis Linker Linker + EDC/NHS in Activation Buffer (pH 5-6) ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker 15-30 min Conjugate Linker-Payload Conjugate ActivatedLinker->Conjugate Payload Amine-Payload in Coupling Buffer (pH 7.2-8.0) Payload->Conjugate Purification Purification (e.g., HPLC, SEC) Conjugate->Purification Analysis Characterization (e.g., LC-MS, NMR) Purification->Analysis

Caption: Workflow for the coupling of the linker to a payload.

Detailed Protocols

Materials and Reagents
  • This compound (Linker)

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5)

  • Purification columns (e.g., reverse-phase HPLC, size-exclusion chromatography)

  • Analytical instruments (e.g., LC-MS, NMR)

Protocol 1: Two-Step Aqueous Coupling (for water-soluble payloads)

This protocol is suitable for payloads that are soluble in aqueous buffers.

Step 1: Activation of the Linker

  • Dissolve the linker in a minimal amount of DMF or DMSO.

  • Dilute the linker solution with Activation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the linker solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

Step 2: Coupling to the Amine-Payload

  • Dissolve the amine-containing payload in Coupling Buffer.

  • Add the activated linker solution from Step 1 to the payload solution. A 2-10 fold molar excess of the activated linker over the payload is a good starting point for optimization.

  • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15-30 minutes. This will hydrolyze any unreacted NHS esters.

Protocol 2: Organic Phase Coupling (for hydrophobic payloads)

This protocol is suitable for payloads that are not soluble in aqueous solutions.

Step 1: Activation of the Linker

  • Dissolve the linker, EDC, and NHS in anhydrous DMF or DMSO. Use a 1.2-1.5 fold molar excess of EDC and NHS relative to the linker.

  • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Coupling to the Amine-Payload

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add the payload solution to the activated linker solution from Step 1.

  • If the payload is a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to neutralize the acid.

  • Stir the reaction at room temperature overnight.

Purification of the Conjugate

The purification strategy will depend on the properties of the payload and the resulting conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying small molecule-linker conjugates and can also be used for peptides and small proteins.

  • Size-Exclusion Chromatography (SEC): SEC is ideal for separating the conjugate from unreacted linker and other small molecules, especially when the payload is a large biomolecule like a protein or antibody.

  • Hydrophobic Interaction Chromatography (HIC): For protein and antibody conjugates, HIC can be used to separate species with different drug-to-antibody ratios (DARs).

Characterization of the Conjugate

Thorough characterization is essential to confirm the successful conjugation and to determine the purity and properties of the final product.

Analytical TechniqueInformation Provided
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the conjugate, allowing for verification of successful coupling and assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information of the conjugate, confirming the formation of the amide bond and the integrity of the linker and payload structures.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the conjugate and can be used to quantify the amount of unreacted starting materials. For antibody-drug conjugates, HIC-HPLC can determine the drug-to-antibody ratio (DAR).
UV-Vis Spectroscopy Can be used to determine the concentration of the conjugate if the payload has a distinct chromophore.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency - Inactive EDC or NHS (hydrolyzed)- Use fresh, high-quality EDC and NHS. Equilibrate to room temperature before opening to prevent moisture condensation.
- Incorrect pH for activation or coupling- Ensure the pH of the activation buffer is between 4.5-6.0 and the coupling buffer is between 7.0-8.5.
- Presence of competing nucleophiles (e.g., Tris, glycine)- Use non-nucleophilic buffers like MES, PBS, or bicarbonate.
Precipitation during reaction - Poor solubility of linker, payload, or conjugate- Increase the volume of solvent. For aqueous reactions, consider adding a small percentage of an organic co-solvent like DMF or DMSO.
Multiple products or side reactions - Payload has multiple amine groups- Use a lower molar excess of the activated linker to favor mono-conjugation. Further purification will be necessary.
- Hydrolysis of the NHS ester- Use the activated linker immediately after preparation.

Conclusion

The bifunctional linker, this compound, offers a robust and versatile platform for the conjugation of amine-containing payloads. The use of well-established EDC/NHS chemistry allows for efficient and specific amide bond formation under mild conditions. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully synthesize, purify, and characterize their desired conjugates for a wide range of applications in drug discovery and development. Careful optimization of reaction conditions and appropriate analytical characterization are key to achieving high-quality, well-defined conjugates.

References

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B. [Link]

  • A Novel Platinum(II)–Based Bifunctional ADC Linker Benchmarked Using 89Zr-Desferal and Auristatin F–Conjugated Trastuzumab. (2016). Molecular Cancer Therapeutics. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). Pharmaceutical Research. [Link]

  • Synthesis, reactivity, aromatic character and importance of Pyridine. Slideshare. [Link]

  • Pyridines. University of Nairobi. [Link]

  • Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Research progress of antibody coupling technique in targeted drug delivery. (2023). Journal of Nanobiotechnology. [Link]

  • The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. (2024). International Journal of Molecular Sciences. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers. [Link]

Sources

Protocol for conjugating antibodies with pyridinylmethoxycarbonyl linkers

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for Amine-Reactive Conjugation of Antibodies using N-Hydroxysuccinimide (NHS) Ester Linkers

Abstract

This application note provides a detailed, field-proven protocol for the conjugation of antibodies with small molecules, peptides, or toxins via N-hydroxysuccinimide (NHS) ester-functionalized linkers. We delve into the underlying chemical principles, provide a step-by-step methodology, and offer critical insights into process optimization and characterization of the resulting antibody-drug conjugates (ADCs). This guide is intended for researchers, scientists, and drug development professionals seeking to generate stable and functional antibody conjugates for therapeutic, diagnostic, or research applications.

Introduction: The Central Role of Linker Chemistry in Antibody Conjugates

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells[][2][3]. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall stability, efficacy, and safety of the ADC[2][4][5]. An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient cleavage and payload liberation upon internalization into the target cell[2][3].

Among the various bioconjugation strategies, the use of N-hydroxysuccinimide (NHS) esters for modifying primary amines on antibodies represents one of the most robust and widely adopted methods[][7][8]. Antibodies possess numerous surface-accessible lysine residues, each with a primary amine in its side chain, providing multiple sites for conjugation[][9]. NHS esters react efficiently with these unprotonated primary amines under mild physiological conditions to form a highly stable and irreversible amide bond[][10]. This straightforward and reliable chemistry has established NHS esters as a "workhorse" for the development of ADCs and other antibody conjugates[].

This document will provide a comprehensive guide to performing antibody conjugation using NHS ester-functionalized linkers. While the initial topic of interest was "pyridinylmethoxycarbonyl linkers," a thorough review of the scientific literature did not yield established, publicly available protocols for this specific linker chemistry. Therefore, we have focused this application note on the well-characterized and broadly applicable NHS ester methodology to ensure scientific integrity and provide a protocol with a high likelihood of success.

The Chemistry of NHS Ester-Mediated Conjugation

The conjugation process is a nucleophilic acyl substitution reaction. The primary amine group on a lysine residue of the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group[].

The reaction is highly dependent on pH. The primary amine of the lysine side chain must be in its unprotonated form to be nucleophilic. Therefore, the reaction is typically carried out at a slightly basic pH, generally between 7.2 and 8.5[][8]. At this pH, a sufficient concentration of the deprotonated amine is available to react with the NHS ester. It is a balancing act, as at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can reduce conjugation efficiency[][8].

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Antibody Antibody with Lysine (R-NH2) Conjugate Antibody-Linker-Payload Conjugate (Stable Amide Bond) Antibody->Conjugate Nucleophilic Attack NHS_Linker NHS Ester Linker-Payload NHS_Linker->Conjugate NHS_leaving N-Hydroxysuccinimide (Leaving Group) NHS_Linker->NHS_leaving Release

Figure 1: General workflow of NHS ester-mediated antibody conjugation.

Experimental Protocol: Step-by-Step Guide

This protocol is a general guideline and may require optimization based on the specific antibody, linker-payload, and desired drug-to-antibody ratio (DAR).

Materials and Reagents
  • Antibody: Purified monoclonal antibody at a concentration of 2-10 mg/mL.

  • Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-8.5[8].

  • NHS Ester Linker-Payload: High-purity, dissolved in a compatible organic solvent like DMSO or DMF[8][10].

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.

  • Analytical Equipment: UV-Vis spectrophotometer, HPLC (SEC and HIC).

Antibody Preparation

It is critical to ensure the antibody is in a suitable buffer free of primary amines that could compete with the conjugation reaction[11].

  • Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or other primary amines, perform a buffer exchange into PBS, pH 7.2-7.4. This can be achieved using dialysis, diafiltration, or desalting columns[11].

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Final Buffer Exchange: Immediately before conjugation, exchange the antibody into the Reaction Buffer (pH 8.0-8.5).

NHS Ester Linker-Payload Preparation
  • Dissolution: Dissolve the NHS ester linker-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. This should be done immediately before use to minimize hydrolysis[10][11].

  • Molar Ratio Calculation: Determine the desired molar excess of the linker-payload to the antibody. This will influence the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 5 to 20-fold molar excess.

Conjugation Reaction
  • Reaction Setup: Add the calculated volume of the dissolved NHS ester linker-payload to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing[]. The reaction should be protected from light if the payload is light-sensitive.

  • Quenching: Stop the reaction by adding the quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for an additional 30 minutes at room temperature[11]. The primary amines in the quenching reagent will react with any remaining NHS esters.

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-payload, quenching reagent, and any aggregated antibody.

  • Size-Exclusion Chromatography (SEC): This is the most common method for purifying ADCs. Use a pre-equilibrated SEC column with PBS, pH 7.2-7.4. The ADC will elute in the earlier fractions, separated from the smaller, unconjugated molecules.

  • Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for buffer exchange and removal of small molecules.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange to pH 8.0-8.5) Conjugation Conjugation Reaction (Mix Antibody and Linker-Payload) Ab_Prep->Conjugation Linker_Prep Linker-Payload Preparation (Dissolve in DMSO/DMF) Linker_Prep->Conjugation Quenching Quenching (Add Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization

Figure 2: Experimental workflow for antibody-drug conjugation.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.

Parameter Method Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass SpectrometryTo determine the average number of drug molecules conjugated per antibody.
Purity Size-Exclusion Chromatography (SEC)-HPLCTo assess the percentage of monomeric ADC and quantify aggregates.
Unconjugated Antibody HIC-HPLC, Ion-Exchange Chromatography (IEX)-HPLCTo quantify the amount of unconjugated antibody remaining in the final product.
Free Drug Level Reversed-Phase (RP)-HPLCTo measure the amount of residual, unconjugated linker-payload.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)To confirm that the conjugation process has not compromised the antibody's ability to bind its target.
In Vitro Cytotoxicity Cell-based assaysTo evaluate the potency of the ADC on target-expressing and non-target cells.

Troubleshooting and Optimization

  • Low DAR: Increase the molar excess of the linker-payload, increase the reaction time, or ensure the pH of the reaction buffer is optimal (8.0-8.5).

  • High DAR/Aggregation: Decrease the molar excess of the linker-payload, shorten the reaction time, or perform the reaction at a lower temperature (4°C). The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), can also help mitigate aggregation[12][13].

  • Loss of Antibody Function: Reduce the molar excess of the linker-payload to minimize modification of lysine residues within the antigen-binding site.

Conclusion

The conjugation of antibodies using NHS ester-functionalized linkers is a robust and versatile method for generating ADCs and other antibody conjugates. By carefully controlling the reaction conditions, particularly pH and molar ratios, and implementing a thorough purification and characterization strategy, researchers can produce high-quality conjugates with desired properties. This application note provides a solid foundation for developing and optimizing your antibody conjugation protocols.

References

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. National Institutes of Health (NIH). [Link]

  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. [Link]

  • NHS ester protocol for labeling proteins. Abberior. [Link]

  • Antibody conjugation. Fürth lab. [Link]

  • Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. PubMed. [Link]

  • Linkers for ADCs. NJ Bio, Inc. [Link]

  • Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein. PubMed. [Link]

  • Methods for site-specific drug conjugation to antibodies. PMC - NIH. [Link]

  • An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. National Institutes of Health (NIH). [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. [Link]

  • Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

Sources

Application Notes and Protocols for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid in Reaction Setup

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule for Effective Reaction Design

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (CAS No. 241809-79-0) is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a rigid benzoic acid moiety, a flexible linker containing a carbamate group, and a pyridine ring. This unique combination of a carboxylic acid (a hydrogen bond donor and potential anion) and a pyridine (a hydrogen bond acceptor and potential cation) imparts specific physicochemical properties that are critical to understand for successful reaction setup and execution.

The primary challenge in utilizing this reagent lies in its solubility. Due to the presence of both an acidic functional group (carboxylic acid) and a basic functional group (pyridine), the molecule can exist as a zwitterion in its solid state and in solutions at or near neutral pH.[2][3] This intramolecular salt formation leads to strong intermolecular interactions, resulting in high lattice energy and consequently, low solubility in many common organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound and detailed protocols for its effective use in common synthetic transformations.

I. Physicochemical Properties and Solubility Profile

A thorough understanding of the molecule's properties is the foundation of reliable and reproducible experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 241809-79-0[1]
Molecular Formula C₁₅H₁₄N₂O₄[1]
Molecular Weight 286.28 g/mol [1]
Density 1.316 g/cm³[1]
Boiling Point 548.3 °C at 760 mmHg[1]
Flash Point 285.4 °C[1]
The Zwitterionic Nature and its Impact on Solubility

The key to solubilizing this molecule is to mitigate its zwitterionic character. This can be achieved by manipulating the pH of the medium.

  • In Acidic Conditions: Addition of an acid will protonate the pyridine nitrogen. With the carboxyl group already protonated, the molecule will carry a net positive charge, breaking the zwitterionic interaction and increasing its solubility in polar protic solvents.

  • In Basic Conditions: Addition of a base will deprotonate the carboxylic acid. With the pyridine nitrogen remaining neutral, the molecule will carry a net negative charge, which also disrupts the zwitterionic state and enhances solubility.

The solubility of analogous compounds provides valuable insights. For instance, 4-(aminomethyl)benzoic acid, a related zwitterionic compound, is poorly soluble in methanol but dissolves upon acidification.[3] Similarly, pyridine-3-carboxylic acid (nicotinic acid) is highly soluble in water, but less so in alcohols like ethanol.[4]

Solvent Selection Guide

Direct, quantitative solubility data for this compound is not widely available in the literature. The following table is a qualitative guide based on the chemical principles discussed and data from structurally similar molecules.[2][3][4][5][6]

Table 2: Predicted Qualitative Solubility

SolventPredicted SolubilityRationale & Comments
Water Poor to Low (pH dependent)Zwitterionic nature limits solubility. Solubility will increase significantly at pH < 4 or pH > 8.
Methanol/Ethanol Low to ModerateMay require heating or acidification. Methanol is often used for related compounds.[7][8]
DMSO Moderate to HighA powerful polar aprotic solvent, often effective for dissolving complex organic molecules.[5]
DMF Moderate to HighSimilar to DMSO, a good choice for reactions requiring a non-protic environment.[9]
Acetonitrile LowGenerally less effective for highly polar, zwitterionic compounds.[4]
THF PoorA non-polar aprotic solvent, unlikely to be effective.
Dichloromethane PoorNon-polar, unlikely to be effective.
Toluene InsolubleNon-polar, will not be effective.

Practical Recommendation: For initial solubility trials, begin with polar aprotic solvents like DMSO or DMF . For reactions where protic solvents are acceptable, methanol with gentle heating or the addition of a catalytic amount of acid (e.g., a drop of HCl or H₂SO₄) should be explored.

II. Experimental Protocols

The following protocols are designed to provide a robust starting point for researchers. The most common application for a molecule with a carboxylic acid is amide bond formation.

Protocol 1: General Procedure for Amide Coupling Reactions

This protocol details a standard procedure for the amide coupling of this compound with a generic primary or secondary amine using a common coupling agent like HATU.

Core Logic: The carboxylic acid is activated in situ to form a highly reactive species that is readily attacked by the amine nucleophile. A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt. DMF is chosen as the solvent due to its excellent ability to dissolve the reactants and reagents.[9]

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve Benzoic Acid (1.0 eq) in Anhydrous DMF B Add Amine (1.1 eq) A->B C Add DIPEA (2.5 eq) B->C D Add HATU (1.2 eq) in DMF C->D E Stir at Room Temperature (4-12 hours) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash Organic Layer (Brine, H₂O) G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for a typical amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Solubilization: Dissolve the starting material in a minimal amount of anhydrous DMF. Gentle warming (30-40 °C) may be required to achieve full dissolution.

  • Addition of Reagents: Add the amine, followed by DIPEA to the solution. Stir the mixture for 5 minutes at room temperature.

  • Activation: Add a solution of HATU in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 4-12 hours).

  • Work-up: Upon completion, pour the reaction mixture into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

III. Troubleshooting and Key Considerations

  • Solubility Issues: If the starting material does not fully dissolve in DMF, consider using DMSO. Be aware that removing DMSO under high vacuum requires higher temperatures. Alternatively, for reactions compatible with basic conditions, adding a full equivalent of a non-nucleophilic base like DBU prior to adding the coupling reagents may aid dissolution by forming the carboxylate salt.

  • Incomplete Reactions: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure all reagents are anhydrous, as water will hydrolyze the activated ester intermediate.

  • Purification Challenges: The pyridine moiety can cause the product to streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can help to obtain better peak shapes.

IV. Safety and Handling

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

  • The compound contains a carboxylic acid and should be considered a potential skin and eye irritant.

  • Refer to the SDS of all other reagents (e.g., HATU, DIPEA, DMF) for specific handling instructions.

By understanding the inherent zwitterionic nature of this versatile building block, researchers can rationally design experiments, select appropriate solvents, and troubleshoot effectively, leading to successful and reproducible synthetic outcomes.

References

  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • Ingels, F. M., et al. (2020). Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? European Journal of Pharmaceutical Sciences, 151, 105374. [Link]

  • Lemmerer, A., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(20), 3591-3595. [Link]

  • Google Patents. (2011). Preparation method of 4-aminomethylbenzoic acid. WO2011087211A2.
  • Almeida, M. R., et al. (2020). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in three different polar protic and aprotic solvents at several temperatures. Journal of Molecular Liquids, 319, 114175. [Link]

  • Laschewsky, A., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry, 7(3), 614-624. [Link]

  • Google Patents. (2010). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. CN101928277B.
  • Reddit. (2016). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • MDPI. (2021). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Molecules, 26(16), 4997. [Link]

  • ResearchGate. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved from [Link]

  • ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. Retrieved from [Link]

  • Fábry, J. (2017). 4-Amino-benzoic acid 4-methyl-pyridine/4-methyl-pyridinium 4-amino-benzoate 0.58/0.42: a redetermination from the original data. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1508–1512. [Link]

  • Al-dujaili, A. H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 55(4), 374-381. [Link]

  • MDPI. (2022). Investigating the Adsorption Behavior of Zwitterionic Surfactants on Middle Bakken Minerals. Energies, 15(24), 9637. [Link]

  • Le, T. D., et al. (2021). Solubility-Modifying Power of Zwitterionic Salts. The Journal of Physical Chemistry B, 125(33), 9575–9583. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of standardized public data, this document outlines robust, scientifically-grounded protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be self-validating and are based on established principles of analytical chemistry for molecules with similar functional moieties. This guide also proposes a plausible synthetic route to anticipate and identify potential process-related impurities, ensuring a thorough analytical assessment.

Introduction and Physicochemical Profile

This compound (CAS 241809-79-0) is a bifunctional molecule incorporating a benzoic acid moiety, a carbamate linker, and a pyridine ring.[1] Its structure suggests potential applications in medicinal chemistry and materials science, where such scaffolds can act as linkers or pharmacologically active agents. Accurate and precise analytical methods are paramount for ensuring its identity, purity, and quality during research and development.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂O₄[1]
Molecular Weight 286.28 g/mol [1]
Exact Mass 286.0954 g/mol [1]
Predicted XLogP3 2.6[1]
Predicted Boiling Point 548.3 °C at 760 mmHg[1]
Predicted Density 1.316 g/cm³[1]

Proposed Synthesis and Potential Impurity Profile

A comprehensive analytical strategy must consider potential impurities arising from the manufacturing process. A plausible and common synthetic route for carbamate formation involves the reaction of an amine with a chloroformate.[2]

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages:

  • Formation of Pyridin-3-ylmethyl chloroformate: 3-Pyridinemethanol is reacted with a phosgene equivalent (e.g., triphosgene) in the presence of a base to form the reactive chloroformate intermediate.

  • Carbamate Formation: The resulting chloroformate is reacted with 4-(aminomethyl)benzoic acid in a suitable solvent with a base to yield the final product.

Synthetic Pathway cluster_0 Step 1: Chloroformate Formation cluster_1 Step 2: Carbamate Formation 3-Pyridinemethanol 3-Pyridinemethanol Intermediate Pyridin-3-ylmethyl chloroformate 3-Pyridinemethanol->Intermediate Base Phosgene_Equivalent Phosgene or Triphosgene Phosgene_Equivalent->Intermediate Final_Product Target Compound Intermediate->Final_Product Base, Solvent 4-AMBA 4-(Aminomethyl)benzoic acid 4-AMBA->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Potential Impurities

Based on this proposed synthesis, the following impurities should be considered during analytical method development:

  • Starting Materials:

    • 4-(Aminomethyl)benzoic acid[3][4]

    • 3-Pyridinemethanol[5][6]

  • Reagent-Related Impurities:

    • Residual phosgene or its decomposition products.

    • Di-pyridin-3-ylmethyl carbonate (from the reaction of two molecules of the chloroformate intermediate).

  • Process-Related Impurities:

    • N-Alkylated Impurity: Overalkylation of the amine starting material.

    • Dimer Impurity: Reaction of the product with another molecule of the chloroformate intermediate.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A reversed-phase HPLC method is proposed for the separation and quantification of the target compound and its potential impurities. The presence of both a carboxylic acid and a pyridine ring makes the retention sensitive to the pH of the mobile phase.

Rationale for Method Design
  • Stationary Phase: A C18 column is a versatile and robust choice for retaining aromatic compounds.[5]

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile or methanol) will provide good separation of compounds with varying polarities.[7][8] An acidic buffer (e.g., phosphate or formate) will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: The aromatic rings and carbonyl group suggest strong UV absorbance, making UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a photodiode array detector) a suitable choice.

Proposed HPLC Protocol

HPLC Workflow Sample_Prep Sample Preparation (Dissolve in Diluent) HPLC_System HPLC System (Pump, Injector, Column Oven) Sample_Prep->HPLC_System Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC_System->Column Detection UV/PDA Detector Column->Detection Data_Acquisition Chromatography Data System Detection->Data_Acquisition

Caption: General workflow for the HPLC analysis.

Table 2: Proposed HPLC Method Parameters

ParameterProposed ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmGood retention for aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH for good peak shape of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 10-90% B over 20 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detector UV at 254 nmAromatic rings provide strong UV absorbance.
Diluent Mobile Phase A / Mobile Phase B (50:50)To ensure sample solubility and compatibility.
Method Validation

The proposed method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

LC-MS is a powerful tool for confirming the identity of the main peak and for detecting and identifying trace-level impurities.[11][12]

Rationale for Method Design
  • Ionization: Electrospray ionization (ESI) is well-suited for polar molecules containing acidic and basic functional groups. Both positive and negative ion modes should be evaluated.

  • Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used. Tandem mass spectrometry (MS/MS) will provide structural information through fragmentation.

  • Fragmentation: Carbamates are known to exhibit characteristic fragmentation patterns. In positive ion mode, a neutral loss of methyl isocyanate (-57 Da) is common for N-methyl carbamates.[13] For this molecule, fragmentation is likely to occur at the carbamate and ether linkages. In negative ion mode, decarboxylation (-44 Da) is a common pathway for carbamates.[2][14]

Proposed LC-MS Protocol

The HPLC method described in Section 3 can be adapted for LC-MS analysis. The use of a volatile buffer like formic acid or ammonium formate is crucial for MS compatibility.

Table 3: Proposed Mass Spectrometry Parameters

ParameterProposed SettingRationale
Ionization Mode ESI Positive and NegativeTo determine the optimal ionization for the analyte and impurities.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting values for ESI.
Source Temp. 120 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo ensure complete solvent evaporation.
Full Scan Range m/z 50-500To cover the mass of the parent compound and expected fragments.
MS/MS Transitions [M+H]⁺ → fragments; [M-H]⁻ → fragmentsFor structural confirmation and quantification.

Predicted Mass Transitions (for MS/MS):

  • Positive Mode: m/z 287.1 ([M+H]⁺) → fragmentation products (e.g., loss of the pyridine-methanol group, decarboxylation).

  • Negative Mode: m/z 285.1 ([M-H]⁻) → fragmentation products (e.g., loss of CO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized compound.

Rationale for Method Design
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the carboxylic acid and will allow for the observation of the exchangeable NH and OH protons.[15][16]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, the methylene protons, the carbamate NH proton, and the carboxylic acid OH proton.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms and show characteristic shifts for the carbonyl carbons (carbamate and carboxylic acid), and the aromatic and aliphatic carbons.[17][18]

Predicted NMR Spectral Data (in DMSO-d₆)

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Carboxylic Acid OH~12.0-13.0-broad singlet
Pyridine Ring H~7.3-8.6~123-150multiplet
Benzene Ring H~7.4-7.9~128-145doublet, doublet
Carbamate NH~7.8-8.2-triplet
Pyridine CH₂O~5.1~65singlet
Benzene CH₂N~4.3~44doublet
Carbamate C=O-~156-
Carboxylic Acid C=O-~167-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the molecule.

Rationale for Method Design
  • Sampling Technique: Attenuated Total Reflectance (ATR) is a simple and fast method for analyzing solid powders with minimal sample preparation.[9][10] Alternatively, the KBr pellet method can be used.[19][20]

  • Characteristic Absorptions: The spectrum should display characteristic bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, and the C=O stretches of both the carbamate and the carboxylic acid.

Predicted FTIR Absorption Bands

Table 5: Predicted Characteristic FTIR Peaks

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid (H-bonded)
~3300N-H stretchCarbamate
~1710C=O stretchCarboxylic Acid (H-bonded dimer)
~1690C=O stretchCarbamate
~1540N-H bendCarbamate
~1320-1210C-O stretchCarboxylic Acid

Conclusion

The analytical methods proposed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the identity, purity, and impurity profile of this compound. The protocols are designed to be starting points for method development and should be rigorously validated for their intended purpose in accordance with established regulatory guidelines.

References

  • Wikipedia. Carbamate. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Gao, S., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

  • Raucher, S., & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates. Synthetic Communications, 15(11), 1025-1032. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Drug Development and Delivery. Application of LCMS in small-molecule drug development. [Link]

  • ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. [Link]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Shimadzu. Powder Samples. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Pharmaffiliates. Tranexamic Acid - Impurity D. [Link]

  • PubChem. 3-Pyridinemethanol. [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]

  • National Center for Biotechnology Information. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • BioChromato. NMR solvent selection - that also allows sample recovery. [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. This compound is a key intermediate in pharmaceutical synthesis, where purity is a critical quality attribute. The developed gradient method utilizes a standard C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent specificity for separating the main component from potential impurities. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its linearity, accuracy, precision, and robustness for its intended purpose in quality control and drug development environments.

Introduction and Method Rationale

This compound is an amphoteric molecule containing both a basic pyridine moiety and an acidic carboxylic acid group, alongside two aromatic rings. This chemical nature presents a specific challenge for chromatographic analysis: maintaining a consistent ionization state to ensure reproducible retention and sharp, symmetrical peak shapes. Reversed-phase HPLC is the predominant analytical technique for such molecules due to its versatility and separating power based on hydrophobicity.[1][2]

The core of this method is the strategic control of the mobile phase pH.[3][4] By maintaining a pH of 2.5, we achieve two critical objectives:

  • Protonation of the Pyridine Ring: The basic nitrogen on the pyridine ring (pKa ~5-6) becomes fully protonated and positively charged, enhancing its polarity.

  • Suppression of Carboxylic Acid Ionization: The benzoic acid group (pKa ~4-5) remains in its neutral, non-ionized state, which increases its hydrophobicity and promotes retention on the non-polar C18 stationary phase.[5]

This pH control minimizes peak tailing that can occur from interactions between charged analytes and residual silanols on the silica-based column packing, leading to a more reliable and efficient separation.[4] A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively eluted and resolved from the main analyte peak within a practical runtime.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for methodical method development.

PropertyValueSource
IUPAC Name This compound-
CAS Number 241809-79-0-
Molecular Formula C₁₅H₁₄N₂O₄[6]
Molecular Weight 286.28 g/mol -
Structure Chemical structure of the analyte-
Predicted pKa (acidic) ~4.35 (similar benzoic acid structures)[5]
Predicted pKa (basic) ~5.2 (pyridine moiety)-

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatography Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size, USP L1 classification).[7]

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Phosphoric acid (H₃PO₄), analytical grade

    • Water, HPLC grade or Milli-Q

  • Reference Standard: this compound, of known high purity.

Solution Preparation
  • Mobile Phase A (Aqueous Buffer, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.[3]

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Method Parameters

The optimized chromatographic conditions are summarized below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λ-max determined by PDA)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
System Suitability Testing (SST)

Before commencing any analysis, the performance of the chromatographic system must be verified.[8][9] This is achieved by injecting the Standard Solution in replicate (n=5) and evaluating the results against predefined criteria. This ensures the system is fit for purpose on the day of analysis.[10][11]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) tripartite guideline to demonstrate its suitability for the intended purpose of purity testing.[12][13][14]

G cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_reliability Reliability Parameter Specificity Specificity (Discrimination from impurities) Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Precision Precision (Agreement between measurements) Specificity->Precision Linearity Linearity (Correlation of signal to concentration) Range Range (Concentration interval for reliable results) Linearity->Range defines Accuracy->Range assessed over Precision->Range assessed over LOQ Limit of Quantitation (LOQ) Precision->LOQ determines LOD Limit of Detection (LOD) LOQ->LOD related to Robustness Robustness (Insensitive to small changes)

Diagram 1: Logical relationships between key HPLC method validation parameters.

Specificity

Specificity was demonstrated by analyzing a placebo (diluent), the reference standard, and a spiked sample containing known related substances (if available). A PDA detector was used to assess peak purity across the main analyte peak, confirming no co-eluting impurities. The method should be able to resolve the main peak from all potential process impurities and degradation products.

Linearity

Linearity was established by preparing a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 120% of the nominal test concentration (e.g., 1 µg/mL to 600 µg/mL).[13] The peak area was plotted against the concentration, and the relationship was evaluated using linear regression.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by performing recovery studies. This involved spiking a placebo or the sample matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three preparations at each level (n=9 total determinations).[13] The percentage recovery was then calculated.

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-assay precision): Assessed by analyzing six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated on a different day, with a different analyst, and/or on a different instrument to assess the method's reproducibility under typical laboratory variations.

ParameterAcceptance Criteria
% RSD of Results ≤ 2.0% for both repeatability and intermediate precision
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ should be verified by analyzing a standard at this concentration and confirming acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (28 °C and 32 °C)
Mobile Phase pH ± 0.1 units (pH 2.4 and 2.6)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding peaks from the diluent).

% Purity = (Area of Main Peak / Total Area of All Peaks) × 100

G A 1. Prepare Standard and Sample Solutions B 2. Set Up HPLC System (Install Column, Prime Pumps) A->B C 3. Perform System Suitability Test (SST) (Inject Standard n=5) B->C D Check SST Criteria (Tailing, Plates, %RSD) C->D E 4. Analyze Samples (Inject Blank, Standard, Samples) D->E PASS H FAIL: Troubleshoot System (Check for leaks, bubbles, column issues) D->H FAIL F 5. Process Chromatographic Data (Integrate Peaks) E->F G 6. Calculate % Purity (Area Percent Method) F->G I PASS

Diagram 2: General experimental workflow for HPLC purity analysis.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The comprehensive protocol, including system suitability checks and full validation, ensures that the method is self-validating and suitable for routine use in a regulated quality control laboratory. This method provides a reliable tool for monitoring the quality of this important pharmaceutical intermediate, thereby supporting drug development and manufacturing processes.

References

  • ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • Pharma Guideline. (2018). C18 HPLC Columns and Their Properties. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Obrnuta faza. (n.d.). C18 Reversed Phase HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharma Guideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. Retrieved from [Link]

  • ResearchGate. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). C18 Columns & Reversed Phase Columns for HPLC. Retrieved from [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is a molecule of interest in pharmaceutical and drug development research. Its structure, incorporating a pyridine ring, a carbamate linker, and a benzoic acid moiety, suggests its potential as a bioactive compound. Accurate and reliable analytical methods are paramount for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone for the sensitive and specific analysis of such small molecules.[1][2]

This document provides a comprehensive guide to the mass spectrometric analysis of this compound. It is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical protocols. The methodologies detailed herein are based on established principles of mass spectrometry for small molecules and are designed to be adaptable to various instrument platforms.

Molecular Profile

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful MS method.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂O₄[3]
Molecular Weight 286.283 g/mol [3]
Exact Mass 286.095357 Da[3]
Structure N/A

The presence of both an acidic (benzoic acid) and a basic (pyridine) functional group makes this molecule amphiprotic, influencing its ionization behavior in mass spectrometry. The carbamate linkage is of particular interest as it is a common site for fragmentation.[4][5]

Experimental Workflow: A Strategic Overview

The successful mass spectrometric analysis of the target compound hinges on a systematic workflow. This involves meticulous sample preparation, followed by either direct infusion for preliminary analysis or a more comprehensive LC-MS/MS approach for separation and sensitive detection.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing prep Standard Solution Preparation in appropriate solvent (e.g., Methanol/Water) infusion Direct Infusion MS (Initial Characterization) prep->infusion Initial Optimization lcms LC-MS/MS Analysis (Separation & Quantification) prep->lcms Routine Analysis interpretation Spectral Interpretation & Fragmentation Analysis infusion->interpretation lcms->interpretation quant Quantification & Method Validation interpretation->quant

Caption: A generalized workflow for the mass spectrometric analysis of the target analyte.

Part 1: Direct Infusion Mass Spectrometry Protocol

Direct infusion is an invaluable first step for characterizing the ionization behavior of the analyte and for optimizing MS parameters without the complexity of chromatography.

Objective: To determine the optimal ionization mode (positive or negative) and to observe the precursor ion and its principal fragment ions.

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode)

  • Ammonium hydroxide (for negative ion mode)

  • Mass spectrometer with an electrospray ionization (ESI) source

Protocol:

  • Standard Solution Preparation: Prepare a 1 µg/mL stock solution of the analyte in methanol. Further dilute this solution to 100 ng/mL with a 50:50 methanol:water mixture.

  • Positive Ion Mode Optimization:

    • To the 100 ng/mL solution, add 0.1% formic acid.

    • Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in the m/z range of 50-400.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the protonated molecule, [M+H]⁺.

  • Negative Ion Mode Optimization:

    • To a fresh 100 ng/mL solution, add 0.1% ammonium hydroxide.

    • Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in the m/z range of 50-400.

    • Optimize source parameters to maximize the signal intensity of the deprotonated molecule, [M-H]⁻.

  • Tandem MS (MS/MS) Analysis:

    • Select the [M+H]⁺ (or [M-H]⁻) as the precursor ion.

    • Perform product ion scans at varying collision energies (e.g., 10, 20, 30 eV) to induce fragmentation and identify characteristic product ions.

Expected Observations:

Ion ModePrecursor Ion (m/z)Expected Behavior
Positive (ESI+) 287.1028Protonation is expected on the pyridine nitrogen, which is a common site for protonation.
Negative (ESI-) 285.0879Deprotonation will likely occur at the carboxylic acid group.

Part 2: LC-MS/MS Method for Separation and Quantification

For the analysis of the target compound in complex mixtures, such as biological matrices or reaction mixtures, liquid chromatography is essential for separation from interfering components.

Objective: To develop a robust LC-MS/MS method for the separation and sensitive quantification of this compound.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Given the polar nature of the molecule, a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.[6] For highly polar analytes that are poorly retained, a hydrophilic interaction liquid chromatography (HILIC) column could be considered.[7][8]

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A Water with 0.1% Formic AcidProvides protons for efficient ESI+ ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for analytical LC-MS.

Mass Spectrometer Parameters (ESI+):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification: Based on predicted fragmentation patterns, the following MRM transitions can be used for quantification and confirmation. The collision energies should be optimized experimentally.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
287.1108.1C₇H₇NO₂Quantifier
287.192.1C₈H₇NO₄Qualifier

Part 3: Fragmentation Analysis

Understanding the fragmentation pathways of this compound is crucial for structural confirmation and for developing highly selective MRM methods. The fragmentation is predicted to occur at the carbamate and benzyl functionalities.

Proposed Fragmentation Pathway (Positive Ion Mode):

fragmentation cluster_frags Primary Fragments M [M+H]⁺ m/z = 287.1 F1 [C₆H₈N]⁺ m/z = 92.1 (Pyridylmethyl cation) M->F1 - C₉H₉NO₄ F2 [C₇H₈NO]⁺ m/z = 108.1 (Pyridinylmethanol cation) M->F2 - C₈H₇NO₂ F3 [C₈H₈NO₂]⁺ m/z = 150.1 (Aminomethylbenzoic acid cation) M->F3 - C₇H₇O₂

Caption: Predicted fragmentation of the protonated molecule in positive ESI mode.

Fragmentation Rationale:

  • Formation of m/z 108.1: Cleavage of the C-O bond of the carbamate is a common fragmentation pathway for carbamates, leading to the formation of the pyridinylmethanol cation.[4][6][9]

  • Formation of m/z 92.1: Subsequent loss of an oxygen atom from the pyridinylmethanol cation can result in the formation of the pyridylmethyl cation.

  • Formation of m/z 150.1: Cleavage of the O-C bond on the other side of the carbamate group can yield the aminomethylbenzoic acid cation.

Negative Ion Mode Fragmentation:

In negative ion mode, the primary fragmentation is expected to be the loss of carbon dioxide (decarboxylation) from the benzoic acid moiety, a characteristic fragmentation of carboxylic acids.[10][11]

  • [M-H]⁻ (m/z 285.1) -> [M-H-CO₂]⁻ (m/z 241.1)

Conclusion

The protocols and insights provided in this application note serve as a robust starting point for the mass spectrometric analysis of this compound. The combination of direct infusion for initial characterization and a well-optimized LC-MS/MS method for separation and quantification will enable researchers to accurately and reliably analyze this compound in various applications. The proposed fragmentation pathways provide a basis for structural elucidation and the development of highly selective analytical methods. As with any analytical method development, optimization of the parameters for the specific instrumentation being used is highly recommended.

References

  • Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass spectrometry reviews, 26(1), 51–78. [Link]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. Analytical chemistry, 81(10), 3919–3932. [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • David, V., & Bartha, C. (2019). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Molecules, 24(19), 3432. [Link]

  • Pyke, J. S., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 11(4), 996-1008. [Link]

  • Lin, C. H., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Clinica chimica acta, 412(17-18), 1599–1605. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Barceló, D., & Honing, M. (1997). Identification of Carbamates by Particle Beam/Mass Spectrometry. Journal of Mass Spectrometry, 32(1), 43-54. [Link]

  • Albright, E. S., & Zhong, H. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(7), 1435–1444. [Link]

  • Clark, J. (2015). The Mass Spectrum of Benzoic Acid. Chemguide. [Link]

  • PubChem. (n.d.). 4-(((Pyridin-4-yl)amino)methyl)benzoic acid hydrochloride. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical reviews, 115(3), 1112–1149. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable bifunctional building block. We will delve into a reliable synthetic pathway, address common troubleshooting scenarios with root-cause analysis, and provide detailed, field-proven protocols.

Overview of the Recommended Synthetic Pathway

The synthesis of the target molecule is most reliably achieved through a multi-step sequence that builds the carbamate linkage on a pre-formed benzoic acid ester, followed by a final hydrolysis step. This strategy avoids potential complications from the free carboxylic acid interfering with the carbamate formation and leverages stable, well-characterized intermediates.

The pathway begins with the commercially available methyl 4-methylbenzoate and proceeds through bromination, azidation, reduction to the primary amine, carbamate formation with 3-pyridylmethanol, and concludes with saponification.

Synthetic_Pathway cluster_0 Intermediate Synthesis cluster_1 Carbamate Formation & Hydrolysis SM Methyl 4-methylbenzoate INT1 Methyl 4-(bromomethyl)benzoate SM->INT1 NBS, AIBN INT2 Methyl 4-(azidomethyl)benzoate INT1->INT2 NaN3 INT3 Methyl 4-(aminomethyl)benzoate INT2->INT3 H2, Pd/C or PPh3, H2O INT4 Methyl 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoate INT3->INT4 Step 4 PRODUCT Final Product INT4->PRODUCT Step 5 reagent1 CDI, 3-Pyridylmethanol reagent2 LiOH or NaOH

Caption: Recommended five-step synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format.

Step 1-3: Intermediate Synthesis (Methyl 4-(aminomethyl)benzoate)

Question 1: My initial bromination of methyl 4-methylbenzoate (Step 1) is giving me a mixture of products and a low yield of the desired methyl 4-(bromomethyl)benzoate. What's going wrong?

Answer: This is a common issue in free-radical bromination. The root cause is often related to reaction initiation, control, or contamination.

  • Causality & Solution:

    • Poor Initiation: The reaction requires a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. Ensure your initiator is not expired and has been stored correctly. For light-initiated reactions, ensure your lamp is of the appropriate wavelength and intensity.[1][2]

    • Competing Ring Bromination: Although side-chain bromination is favored under radical conditions, any ionic contamination (e.g., traces of acid) can promote electrophilic aromatic substitution on the benzene ring. Ensure your glassware is scrupulously clean and your solvent (typically CCl₄ or cyclohexane) is anhydrous.

    • Over-bromination: The formation of methyl 4-(dibromomethyl)benzoate can occur if the reaction is run for too long or with an excess of N-bromosuccinimide (NBS). Use a slight stoichiometric excess of the starting material relative to NBS (e.g., 1.05 to 1.0) and monitor the reaction closely by TLC or GC-MS.

    • Workup Issues: The byproduct, succinimide, should be removed by filtration from the cold reaction mixture. If it remains, it can complicate purification.

Question 2: The conversion of the bromide to the azide (Step 2) is sluggish or incomplete.

Answer: This is a nucleophilic substitution (SN2) reaction, and its efficiency depends heavily on the solvent and reagent quality.

  • Causality & Solution:

    • Solvent Choice: The reaction works best in a polar aprotic solvent like DMF or DMSO. These solvents solvate the sodium cation but leave the azide anion relatively "bare," increasing its nucleophilicity.[3] Using protic solvents like ethanol can hydrogen-bond with the azide, reducing its reactivity.

    • Reagent Quality: Sodium azide is hygroscopic. Use freshly opened or properly stored reagent. Water can compete as a nucleophile, leading to the formation of the corresponding alcohol byproduct.

    • Temperature: While often run at room temperature, gentle heating (e.g., 40-50 °C) can significantly increase the reaction rate without promoting significant side reactions. Monitor by TLC to avoid decomposition.

Question 3: During the reduction of the azide to the amine (Step 3), my yield is low, and I'm isolating unexpected byproducts.

Answer: Azide reduction is generally efficient, but several pitfalls exist depending on the method.

  • Causality & Solution (for Catalytic Hydrogenation):

    • Catalyst Poisoning: The palladium catalyst (Pd/C) can be poisoned by sulfur or halide impurities. Ensure your azide intermediate is pure. If the previous step used a sulfur-containing reagent, meticulous purification is essential.

    • Incomplete Reaction: Ensure you have an adequate catalyst loading (typically 5-10 mol%) and sufficient hydrogen pressure (a balloon is often sufficient, but a Parr shaker is more robust). The reaction can be slow; allow it to run until hydrogen uptake ceases.

    • Solvent: Methanol or ethanol are excellent solvents for this reduction.

  • Causality & Solution (for Staudinger Reduction):

    • Incomplete Hydrolysis: The Staudinger reaction proceeds via an aza-ylide intermediate, which must be hydrolyzed with water to liberate the amine and triphenylphosphine oxide. Ensure sufficient water is added and stirred for an adequate time after the initial reaction with triphenylphosphine.

    • Purification Difficulty: The primary byproduct is triphenylphosphine oxide, which can be notoriously difficult to remove completely. Purification often requires careful column chromatography or crystallization. For this reason, catalytic hydrogenation is often preferred for its cleaner workup.

Step 4-5: Carbamate Formation and Final Hydrolysis

Question 4: The carbamate formation reaction (Step 4) between methyl 4-(aminomethyl)benzoate and activated 3-pyridylmethanol is low-yielding.

Answer: This is the crucial C-N bond-forming step. Low yields typically point to issues with reagent activation, side reactions, or reaction conditions. The recommended method involves activating 3-pyridylmethanol with 1,1'-Carbonyldiimidazole (CDI) first, then adding the amine.

  • Causality & Solution:

    • Inefficient Activation: The reaction of 3-pyridylmethanol with CDI should be performed first in an anhydrous aprotic solvent (like THF or DCM). This forms a reactive pyridin-3-ylmethyl 1H-imidazole-1-carboxylate intermediate. Allow this step to proceed for at least 1-2 hours at room temperature before adding the amine.

    • Moisture Contamination: Isocyanates and other activated carbonyl species are highly sensitive to water, which leads to the formation of ureas or decomposition.[4][5] Ensure all glassware is oven-dried and solvents are anhydrous.

    • Competing Side Reactions: The primary amine can react with two molecules of the activated alcohol if stoichiometry is not carefully controlled. A common strategy is to add the amine solution slowly to the solution of the activated alcohol.

    • Base Issues: While a non-nucleophilic base like triethylamine (TEA) or DIPEA is sometimes used, it can occasionally promote side reactions. The reaction often proceeds well without an additional base, as the amine starting material is basic enough.

Question 5: During the final hydrolysis of the methyl ester (Step 5), I am observing decomposition of my product or getting a very poor recovery.

Answer: Hydrolysis (saponification) must be performed under conditions mild enough to avoid cleaving the carbamate linkage.

  • Causality & Solution:

    • Harsh Conditions: Using concentrated NaOH or HCl at high temperatures can hydrolyze both the ester and the carbamate. Carbamates are generally more stable than esters but are not indestructible.[5]

    • Recommended Protocol: A milder approach is recommended. Use a slight excess (1.1-1.5 equivalents) of lithium hydroxide (LiOH) in a mixed solvent system like THF/water or methanol/water at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Workup and Isolation: After hydrolysis, the reaction mixture will be basic. To isolate the product, you must carefully acidify the solution. Acidify with a dilute acid (e.g., 1N HCl) to a pH where the benzoic acid is protonated but the pyridine nitrogen may or may not be, typically around the isoelectric point (pH ~4-5). The product will often precipitate at this pH. Adding too much acid will fully protonate the pyridine, increasing water solubility and hindering isolation.

Troubleshooting_Tree start Low Yield in Final Product q1 Which step showed poor conversion? start->q1 step1_3 Intermediate Synthesis (Steps 1-3) q1->step1_3 Bromination, Azidation, or Reduction step4 Carbamate Formation (Step 4) q1->step4 step5 Final Hydrolysis (Step 5) q1->step5 sol_brom Check radical initiator. Ensure anhydrous conditions. Monitor stoichiometry. step1_3->sol_brom If Bromination sol_azide Use polar aprotic solvent (DMF). Ensure NaN3 is dry. Consider gentle heating. step1_3->sol_azide If Azidation sol_reduct Check catalyst quality. Use sufficient H2 pressure. Ensure complete hydrolysis (Staudinger). step1_3->sol_reduct If Reduction sol_carbamate Ensure anhydrous conditions. Allow sufficient activation time with CDI. Control stoichiometry. step4->sol_carbamate sol_hydrolysis Use mild conditions (LiOH, RT). Avoid high temps/strong acid/base. Carefully adjust pH during workup. step5->sol_hydrolysis

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: Can I use 4-(aminomethyl)benzoic acid directly in the carbamate formation step without first making the methyl ester? A: It is not recommended. The free carboxylic acid can act as a proton source, neutralizing the amine and preventing it from acting as a nucleophile. It can also react with activating agents like CDI. While some direct coupling methods exist, the ester protection strategy is generally more reliable and higher yielding.

Q: What is the best way to monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system that gives good separation between your starting material and product (e.g., ethyl acetate/hexanes for the ester intermediates, and a more polar system like DCM/methanol for the final steps). Staining with potassium permanganate or ninhydrin (for free amines) can help visualize spots. For more quantitative analysis, LC-MS is ideal.

Q: Are there significant safety concerns with this synthesis? A: Yes.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Quench any residual azide carefully.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood.

  • Solvents: Many solvents used (DMF, CCl₄, DCM) have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: My final product is difficult to purify. Any suggestions? A: The final product is amphoteric, which can complicate purification.

  • Crystallization: This is the preferred method. Try dissolving the crude product in a minimal amount of a hot polar solvent (like methanol or ethanol) and then either cooling it or adding a less polar co-solvent (like ethyl acetate or diethyl ether) to induce precipitation.

  • pH Adjustment: As mentioned in the hydrolysis section, carefully adjusting the pH of an aqueous solution of your product to its isoelectric point can cause it to precipitate, which is an effective purification step.

  • Chromatography: If crystallization fails, silica gel chromatography can be used, but it may be challenging. You may need to add a small amount of acetic acid to the eluent to keep the carboxylic acid protonated and a small amount of triethylamine to keep the pyridine basic, though this can be complex. Reverse-phase chromatography (C18) is often a better choice for polar, ionizable compounds.

Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(bromomethyl)benzoate [1][2]
  • To a round-bottom flask, add methyl 4-methylbenzoate (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq).

  • Add anhydrous carbon tetrachloride (or cyclohexane) as the solvent.

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a 250W sun lamp.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete in 3-5 hours.

  • Cool the reaction mixture to 0-5 °C in an ice bath. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash the solid with a small amount of cold solvent.

  • Combine the filtrates and wash with an aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be purified further by crystallization from hexanes.

Protocol 2: Synthesis of Methyl 4-(azidomethyl)benzoate [3][6]
  • Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) in one portion.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. If it is slow, heat gently to 40 °C.

  • Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the product as an oil or low-melting solid. Caution: Organic azides can be explosive; avoid heating to high temperatures.

Protocol 3: Synthesis of Methyl 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoate
  • Activation: In a dry, nitrogen-flushed flask, dissolve 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) in anhydrous THF. Add a solution of 3-pyridylmethanol (1.0 eq) in anhydrous THF dropwise. Stir at room temperature for 2 hours.

  • Amine Reduction (in parallel): In a separate flask, dissolve methyl 4-(azidomethyl)benzoate (from the previous step) in methanol. Add 10 mol% Pd/C catalyst. Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 4-6 hours until TLC confirms consumption of the azide. Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude methyl 4-(aminomethyl)benzoate.

  • Coupling: Add the crude methyl 4-(aminomethyl)benzoate (approx. 1.0 eq relative to the alcohol) dissolved in anhydrous THF to the activated alcohol solution from step 1.

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 4: Hydrolysis to this compound
  • Dissolve the methyl ester from Protocol 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 eq).

  • Stir at room temperature and monitor by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1N HCl with vigorous stirring to adjust the pH to ~4.5. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water, then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the final product.

Quantitative Data Summary
StepReactantProductTypical YieldKey Parameters
1Methyl 4-methylbenzoateMethyl 4-(bromomethyl)benzoate75-90%Anhydrous conditions, radical initiator
2Methyl 4-(bromomethyl)benzoateMethyl 4-(azidomethyl)benzoate>90%Polar aprotic solvent (DMF)
3Methyl 4-(azidomethyl)benzoateMethyl 4-(aminomethyl)benzoate>90%H₂, Pd/C; clean workup
4Methyl 4-(aminomethyl)benzoateMethyl Ester of Final Product70-85%Anhydrous conditions, CDI activation
5Methyl Ester of Final ProductFinal Product85-95%Mild hydrolysis (LiOH, RT), pH control
References
  • American Chemical Society. (n.d.). How To Get Isocyanate? ACS Omega. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isocyanate-based multicomponent reactions. PMC. Retrieved from [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(isocyanatomethyl)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

  • ENAO Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • National Institutes of Health. (n.d.). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

Sources

Pymoc Linker Technical Support Center: A Guide to Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pyridinylmethoxycarbonyl (Pymoc) linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the successful attachment of the Pymoc linker to primary and secondary amines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to the Pymoc Linker

The Pyridinylmethoxycarbonyl (Pymoc) linker is an amine-protecting group and a key component in bioconjugation and drug delivery systems. Structurally, it is a carbamate formed between a pyridinylmethanol derivative and an amine. The Pymoc group, typically introduced using its activated form, Pymoc-chloride (Pymoc-Cl), offers distinct electronic properties conferred by the pyridine ring, which can influence the stability of the resulting carbamate bond and provide a handle for modulating solubility.

This guide will focus on the 4-pyridinylmethoxycarbonyl linker, a common isomer in drug development due to the accessibility of the para-position and its impact on the electronic nature of the carbonyl group.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Pymoc linker attachment to an amine?

The attachment of the Pymoc linker to a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Pymoc-Cl. The chloride ion is subsequently eliminated as a leaving group, forming a stable carbamate linkage. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Q2: What are the recommended starting conditions for a Pymoc attachment reaction?

For a typical reaction, we recommend starting with the following conditions, which can be further optimized based on your specific substrate.

ParameterRecommended ConditionRationale
Pymoc-Cl Equivalents 1.1 - 1.5 equivalentsA slight excess of the Pymoc-Cl ensures complete consumption of the amine.
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)These are non-nucleophilic hindered bases that will not compete with the substrate amine.
Base Equivalents 2 - 3 equivalentsSufficient base is required to neutralize the HCl generated and to scavenge any trace acid.
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)These aprotic solvents are generally good choices for this type of reaction.
Temperature 0 °C to room temperatureStarting at a lower temperature can help control the initial exotherm and minimize side reactions.
Reaction Time 1 - 4 hoursThe reaction progress should be monitored by TLC or LC-MS.

Q3: How should I store and handle Pymoc-Cl?

Pymoc-Cl is an acid chloride and is therefore sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. When handling, always work in a dry environment, for instance, in a glovebox or using anhydrous techniques, to prevent hydrolysis of the reagent.

Q4: How can I monitor the progress of the reaction?

The progress of the Pymoc attachment reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside your starting amine. The formation of a new, typically less polar spot corresponding to the Pymoc-protected amine indicates the reaction is proceeding.

  • LC-MS: This technique provides a more definitive assessment of the reaction progress by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Troubleshooting Guide

This section addresses common issues encountered during Pymoc linker attachment and provides systematic solutions.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

  • Inactive Pymoc-Cl: The Pymoc-Cl reagent may have hydrolyzed due to improper storage or handling.

    • Solution: Use a fresh batch of Pymoc-Cl or re-purify the existing stock if possible. Always handle the reagent under anhydrous conditions.

  • Insufficient Base: If the HCl byproduct is not effectively neutralized, it can protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Increase the equivalents of the non-nucleophilic base (DIPEA or TEA). Ensure the base is added before the Pymoc-Cl.

  • Poor Solubility of Starting Materials: If your amine substrate is not fully dissolved in the reaction solvent, the reaction will be slow or incomplete.

    • Solution: Try a different anhydrous solvent in which your substrate has better solubility, such as DMF, NMP, or THF. Gentle warming may also improve solubility, but monitor for potential side reactions.

  • Sterically Hindered Amine: Highly sterically hindered amines will react more slowly.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a more reactive derivative of the Pymoc linker if available, or a stronger, non-nucleophilic base.

Problem 2: Presence of Multiple Products or Impurities

Possible Causes and Solutions:

  • Di-acylation of Primary Amines: While less common with carbamates compared to other acylating agents, over-reaction on a primary amine is possible, especially with a large excess of Pymoc-Cl.

    • Solution: Use a smaller excess of Pymoc-Cl (e.g., 1.1 equivalents) and add it slowly to the reaction mixture at a lower temperature (0 °C).

  • Reaction with Other Nucleophilic Groups: If your substrate contains other nucleophilic functional groups (e.g., hydroxyls, thiols), they may also react with Pymoc-Cl.

    • Solution: Protect other nucleophilic groups with orthogonal protecting groups before reacting the amine with Pymoc-Cl.

  • Formation of Pyridinylmethanol: This is a common byproduct resulting from the hydrolysis of Pymoc-Cl by trace amounts of water in the reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents and freshly opened reagents.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-elution of Product and Byproducts: The Pymoc-protected product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.

    • Solution: Optimize your chromatography conditions. A gradient elution may be necessary. Consider a different stationary phase if silica gel is not effective.

  • Product is an Oil or Difficult to Crystallize:

    • Solution: If direct crystallization is not feasible, purification by column chromatography followed by removal of the solvent under high vacuum is the standard procedure. Trituration with a non-polar solvent like hexanes or pentane can sometimes induce solidification.

Experimental Protocols

Standard Protocol for Pymoc Attachment to a Primary Amine
  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • Dissolve the amine substrate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (2.5 eq) dropwise to the stirred solution.

    • In a separate flask, dissolve Pymoc-Cl (1.2 eq) in a small amount of anhydrous DCM.

  • Reaction:

    • Add the Pymoc-Cl solution dropwise to the amine solution at 0 °C over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Pymoc Linker Attachment Workflow

Pymoc_Attachment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep1 Dissolve Amine in Anhydrous Solvent prep2 Cool to 0°C prep1->prep2 prep3 Add Base (DIPEA) prep2->prep3 react1 Add Pymoc-Cl Solution Dropwise prep3->react1 Initiate Reaction react2 Warm to RT and Stir react1->react2 analysis1 Monitor by TLC/LC-MS react2->analysis1 Sample for Analysis workup Aqueous Work-up analysis1->workup purify Column Chromatography workup->purify end end purify->end Isolated Product

Caption: A workflow diagram illustrating the key stages of Pymoc linker attachment.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagent Check Pymoc-Cl Activity start->check_reagent check_base Sufficient Base? check_reagent->check_base Yes reagent_bad Use Fresh Pymoc-Cl check_reagent->reagent_bad No check_solubility Substrate Soluble? check_base->check_solubility Yes base_bad Increase Base Equivalents check_base->base_bad No check_sterics Sterically Hindered Amine? check_solubility->check_sterics Yes solubility_bad Change Solvent / Warm check_solubility->solubility_bad No sterics_bad Increase Temp / Time check_sterics->sterics_bad Yes end end check_sterics->end No - Re-evaluate Reaction reagent_ok Reagent is Active base_ok Base is Sufficient solubility_ok Substrate is Soluble sterics_ok Not Hindered

Caption: A decision tree for troubleshooting low yield in Pymoc attachment reactions.

References

  • LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Lizza, J. R., Bremerich, M., McCabe, S. R., & Wipf, P. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 3(10), 13035-13045.
  • T boc fmoc protocols in peptide synthesis. (n.d.). Retrieved from [Link]

  • Hartmann, S., et al. (2011). Novel Fmoc-polyamino acids for solid-phase synthesis of defined polyamidoamines. Biomacromolecules, 12(5), 1543-1551.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. (n.d.). Retrieved from [Link]

  • Yajima, H., & Fujii, N. (1983). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Chemical & Pharmaceutical Bulletin, 31(9), 3333-3336.
  • Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 3(11), 1137-1146.
  • Gao, H., et al. (2022). Machine learning-guided strategies for reaction conditions design and optimization. Chemical Science, 13(42), 12344-12357.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). [Video]. YouTube. [Link]

  • Hartmann, S., et al. (2011). Novel Fmoc-Polyamino Acids for Solid-Phase Synthesis of Defined Polyamidoamines. Biomacromolecules, 12(5), 1543-1551.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Mol, J. C. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • Wang, Y., et al. (2017). Label-free and real-time monitoring of single cell attachment on template-stripped plasmonic nano-holes. Scientific Reports, 7(1), 1-10.
  • PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • Remias, J. E., et al. (2015). Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction. The Journal of Physical Chemistry A, 119(35), 9266-9275.
  • Petruncio, G. (2019, October 8). How to perform Fmoc protection using Fmoc-Cl? ResearchGate. [Link]

  • Alissandratos, A., et al. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. Applied and Environmental Microbiology, 84(4), e02250-17.
  • Matias, D., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(36), 7434-7461.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Denmark Group. (n.d.). Autonomous Optimization of Chemical Reaction in Flow. Retrieved from [Link]

  • Moradi, M. (2025, April 10). The reaction of acid chloride and chloroformate with pyridine. ResearchGate. [Link]

Technical Support Center: Synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. This document is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during this specific carbamate synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.

Q1: I'm observing a significant amount of an insoluble white precipitate and my overall yield is low. What is this byproduct?

A1: Probable Cause: Symmetrical Urea Formation.

This is the most common and often most frustrating side reaction in this synthesis. It occurs when the isocyanate intermediate, formed from 4-(aminomethyl)benzoic acid (or its ester), reacts with a molecule of the starting amine that has not yet reacted with the activated alcohol.

Mechanism:

  • Isocyanate Formation: An activated carbonyl source (e.g., triphosgene, CDI) reacts with the amine of 4-(aminomethyl)benzoic acid to form a highly reactive isocyanate intermediate.

  • Nucleophilic Attack by Amine: A second molecule of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the isocyanate to form a stable, often poorly soluble, symmetrical urea byproduct.

Preventative & Corrective Actions:

  • Controlled Stoichiometry & Slow Addition: Ensure the activated alcohol species (e.g., the chloroformate of pyridin-3-ylmethanol) is readily available to trap the amine. This is often achieved by adding the activating agent (like triphosgene) to the alcohol first to form the chloroformate, and then slowly adding the amine to this solution. This maintains a low concentration of the free amine, minimizing its chance to form the urea.

  • Temperature Control: Run the reaction at a reduced temperature (e.g., 0 °C to room temperature) to decrease the rate of the side reaction. Elevated temperatures can accelerate byproduct formation.[1]

  • Solvent Selection: Use anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) to ensure all reactants remain in solution and to prevent hydrolysis of reactive intermediates.[2]

Q2: My LC-MS analysis shows multiple peaks with high molecular weights, suggesting polymerization. What's happening?

A2: Probable Cause: Intermolecular Amide Bond Formation.

The starting material, 4-(aminomethyl)benzoic acid, is bifunctional, containing both a nucleophilic amine and an electrophilic carboxylic acid. Under certain conditions, especially with heat or activating agents intended for the carboxylic acid, these can react with each other.

Mechanism: The primary amine of one molecule attacks the carboxylic acid of another molecule, forming an amide bond and releasing water. This process can repeat, leading to the formation of oligomers or polymers.

Preventative & Corrective Actions:

  • Orthogonal Protecting Group Strategy: This is the most robust solution. The carboxylic acid must be "masked" or protected before the carbamate formation step.[3][4][5]

    • Protection: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). This is a standard procedure using methanol or ethanol under acidic conditions (e.g., SOCl₂ or H₂SO₄).

    • Carbamate Formation: Perform the carbamate synthesis on the esterified amine. The ester is non-reactive under the conditions used for carbamate formation.

    • Deprotection: Once the carbamate is successfully formed, hydrolyze the ester back to the carboxylic acid using standard saponification conditions (e.g., LiOH or NaOH in a water/THF mixture), followed by acidic workup.

Q3: The reaction is sluggish, and a significant amount of my starting alcohol, pyridin-3-ylmethanol, is recovered. Why?

A3: Probable Cause: Inefficient Activation or Intermediate Hydrolysis.

The formation of the carbamate requires the "activation" of one of the coupling partners. Typically, the alcohol (pyridin-3-ylmethanol) is converted into a more reactive intermediate, such as a chloroformate or a mixed carbonate.

Causality & Solutions:

  • Inefficient Activation: Ensure your activating agent (e.g., triphosgene, N,N′-Disuccinimidyl carbonate (DSC)) is pure and active.[6][7] If using triphosgene, a catalytic amount of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to facilitate the formation of the reactive chloroformate.

  • Hydrolysis of Intermediate: The activated chloroformate or carbonate intermediate is highly sensitive to moisture. Any water in the reaction solvent or on the glassware will rapidly hydrolyze the intermediate back to the starting alcohol.

    • Troubleshooting: Always use freshly dried, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is oven-dried before use.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the intended reaction and the primary side reactions.

G cluster_main Intended Synthesis Pathway A Pyridin-3-ylmethanol D Activated Alcohol Intermediate (Chloroformate) A->D + C B 4-(Aminomethyl)benzoic Acid (Protected as Ester) E Protected Target Molecule B->E + D C Activated Carbonyl Source (e.g., Triphosgene) F Final Product (After Deprotection) E->F Deprotection

Caption: Ideal synthesis route for the target molecule.

G cluster_side Key Side Reaction Pathways Amine 4-(Aminomethyl)benzoic Acid (Amine) Isocyanate Isocyanate Intermediate Amine->Isocyanate Activation Amide Amide Dimer / Polymer Amine->Amide + CarboxylicAcid ( intermolecular ) Urea Symmetrical Urea Byproduct Isocyanate->Urea + Amine CarboxylicAcid 4-(Aminomethyl)benzoic Acid (Carboxylic Acid)

Caption: Common side reactions leading to impurities.

Frequently Asked Questions (FAQs)

  • Q: Is it absolutely necessary to protect the carboxylic acid group?

    • A: While it may be possible to achieve low yields without protection under highly optimized conditions, protecting the carboxylic acid as an ester is strongly recommended.[5] This strategy, known as an orthogonal protecting group strategy, prevents intermolecular amide bond formation, which is a significant competing reaction pathway that leads to hard-to-remove polymeric byproducts.[3]

  • Q: What is the role of a base like triethylamine (TEA) in this reaction?

    • A: When using phosgene-based activating agents, a non-nucleophilic base is often used as an HCl scavenger. As the chloroformate is formed from the alcohol and triphosgene, HCl is generated. The base neutralizes this acid, preventing potential side reactions and protonation of the pyridine ring, which could affect solubility.

  • Q: Can I use 4-(isocyanatomethyl)benzoic acid directly?

    • A: While reacting an isocyanate directly with the alcohol is a primary method for carbamate synthesis, preparing and handling 4-(isocyanatomethyl)benzoic acid can be challenging.[8] The isocyanate group is highly reactive and can react with the carboxylic acid moiety of another molecule. It is generally more reliable to generate the reactive intermediate in situ under controlled conditions.

Recommended Protocol: A Self-Validating System

This protocol incorporates a protecting group strategy to minimize side reactions.

Part 1: Protection of Carboxylic Acid (Esterification)

  • Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous methanol (or ethanol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC or LC-MS shows complete conversion to the ester.

  • Remove the solvent under reduced pressure. The resulting solid is the methyl 4-(aminomethyl)benzoate hydrochloride salt, which can be used directly or neutralized.

Part 2: Carbamate Formation

  • In a separate, oven-dried flask under N₂, dissolve pyridin-3-ylmethanol (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise. Stir for 1 hour at 0 °C to form the chloroformate.

  • In another flask, dissolve the methyl 4-(aminomethyl)benzoate hydrochloride (1.0 eq) from Part 1 in anhydrous THF with DIPEA (2.2 eq, to neutralize the salt and the newly formed HCl).

  • Slowly add the amine solution to the chloroformate solution at 0 °C.

  • Allow the reaction to stir and warm to room temperature overnight. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Part 3: Deprotection of Ester (Saponification)

  • Dissolve the purified, protected carbamate from Part 2 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir at room temperature until the reaction is complete.

  • Acidify the mixture with 1N HCl to pH ~4-5.

  • Extract the final product, this compound, with an organic solvent or collect by filtration if it precipitates.

Data Summary for Byproduct Identification

CompoundExpected Molecular Weight ( g/mol )Common Analytical Observation
Target Product 302.30Desired peak in LC-MS.
Methyl Ester Protected Product316.33Intermediate peak in LC-MS during synthesis.
Symmetrical Urea Byproduct328.32Insoluble precipitate; LC-MS peak at [M+H]⁺ ≈ 329.
Amide Dimer284.31LC-MS peak at [M+H]⁺ ≈ 285; higher oligomers may also be present.
Bis(pyridin-3-ylmethyl) carbonate244.24Potential byproduct from self-reaction of activated alcohol.

References

  • BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
  • Barua, A. (2017). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow.com.
  • Various Authors. (2023). Troubleshooting of hydrazine carbamate synthesis. Reddit r/Chempros.
  • Dakenchem. (2026). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Newdrugapprovals.org. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Syntheses. (n.d.). n-BUTYL CARBAMATE.
  • Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. SciSpace.
  • Haofan Biological Co., Ltd. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
  • Tella, R., & Vangala, V. R. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
  • ResearchGate. (n.d.). Carbamate Formation and Side Reactions.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • BenchChem. (n.d.). Application Notes and Protocols for Carbamate Synthesis Using 4-Benzyloxyphenyl Isocyanate.
  • ResearchGate. (n.d.). Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC).
  • Beauchemin, A., et al. (2024). Isocyanate-based multicomponent reactions. PubMed Central.

Sources

Technical Support Center: Purification of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve purification challenges.

The purification of this compound can be challenging due to its amphoteric nature, containing both a carboxylic acid and a basic pyridine moiety. This unique chemical character can lead to difficulties in crystallization and chromatographic separation. This guide will help you navigate these complexities to obtain a highly pure final product.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: Low Purity After Crystallization

  • Question: I've performed a crystallization, but my product is still showing significant impurities by NMR and LC-MS. What could be the cause and how can I improve the purity?

  • Answer: Low purity after crystallization is a common issue and can stem from several factors. The key is to understand the nature of the impurities and tailor the crystallization conditions accordingly.

    • Possible Causes:

      • Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve for your compound, leading to co-precipitation of impurities.

      • Supersaturation was too high: Rapid crystallization can trap impurities within the crystal lattice.

      • Presence of O-acylated byproduct: The starting material 4-(aminomethyl)benzoic acid has a nucleophilic amine and a carboxylic acid. Under certain conditions, the carboxylic acid can be acylated, leading to an impurity that is structurally similar to the desired product.

    • Recommended Solutions:

      • Solvent System Screening: A systematic approach to finding the ideal solvent is crucial. Start with a solvent in which your crude product has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point for this molecule would be a mixed solvent system, such as methanol/water or ethanol/water.

      • Controlled Cooling: Avoid crash cooling. Allow the crystallization mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath. This promotes the formation of larger, purer crystals.

      • pH Adjustment: Given the amphoteric nature of your compound, adjusting the pH of the crystallization medium can dramatically alter its solubility and that of the impurities. For instance, bringing the pH to the isoelectric point of the molecule will minimize its solubility, potentially leaving ionic impurities in the solution.

Problem 2: Presence of Starting Materials in Final Product

  • Question: My final product is contaminated with unreacted 4-(aminomethyl)benzoic acid and/or 3-pyridinemethanol. How can I remove these?

  • Answer: The presence of starting materials is a frequent problem, especially if the reaction did not go to completion. Their removal is often achievable by exploiting differences in their chemical properties compared to the product.

    • Possible Causes:

      • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, improper temperature, or stoichiometric imbalances.

      • Ineffective work-up: The initial work-up procedure may not have been sufficient to remove the unreacted starting materials.

    • Recommended Solutions:

      • Aqueous Wash: 4-(aminomethyl)benzoic acid has good solubility in both acidic and basic aqueous solutions. An acidic wash (e.g., with dilute HCl) will protonate the amine, making it highly water-soluble. Conversely, a basic wash (e.g., with dilute NaHCO₃) will deprotonate the carboxylic acid, also increasing its water solubility. Your product, being a carbamate, will be less soluble under these conditions.

      • Liquid-Liquid Extraction: A carefully planned liquid-liquid extraction can be very effective. By adjusting the pH of the aqueous phase, you can selectively partition the starting materials and the product between the aqueous and organic layers.

      • Chromatography: If washing and extraction are insufficient, column chromatography is a reliable method. A silica gel column using a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) should provide good separation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent system for recrystallization?

The ideal recrystallization solvent will have a steep solubility profile for your compound – high solubility at high temperatures and low solubility at low temperatures. For this compound, a mixed solvent system is often most effective.

Solvent SystemRatio (v/v)Notes
Methanol/Water9:1 to 4:1A good starting point. Adjust the ratio to optimize yield and purity.
Ethanol/Water9:1 to 4:1Similar to methanol/water, but ethanol is less volatile.
Isopropanol/Water8:2 to 6:4Can sometimes provide better crystal morphology.
Acetonitrile/Water8:2 to 5:5Useful if the compound is very soluble in alcohols.

FAQ 2: How can I effectively remove unreacted 4-(aminomethyl)benzoic acid?

4-(aminomethyl)benzoic acid is amphoteric, meaning it has both acidic and basic functional groups. This property can be exploited for its removal.

  • Acidic Wash: Washing the crude product with a dilute acid (e.g., 1 M HCl) will protonate the amino group of the unreacted starting material, forming a water-soluble salt that can be washed away.

  • Basic Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, again forming a water-soluble salt.

  • pH-Controlled Precipitation: You can dissolve the crude product in a dilute base, filter out any insoluble impurities, and then carefully add acid to precipitate your product at its isoelectric point, leaving the more soluble starting material in the solution.

Experimental Protocol: pH-Controlled Precipitation

  • Dissolve the crude product in a minimal amount of 1 M NaOH.

  • Filter the solution to remove any insoluble material.

  • Slowly add 1 M HCl dropwise with stirring until the pH reaches the isoelectric point of your product (this will need to be determined experimentally, but a pH of 4-5 is a good starting point).

  • Collect the precipitated product by filtration.

  • Wash the precipitate with cold water.

  • Dry the product under vacuum.

Part 3: Data and Workflow Visualization

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification Workflow crude Crude Product wash Aqueous Wash (Acidic/Basic) crude->wash Remove ionic impurities extract Liquid-Liquid Extraction wash->extract Further purification crystallize Crystallization extract->crystallize High purity chromatography Column Chromatography extract->chromatography If crystallization fails pure Pure Product crystallize->pure chromatography->pure

Caption: A general workflow for the purification of the target compound.

Effect of pH on Molecular Charge

The charge state of this compound is highly dependent on the pH of the solution. Understanding this is key to its purification.

pH Effect low_ph low_ph isoelectric Isoelectric Point (pI) Zwitterionic Form (Protonated Pyridine and Deprotonated Carboxylate) low_ph->isoelectric + OH⁻ high_ph high_ph isoelectric->high_ph + OH⁻

Caption: The effect of pH on the charge state of the molecule.

Part 4: References

  • Preparation method of 4-aminomethylbenzoic acid. Google Patents (WO2011087211A2). Available at: [1]

  • Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. ResearchGate. Available at: [Link][2]

Sources

Navigating the Stability of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic Acid in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound in solution. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and practical experimental protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a molecule of interest in pharmaceutical research, often used as an intermediate in the synthesis of bioactive compounds.[1] Its structure, featuring a carbamate linkage, a pyridine ring, and a benzoic acid moiety, presents specific stability considerations in solution. The primary potential degradation pathways include hydrolysis of the carbamate bond, oxidation of the pyridine ring, and photodegradation. This guide will walk you through identifying and mitigating these issues.

Part 1: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This section is formatted in a question-and-answer style to directly address problems you may encounter.

Issue 1: Loss of Compound Potency or Unexpected Peaks in Chromatography Over Time

Question: I've prepared a stock solution of this compound in an aqueous buffer, but I'm observing a decrease in the main peak area and the appearance of new, more polar peaks in my HPLC analysis after a short period. What is likely happening?

Answer: This is a classic sign of hydrolytic degradation. The carbamate linkage in your molecule is susceptible to hydrolysis, especially under non-neutral pH conditions. This reaction cleaves the carbamate bond, leading to the formation of 4-(aminomethyl)benzoic acid and 3-pyridylcarbinol.

Carbamates, while generally more stable than esters, can undergo hydrolysis.[2] The rate of this degradation is highly dependent on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the carbamate, leading to a more rapid degradation. Generally, carbamates are more susceptible to base-catalyzed hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The three main degradation pathways to be aware of are:

  • Hydrolysis: Cleavage of the carbamate bond, accelerated by acidic or basic conditions.

  • Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide. This can be promoted by oxidizing agents or prolonged exposure to air.

  • Photodegradation: Carbamates and pyridine-containing compounds can be sensitive to light, particularly UV radiation, which can lead to the formation of radical species and subsequent degradation.[3][4]

Q2: What is the recommended solvent for preparing stock solutions?

A2: For short-term storage, a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended.[5] For aqueous-based assays, prepare fresh solutions from the stock immediately before use. If an aqueous stock is necessary, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and store at low temperatures for a limited time.

Q3: How should I store my solutions to minimize degradation?

A3: To ensure the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage of the solid compound or solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: I see a new peak in my LC-MS with a mass increase of 16 Da. What could this be?

A4: An increase of 16 Da is highly indicative of oxidation, specifically the formation of a pyridine N-oxide. The nitrogen atom on the pyridine ring has been oxidized. You can confirm this by comparing the retention time and mass spectrum with a synthesized N-oxide standard if available.

Q5: Are there any excipients I should avoid when formulating this compound?

A5: Avoid highly acidic or basic excipients that could significantly alter the pH of the formulation and accelerate hydrolysis. Also, be cautious with excipients that may contain residual oxidizing agents. It is always best to perform compatibility studies with your intended excipients.[6]

Part 3: Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound in your specific experimental conditions, we recommend performing forced degradation studies. These studies intentionally stress the molecule to identify potential degradation products and pathways.

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the rate of hydrolysis at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate or citrate buffers (pH 3, 5, 7, 9, 11)

  • HPLC or UPLC system with UV or MS detector

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • In separate vials, add an aliquot of the stock solution to each of the different pH buffers and acid/base solutions to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubate the vials at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quench the reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by a stability-indicating HPLC or UPLC method to quantify the remaining parent compound and the formation of degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Protocol 2: Oxidative Degradation Study

Objective: To assess the susceptibility of the compound to oxidation.

Materials:

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a solution of the compound in a mixture of water and a co-solvent (e.g., acetonitrile).

  • Add H₂O₂ to the solution.

  • Incubate the solution at room temperature.

  • Monitor the reaction by HPLC or UPLC-MS at various time points.

  • Identify the major degradation product(s), paying close attention to mass shifts (e.g., +16 Da for N-oxide formation).

Protocol 3: Photostability Study

Objective: To evaluate the impact of light exposure on the compound's stability.

Materials:

  • Photostability chamber with controlled light (UV and visible) and temperature exposure (as per ICH Q1B guidelines).

  • Clear and amber glass vials.

  • HPLC or UPLC system.

Procedure:

  • Prepare solutions of the compound in a relevant solvent.

  • Place the solutions in both clear and amber (as a dark control) vials.

  • Expose the vials to a controlled light source in the photostability chamber.

  • At appropriate time intervals, analyze the samples from both clear and amber vials by HPLC or UPLC.

  • Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Part 4: Data Presentation and Visualization

Table 1: Summary of Potential Degradation Products
Degradation PathwayPotential Degradation Product(s)Expected Mass ChangeAnalytical Observation
Hydrolysis 4-(aminomethyl)benzoic acid-135.12 DaMore polar peak in reverse-phase HPLC
3-Pyridylcarbinol-151.16 Da
Oxidation 4-((((1-oxido-pyridin-1-ium-3-yl)methoxy)carbonyl)amino)methyl)benzoic acid+16 DaLess polar or similarly retained peak with a mass increase of 16 Da in LC-MS
Diagrams of Degradation Pathways and Workflows

Hydrolysis_Pathway Parent This compound Deg1 4-(aminomethyl)benzoic acid Parent->Deg1 Hydrolysis Deg2 3-Pyridylcarbinol Parent->Deg2 Hydrolysis

Caption: Hydrolytic degradation of the parent compound.

Oxidation_Pathway Parent This compound N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation

Caption: Oxidative degradation to the N-oxide.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Hydrolysis pH Stress HPLC HPLC/UPLC Hydrolysis->HPLC Oxidation Oxidative Stress Oxidation->HPLC Photolysis Light Stress Photolysis->HPLC Thermal Thermal Stress Thermal->HPLC LCMS LC-MS HPLC->LCMS Characterization Degradant ID LCMS->Characterization Solution Prepare Solution Solution->Hydrolysis Solution->Oxidation Solution->Photolysis Solution->Thermal

Caption: Workflow for forced degradation studies.

References

  • Gritzapis, P., et al. (2020). p-Pyridinyl oxime carbamates: Synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry, 16, 599-612. [Link]

  • Kaur, H., & Kaur, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 229–234. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Rocchetti, M., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. [Link]

  • Wang, J., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Applied Sciences, 8(12), 2577. [Link]

  • Zheng, W., & Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11–32. [Link]

Sources

Technical Support Center: Navigating the Cleavage of Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Pyridin-3-ylmethoxycarbonyl (Pymoc) Group:

To provide a valuable and scientifically grounded resource, this guide will focus on the principles of carbamate deprotection, using well-established and widely used protecting groups as examples. The troubleshooting logic and experimental principles discussed here are broadly applicable and can serve as a foundational guide for approaching the cleavage of any carbamate-based protecting group.

Troubleshooting Guide: Carbamate Deprotection

This section addresses specific issues that may arise during the cleavage of common carbamate protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butoxycarbonyl), and Cbz (carboxybenzyl).

Question 1: My Fmoc deprotection is sluggish or incomplete, even with 20% piperidine in DMF. What are the potential causes and how can I resolve this?

Answer: Incomplete Fmoc deprotection is a common issue in solid-phase peptide synthesis (SPPS), often stemming from peptide aggregation or difficult sequences.

  • Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[1] For the base (piperidine) to be effective, it must have access to the N-terminal Fmoc group. Difficult peptide sequences, particularly those rich in hydrophobic residues, can fold or aggregate on the solid support, sterically hindering the approach of piperidine. This reduces the reaction rate, leading to incomplete deprotection in the standard timeframe.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: The simplest approach is to extend the deprotection time (e.g., from 2x10 min to 2x20 min) or gently increase the temperature to 35-50°C. Increased thermal energy can help disrupt secondary structures and improve reagent accessibility.

    • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the deprotection solution can disrupt peptide secondary structures, improving solvent and reagent penetration.

    • Use a Stronger, Non-Nucleophilic Base: Adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF) can significantly accelerate Fmoc removal. DBU is a stronger, non-nucleophilic base that enhances the rate of proton abstraction.

    • Microwave-Assisted Synthesis: Performing the deprotection step in a microwave peptide synthesizer can dramatically accelerate the reaction by efficiently heating the solvent and peptide-resin, overcoming aggregation-induced difficulties.

Question 2: After cleaving the Boc group with trifluoroacetic acid (TFA), my mass spectrometry results show unexpected adducts on sensitive residues like Tryptophan or Methionine. Why does this happen and how can I prevent it?

Answer: This issue is caused by the highly reactive tert-butyl carbocation generated during the acidic cleavage of the Boc group.

  • Causality: The deprotection of a Boc-protected amine with a strong acid like TFA proceeds by protonation of the carbamate followed by the loss of a stable tert-butyl carbocation (tBu⁺).[2] This carbocation is a potent electrophile and can be "scavenged" by nucleophilic side chains of certain amino acids, leading to unwanted alkylation. Tryptophan, methionine, and cysteine are particularly susceptible.

  • Preventative Measures (Scavenging): To prevent these side reactions, the cleavage cocktail must include "scavengers"—nucleophiles that are more reactive towards the tBu⁺ cation than the peptide's side chains.

    • Standard Protocol: A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

    • Role of Scavengers:

      • Water: Helps to protonate the protecting groups and can act as a scavenger.

      • Triisopropylsilane (TIS): A highly effective scavenger that reduces the trityl cation (from Trt groups) and captures the tert-butyl cation.

      • Ethanedithiol (EDT): Often added for peptides containing cysteine to prevent re-attachment of the trityl group and keep the sulfhydryl group in its reduced state.

Question 3: I am trying to deprotect a Cbz group via hydrogenolysis, but the reaction is failing. What could be the issue?

Answer: Failure of Cbz hydrogenolysis is almost always due to catalyst poisoning or substrate incompatibility.

  • Causality: The Cbz group is cleaved by catalytic hydrogenation, typically using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[2][4] The palladium catalyst is highly sensitive to "poisons" that bind to its surface and deactivate it.

  • Troubleshooting Steps:

    • Check for Catalyst Poisons: The most common poisons are sulfur-containing compounds. If your molecule contains unprotected cysteine or methionine residues, they can irreversibly bind to the palladium surface, halting the reaction. Thiol-based scavengers used in a previous step (like EDT) must be meticulously removed.

    • Verify Catalyst Activity: Ensure your Pd/C catalyst is fresh and active. Old or improperly stored catalysts can have reduced activity.

    • Solvent Choice: The reaction is typically performed in solvents like methanol, ethanol, or ethyl acetate. Ensure the solvent is of high purity and deoxygenated, as oxygen can interfere with the catalyst.

    • Alternative Deprotection: If hydrogenolysis is not feasible due to sulfur-containing residues, consider alternative deprotection methods for Cbz, although they are often harsher (e.g., strong acids like HBr in acetic acid). For general carbamate cleavage where hydrogenolysis is not an option, methods using reagents like 2-mercaptoethanol have been developed.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is an "orthogonal" protecting group strategy, and why is it important?

An orthogonal protecting group strategy is a cornerstone of modern chemical synthesis, particularly in peptide chemistry. It involves the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others.[3][8] For example, the base-labile Fmoc group is orthogonal to the acid-labile Boc and t-butyl (tBu) groups, and also to the hydrogenolysis-labile Cbz group.[1][3]

This strategy is crucial because it allows for selective deprotection and modification at specific sites within a complex molecule, such as creating cyclic peptides or branching side chains, while the rest of the molecule remains protected.[9]

Q2: How do the cleavage mechanisms of Fmoc and Boc groups differ?

The cleavage mechanisms are fundamentally different, which is the basis of their orthogonality:

  • Fmoc Group: Cleaved under basic conditions (e.g., piperidine) via an E1cB (elimination, unimolecular, conjugate base) mechanism . A base abstracts an acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine.[1]

  • Boc Group: Cleaved under acidic conditions (e.g., TFA) via a unimolecular mechanism . The carbamate oxygen is protonated by the strong acid, which facilitates the departure of the stable tert-butyl carbocation, ultimately liberating the amine after decarboxylation.[2]

Q3: Can the Fmoc group ever be cleaved under non-basic conditions?

Yes, while unconventional, recent research has demonstrated that the Fmoc group can be cleaved under specialized conditions, expanding its versatility. For instance, a novel method uses hydrogenolysis under mildly acidic conditions to remove the Fmoc group. This approach is particularly valuable for synthesizing molecules with base-sensitive functionalities or reactive electrophiles that would be incompatible with traditional piperidine treatment.[1][9]

Data Presentation: Cleavage Conditions of Common Carbamate Protecting Groups

The following table summarizes the distinct conditions required to cleave common amine protecting groups, illustrating their orthogonal nature.

Protecting GroupAbbreviationCleavage Reagent(s)Typical Solvent(s)Stability / Orthogonality
9-FluorenylmethoxycarbonylFmoc 20-50% PiperidineDMF, NMPStable to acid and hydrogenolysis. Orthogonal to Boc, tBu, Cbz, Alloc.[1][3]
tert-ButoxycarbonylBoc Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, H₂O)Dichloromethane (DCM)Stable to bases (piperidine) and hydrogenolysis. Orthogonal to Fmoc, Cbz, Alloc.[2][3]
CarboxybenzylCbz H₂ with Pd/C catalystMethanol, Ethanol, Ethyl AcetateStable to mild acid and base. Orthogonal to Fmoc, Boc. Poisoned by sulfur.[2][4]
AllyloxycarbonylAlloc Pd(PPh₃)₄ with a nucleophilic scavenger (e.g., NMM)Chloroform, DCMStable to acid and base. Orthogonal to Fmoc, Boc, Cbz.[3]

Visualizations

Workflow for Orthogonal Deprotection

The following diagram illustrates the concept of an orthogonal protecting group strategy, where different reagents can selectively remove one protecting group while leaving others intact.

Orthogonal_Deprotection cluster_start Fully Protected Peptide cluster_fmoc Base-Labile Cleavage cluster_boc Acid-Labile Cleavage cluster_cbz Hydrogenolysis Start H₂N-(AA)n-COOH (Fmoc, Boc, Cbz) Fmoc_Cleaved H₂N-(AA)n-COOH (Boc, Cbz) Start->Fmoc_Cleaved Piperidine/DMF Boc_Cleaved H₂N-(AA)n-COOH (Fmoc, Cbz) Start->Boc_Cleaved TFA / Scavengers Cbz_Cleaved H₂N-(AA)n-COOH (Fmoc, Boc) Start->Cbz_Cleaved H₂ / Pd-C

Caption: Orthogonal deprotection pathways for common amine protecting groups.

References

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). National Institutes of Health. Available at: [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24, 3736-3740. Available at: [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2‑Mercaptoethanol. ACS Publications. Figshare. Collection. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60, 10039-10047. Available at: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed. Available at: [Link]

  • Huguenot, F., & Vidal, M. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 44861-44868. Available at: [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Request PDF. ResearchGate. Available at: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). National Institutes of Health. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Process for the deprotection of protected amines. Google Patents.

Sources

Technical Support Center: Impurity Identification for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification for this compound. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm seeing an unexpected peak in my HPLC chromatogram during the analysis of a newly synthesized batch. How do I begin to identify this unknown impurity?

Answer:

The appearance of an unknown peak is a common challenge in synthetic chemistry. A systematic approach is crucial for efficient identification.

Initial Steps: Data Gathering and Assessment

  • Reproducibility Check: The first step is to reinject the same sample to confirm that the peak is not an artifact from the injection process or a transient issue with the HPLC system.

  • Blank Injection: Analyze a blank solvent injection (your mobile phase or sample diluent) to rule out contamination from the solvent or the system itself (ghost peaks).

  • Peak Shape and Area Percentage: Evaluate the peak's shape and its area percentage relative to the main peak of this compound. A very small, broad peak might have a different origin than a sharp, significant one. According to ICH Q3A(R2) guidelines, impurities present at a level greater than the reporting threshold (typically 0.05% for a maximum daily dose of < 2g) must be reported.[1][2]

Workflow for Preliminary Impurity Identification

Below is a workflow to guide your initial investigation.

Caption: Workflow for the initial investigation of an unknown impurity.

Expert Insights:

  • Review the Synthesis: Carefully examine the synthetic pathway of this compound. Potential impurities often include unreacted starting materials, intermediates, or by-products from side reactions.[1][3]

  • Consider Degradation: The carbamate linkage in the molecule is susceptible to hydrolysis, especially under acidic or basic conditions.[4][5] This could lead to the formation of 4-(aminomethyl)benzoic acid and 3-pyridylcarbinol.

Question 2: My initial LC-MS analysis provided the molecular weight of the impurity. What are the next steps for definitive structural elucidation?

Answer:

Obtaining the molecular weight is a significant step forward. Now, the focus shifts to piecing together the structure using a combination of spectroscopic techniques and chemical reasoning.

Definitive Structure Elucidation Protocol

  • High-Resolution Mass Spectrometry (HRMS): If not already done, obtain HRMS data (e.g., from a TOF or Orbitrap mass analyzer). This will provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.[6] This is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer. The resulting fragmentation pattern provides valuable clues about the molecule's substructures. For example, the loss of a specific fragment can indicate the presence of a particular functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination of organic molecules.[7][8][9][10]

    • ¹H NMR: Provides information about the number of different types of protons and their connectivity.

    • ¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).[7]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing you to piece together the complete molecular skeleton.[11]

  • Isolation (if necessary): If the impurity is present in a sufficient quantity, isolating it using preparative HPLC or flash chromatography will provide a pure sample for more detailed spectroscopic analysis.

Data Interpretation and Verification

Once you have acquired the spectroscopic data, the final step is to propose a structure and verify that it is consistent with all the collected evidence.

Structure_Elucidation_Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Structure Verification HRMS High-Resolution MS (Elemental Composition) Proposed_Structure Propose Structure HRMS->Proposed_Structure MSMS Tandem MS (MS/MS) (Fragmentation Pattern) MSMS->Proposed_Structure NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_1D->Proposed_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Proposed_Structure Data_Consistency Check Data Consistency Proposed_Structure->Data_Consistency Final_Structure Final Structure Data_Consistency->Final_Structure Degradation_Pathways cluster_0 This compound cluster_1 Degradation Products Parent [Structure of Parent Compound] Product1 4-(aminomethyl)benzoic acid Parent->Product1 Hydrolysis Product2 3-Pyridylcarbinol Parent->Product2 Hydrolysis Product3 CO₂ Parent->Product3 Hydrolysis

Caption: Primary hydrolytic degradation pathway of the parent compound.

Expert Insights:

  • Hydrolysis: As mentioned, the carbamate bond is the most likely point of cleavage under both acidic and basic conditions, yielding 4-(aminomethyl)benzoic acid and 3-pyridylcarbinol.

  • Oxidation: While less common for this specific structure, oxidation could potentially occur on the pyridine ring or the benzylic position.

  • Method Development: A key outcome of forced degradation studies is the development of a stability-indicating HPLC method that can separate the parent compound from all its degradation products.

References

  • Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PubMed Central.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Structural elucidation by NMR(1HNMR). Slideshare.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Davis.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification and characterization of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, a key intermediate in pharmaceutical development. The following sections detail the rationale behind method selection, in-depth validation protocols, and comparative performance data, designed to equip researchers and quality control analysts with the insights needed to ensure data integrity and regulatory compliance.

Introduction: The Imperative of Method Validation

In pharmaceutical development, the journey from a promising molecule to an approved therapeutic is underpinned by data of the highest quality and integrity. This compound, with its characteristic benzoic acid and pyridine functional groups, requires robust analytical methods to ensure its identity, purity, and strength throughout the manufacturing process. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.

The choice of an analytical method is dictated by the analyte's physicochemical properties and the specific information required. Based on its structure—possessing a UV-active pyridine ring, an ionizable carboxylic acid, and a molecular weight suitable for mass spectrometry—we have selected three primary techniques for evaluation:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for purity and assay determination in quality control.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers superior specificity and sensitivity, ideal for impurity identification and quantification at trace levels.

  • Potentiometric Titration: A classic, absolute method for determining the assay of the acidic active substance, providing high accuracy and precision without the need for a reference standard of the same substance.

The Validation Workflow: A Self-Verifying System

A successful validation workflow is not merely a series of disconnected tests. It is a logical, interconnected process where the results of one experiment support and validate the others. This creates a self-validating system that provides a high degree of assurance in the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Method Performance & Lifecycle Dev Initial Method Development Opt Method Optimization Dev->Opt Feasibility Spec Specificity/ Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Range Range Lin->Range Prec Precision (Repeatability & Intermediate) Acc->Prec Prec->Range Rob Robustness Range->Rob Limit LOD / LOQ Limit->Rob Transfer Method Transfer Rob->Transfer Routine Routine Use Transfer->Routine G cluster_0 Analytical Need cluster_1 Recommended Method Need What is the Analytical Goal? HPLC HPLC-UV Need->HPLC Routine QC Assay & Purity LCMS LC-MS Need->LCMS Impurity Identification & Trace Analysis Titr Potentiometric Titration Need->Titr Primary Assay / Reference Standard Characterization

Navigating the Plasma Labyrinth: A Comparative Guide to the Stability of Pyridinylmethoxycarbonyl (PMC)-Linked ADCs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its ability to remain stable in systemic circulation and selectively release the payload at the tumor site dictates the ADC's efficacy and safety profile.[1][2] Premature drug release can lead to off-target toxicities, while an overly stable linker may prevent the payload from reaching its intracellular target.[3] This guide provides an in-depth comparison of the plasma stability of a novel linker class, pyridinylmethoxycarbonyl (PMC)-linked ADCs, with established alternatives, supported by a discussion of underlying chemical principles and experimental methodologies for stability assessment.

The Stability Imperative: Why Linker Integrity in Plasma is Paramount

The journey of an ADC from infusion to tumor cell internalization is fraught with challenges. The linker must endure the complex enzymatic and pH environment of the bloodstream for a sufficient duration to allow for tumor localization.[4] An ideal linker possesses high stability in plasma (pH ~7.4) while being susceptible to cleavage within the tumor microenvironment or inside the cancer cell (e.g., in the acidic environment of lysosomes or by specific enzymes).[5][6] This delicate balance is the cornerstone of a successful ADC design.

Established Linkers: A Performance Benchmark

To understand the potential of PMC linkers, it is essential to first consider the stability profiles of widely used linker technologies.

1. Peptide-Based Linkers (e.g., Valine-Citrulline-PABC):

The valine-citrulline (VC) dipeptide linked to a p-aminobenzyl carbamate (PABC) self-immolative spacer is a well-established cleavable linker.[7] It is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[8]

  • Human Plasma Stability: Generally, VC-PABC linkers exhibit high stability in human plasma.[7]

  • Rodent Plasma Instability: A significant challenge in preclinical development is the susceptibility of the VC linker to cleavage by carboxylesterase 1c (Ces1c) in mouse and rat plasma, leading to premature payload release.[7][9] This discrepancy can complicate the translation of animal model data to human clinical outcomes.

2. Hydrazone Linkers:

These linkers are acid-labile and designed to hydrolyze in the acidic environment of endosomes and lysosomes.[10] However, their stability at the physiological pH of blood can be suboptimal, sometimes leading to premature drug release.[8]

3. Disulfide Linkers:

Cleavage of disulfide linkers is triggered by the high concentration of reducing agents like glutathione inside cells compared to the plasma.[10]

4. Non-Cleavable Linkers (e.g., Thioether):

These linkers offer high plasma stability as they rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[][12] This approach minimizes off-target toxicity but may not be suitable for all payloads, as the linker-payload-amino acid complex must retain cytotoxic activity.[]

The Pyridinylmethoxycarbonyl (PMC) Linker: A Structural and Mechanistic Overview

The PMC linker is a type of carbamate linker. Carbamates are known for their general chemical and proteolytic stability, which has led to their use as peptide bond surrogates in medicinal chemistry.[13] The stability of a carbamate bond can be tuned by the electronic and steric properties of the alcohol and amine from which it is formed.[14]

The PMC linker incorporates a pyridine ring into its structure. The nitrogen atom in the pyridine ring can influence the electronic properties of the carbamate linkage, potentially affecting its susceptibility to hydrolysis.

Caption: General structure of a Pyridinylmethoxycarbonyl (PMC)-linked ADC.

Hypothesized Plasma Stability and Cleavage Mechanism

While direct comparative data for PMC-linked ADCs is not extensively available in the public domain, we can infer its potential stability based on the known properties of carbamates and pyridine-containing compounds.

  • Chemical Stability: Carbamate bonds are generally more stable to hydrolysis than ester bonds.[15] The electronic properties of the pyridine ring in the PMC linker are expected to contribute to this stability.

  • Enzymatic Stability: The key question is the susceptibility of the PMC linker to plasma esterases and other hydrolases. Carboxylesterases are known to hydrolyze some carbamates. The specific substitution pattern on the pyridine ring and the steric hindrance around the carbamate bond will likely play a crucial role in determining its enzymatic stability.[14] For instance, the drug Entinostat contains a pyridylmethyl carbamate functionality and is under investigation for cancer treatment, suggesting a degree of biological stability.[13]

The cleavage of a PMC linker, if it occurs, would likely proceed through enzymatic hydrolysis, releasing the payload, carbon dioxide, and a pyridylmethanol derivative.

Cleavage_Mechanism ADC Ab-NH-(C=O)-O-CH2-Py-Payload Enzyme Plasma Esterases? ADC->Enzyme Hydrolysis Products Ab-NH2 + CO2 + HO-CH2-Py-Payload Enzyme->Products

Caption: Hypothesized enzymatic cleavage of a PMC linker in plasma.

Comparative Performance Analysis: PMC vs. Established Linkers

A direct quantitative comparison requires experimental data that is not currently available in peer-reviewed literature. However, we can construct a hypothetical comparative table based on chemical principles.

Linker TypePredicted Human Plasma StabilityKey AdvantagesKey Disadvantages
PMC Potentially HighTunable stability through pyridine substitution.Lack of extensive public data; potential for unpredicted enzymatic cleavage.
VC-PABC HighWell-characterized; efficient intracellular cleavage.Instability in rodent plasma complicates preclinical studies.[7]
Hydrazone ModerateAcid-sensitive release mechanism.Potential for premature release at physiological pH.[8]
Non-cleavable Very HighMinimizes off-target toxicity.Payload must be active with linker attached; no bystander effect.[]

Experimental Protocols for Assessing Plasma Stability

To rigorously evaluate the plasma stability of any ADC, including those with novel linkers like PMC, a standardized set of experiments is crucial.

Protocol 1: In Vitro Plasma Incubation and DAR Analysis by LC-MS

This protocol determines the change in the drug-to-antibody ratio (DAR) over time, indicating payload loss.

Methodology:

  • Incubation: Incubate the ADC in human and relevant preclinical species (e.g., mouse, rat, cynomolgus monkey) plasma at 37°C. Include a buffer control (e.g., PBS) to assess chemical stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A or G magnetic beads.

  • Sample Preparation: Elute the captured ADC. For analysis of light and heavy chains, the sample can be reduced.

  • LC-MS Analysis: Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the different drug-loaded antibody species.

  • Data Analysis: Calculate the average DAR at each time point. A decrease in DAR over time signifies payload deconjugation.

DAR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubate ADC in Plasma at 37°C TimePoints Collect Aliquots at Time Points Incubation->TimePoints Capture Immunoaffinity Capture of ADC TimePoints->Capture Elution Elute ADC Capture->Elution LCMS LC-MS Analysis Elution->LCMS DAR_Calc Calculate Average DAR LCMS->DAR_Calc

Caption: Experimental workflow for DAR analysis by LC-MS.

Protocol 2: Free Payload Quantification by LC-MS/MS

This method directly measures the amount of cytotoxic drug released into the plasma.

Methodology:

  • Incubation: Follow the same incubation procedure as in Protocol 1.

  • Protein Precipitation: At each time point, precipitate plasma proteins from an aliquot of the incubation mixture (e.g., with acetonitrile).

  • Supernatant Analysis: Analyze the supernatant containing the free payload by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: Use a standard curve of the free payload to quantify its concentration in the plasma samples.

Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol assesses the physical stability of the ADC.

Methodology:

  • Incubation: Follow the same incubation procedure as in Protocol 1.

  • SEC Analysis: At each time point, inject a diluted sample onto an SEC column to separate monomers from aggregates (high molecular weight species) and fragments.

  • Quantification: Monitor the elution profile by UV absorbance and calculate the percentage of monomer, aggregate, and fragment. An increase in aggregates over time indicates physical instability.

Conclusion and Future Directions

The stability of the linker is a linchpin in the design of safe and effective ADCs. While established linkers like VC-PABC provide a valuable benchmark, their limitations, particularly in preclinical animal models, drive the innovation of new linker technologies. The pyridinylmethoxycarbonyl (PMC) linker, based on the generally stable carbamate backbone, presents a potentially valuable addition to the ADC toolbox. Its stability is likely tunable through synthetic modifications to the pyridine ring, offering a pathway to optimize its plasma half-life.

References

  • ADC Review. (2019). What are Stable Linkers?. [Link]

  • Sassoon, I., & Tsvetkov, Y. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Molecules.
  • Mavromoustakos, T., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Plasma Stability. [Link]

  • Dumas, A., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports.
  • Tandon, R., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.
  • White, K. N., & Al-awar, R. S. (2016). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics.
  • Šakić, D., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju.
  • Jalsenjak, V., & Jalsenjak, I. (1979). Pharmacokinetics and bioavailability of pyridinol carbamate in humans. Journal of Pharmaceutical Sciences.
  • d'Arcy, R., et al. (2014). Cleavable carbamate linkers for controlled protein delivery from hydrogels. Journal of Controlled Release.
  • Wikipedia. (n.d.). Protecting group. [Link]

  • Yabao, B. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. [Link]

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research.
  • Corte, J. R., et al. (2016). Orally bioavailable pyridine and pyrimidine-based Factor XIa inhibitors: Discovery of the methyl N-phenyl carbamate P2 prime group. Bioorganic & Medicinal Chemistry.
  • Kölmel, D. K., & Kool, E. T. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society.
  • Chen, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.

Sources

A Comparative Guide to In Vivo Efficacy of ADC Linkers: Evaluating Novel Constructs Against Established Platforms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of Antibody-Drug Conjugates (ADCs), with a focus on the critical role of the linker. We will analyze the hypothesized mechanism of the novel 4-((((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid linker and compare its potential performance against established, clinically validated linker technologies, supported by experimental data and protocols.

The Linker: A Critical Determinant of ADC Therapeutic Index

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2][] The linker connecting these two components is not merely a spacer but a sophisticated chemical entity that dictates the ADC's overall success.[4] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently and selectively release the payload at the tumor site.[][] This balance of stability and conditional lability is the key to a wide therapeutic window.[1][]

Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action and therapeutic implications.[2][][7]

Analysis of the this compound Linker

While direct in vivo efficacy data for ADCs utilizing the specific this compound linker is not yet prevalent in peer-reviewed literature, its chemical structure allows for a hypothesized mechanism of action.

Structural Breakdown:

  • 4-(aminomethyl)benzoic acid: This is a derivative of p-aminobenzyl alcohol, the precursor to the widely used p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.[8]

  • (pyridin-3-ylmethoxy)carbonyl: This moiety acts as a protecting group for the amine. The pyridine ring introduces a potential trigger mechanism. It could be susceptible to cleavage by specific enzymes in the tumor microenvironment or within the lysosome. The nitrogen atom's basicity also suggests a potential for pH-dependent conformational changes or cleavage, making it potentially labile in the acidic environment of endosomes and lysosomes.[7]

Hypothesized Cleavage Mechanism:

The proposed mechanism involves a two-step release, characteristic of many cleavable linkers designed for traceless drug release.

  • Triggered Cleavage: Upon internalization into a cancer cell, the ADC is trafficked to the lysosome.[1] Here, a specific condition (e.g., low pH or high concentration of a specific enzyme like Cathepsin B) cleaves the (pyridin-3-ylmethoxy)carbonyl group.[1][7]

  • Self-Immolation: The removal of this trigger group exposes an unstable intermediate. This triggers a cascade of spontaneous electronic rearrangements within the PABC spacer, leading to its fragmentation and the release of the unmodified, fully active cytotoxic payload.[8]

Caption: Hypothesized release mechanism for a PABC-based ADC linker.

Comparative Analysis of Linker Technologies

To evaluate the potential in vivo performance of this novel linker, we must compare it to the industry's gold standards. The choice of linker profoundly impacts efficacy, safety, and the potential for the "bystander effect," where the released payload kills adjacent, antigen-negative tumor cells.[1]

Valine-Citrulline (vc) Linker: The Protease-Cleavable Standard

The dipeptide valine-citrulline (Val-Cit or vc) linker is the most common cleavable linker used in clinically approved ADCs, such as Adcetris®.[9][10]

  • Mechanism: It is designed to be selectively cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][12] This cleavage is followed by the self-immolation of a PABC spacer to release the payload.[8]

  • In Vivo Performance: Vc-based ADCs generally exhibit high potency and are capable of inducing a significant bystander effect because the released payload (e.g., MMAE) is often cell-membrane permeable.[1] However, a key challenge is stability. While stable in human plasma, standard vc-linkers can be prematurely cleaved by mouse carboxylesterase Ces1c, complicating preclinical evaluation in murine models.[13][14] This has led to the development of modified tripeptide linkers (e.g., glutamic acid-valine-citrulline, EVCit) that show improved stability in mice while retaining efficacy.[9][10][13]

Non-Cleavable Linkers: The Stability Benchmark

Non-cleavable linkers, such as the thioether-based SMCC linker used in Kadcyla® (T-DM1), provide the highest degree of plasma stability.[2][15]

  • Mechanism: These linkers do not have a specific chemical trigger for cleavage. The payload is released only after the entire antibody is degraded into its constituent amino acids within the lysosome.[2][7] The released payload remains attached to the conjugating amino acid (e.g., lysine) and the linker remnant.

  • In Vivo Performance: The exceptional stability of non-cleavable linkers minimizes off-target toxicity.[2][16] However, they are highly dependent on efficient ADC internalization and lysosomal degradation. Furthermore, the released payload-linker-amino acid complex is typically charged and membrane-impermeable, precluding a bystander effect.[15] This makes them ideal for homogenous, high-antigen-expressing tumors but potentially less effective in heterogeneous tumors.[16]

Comparative Data Summary

The following table summarizes key performance characteristics derived from preclinical and clinical studies of different linker types.

Linker TypeRepresentative ExampleCleavage MechanismPlasma StabilityBystander EffectKey AdvantageKey Consideration
Protease-Cleavable Valine-Citrulline (vc)Lysosomal Cathepsin B[][12]Moderate to HighYes (payload-dependent)[1]High potency, effective in heterogeneous tumorsPotential for premature cleavage, species differences (mouse vs. human)[13][14]
Non-Cleavable SMCC (Thioether)Full antibody degradation[2][7]Very HighNo/Minimal[15]Excellent stability, lower off-target toxicityRequires high antigen expression and internalization; ineffective for bystander killing
pH-Sensitive HydrazoneAcidic pH in endosome/lysosome[7][12]ModerateYes (payload-dependent)Targets acidic tumor microenvironmentCan be less stable at physiological pH than other linkers, leading to faster clearance
Hypothetical Pyridinyl Pyridin-3-ylmethoxycarbonylHypothesized Enzyme or pHTo be determinedTo be determinedPotentially novel selectivityIn vivo stability, cleavage efficiency, and off-target effects are unknown

Protocol: A Standard Workflow for In Vivo Efficacy Assessment of an ADC

To rigorously evaluate any new ADC, including one with the this compound linker, a standardized in vivo efficacy study is essential. The most common approach utilizes a xenograft model where human cancer cells are implanted into immunodeficient mice.[17][18]

ADC_In_Vivo_Workflow cluster_p1 cluster_p2 cluster_p3 phase1 Phase 1: Model Establishment step1_1 Select Antigen-Positive Cell Line step1_2 Implant Cells Subcutaneously in Immunodeficient Mice step1_1->step1_2 step1_3 Monitor Tumor Growth (e.g., to 100-200 mm³) step1_2->step1_3 step2_1 Randomize Mice into Treatment Groups step1_3->step2_1 Tumors reach target size phase2 Phase 2: Treatment step2_2 Administer ADC, Controls (e.g., IV, weekly) step2_1->step2_2 step3_1 Measure Tumor Volume & Body Weight (2-3x/week) step2_2->step3_1 Begin monitoring period phase3 Phase 3: Monitoring & Analysis step3_1->step3_1 step3_2 Endpoint: Tumor Growth Inhibition (TGI) Calculation step3_1->step3_2 step3_3 Endpoint: Survival Analysis or Tumor Excision step3_2->step3_3

Caption: Standard workflow for an ADC in vivo efficacy study.

Step-by-Step Methodology

1. Model Establishment & Animal Handling:

  • Cell Line Selection: Choose a human cancer cell line with well-characterized expression of the target antigen. Include a negative control cell line if possible.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG) to prevent rejection of the human tumor cells.[19] All procedures must follow IACUC-approved protocols.[17]

  • Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2–5 x 10⁶ cells) into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100–200 mm³).[19] Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

2. Study Design & Dosing:

  • Randomization: Once tumors reach the target volume, randomize mice into treatment groups (n=5-8 mice per group) to ensure similar average tumor volumes across all groups.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or formulation buffer)

    • ADC at various dose levels (e.g., 1, 3, 10 mg/kg)

    • Control 1: "Naked" unconjugated antibody

    • Control 2: Isotype control ADC (same linker-payload on an antibody irrelevant to the tumor antigen)

  • Administration: Administer all articles intravenously (IV) via the tail vein. A typical dosing schedule might be a single dose or once weekly for 3-4 weeks.[20]

3. Data Collection & Endpoint Analysis:

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study as a percentage: TGI (%) = [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.

    • Tumor Regression: Note any instances of partial or complete tumor regression.

    • Survival: The study can be extended to monitor survival as a primary endpoint.

  • Tolerability: Monitor for clinical signs of distress, and use body weight loss (>15-20% is a common humane endpoint) as a measure of toxicity.

  • Pharmacokinetics (PK): In satellite groups, blood samples can be collected at various time points to measure the concentration of total antibody and conjugated ADC in circulation, providing crucial data on linker stability.[]

Conclusion

The selection of a linker is a multi-parameter optimization problem that requires a balance between systemic stability and efficient payload release in the tumor. While the novel this compound linker shows promise on a structural basis due to its inclusion of a self-immolative PABC system, its true in vivo efficacy can only be determined through rigorous preclinical evaluation.

By benchmarking its performance against well-understood linkers like the potent but conditionally stable valine-citrulline dipeptide and the highly stable but bystander-deficient non-cleavable SMCC, researchers can build a comprehensive profile of this new technology. The provided experimental workflow offers a robust template for generating the critical in vivo data needed to assess its potential for clinical translation and to understand its unique advantages and limitations in the expanding landscape of ADC therapeutics.

References

  • Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. Available from: [Link]

  • Creative-BioMart. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Creative-BioMart. Available from: [Link]

  • AxisPharm. (2024). Advances in ADC Linker Research. AxisPharm. Available from: [Link]

  • Anami, Y., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Communications. Available from: [Link]

  • Lee, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. Available from: [Link]

  • Tsuchikama, K. (2018). Improving stability of antibody-drug conjugates in mouse models. Nature Portfolio. Available from: [Link]

  • AACR. (2025). Discovery of a novel antibody-drug conjugate linker-payload with a distinct killing mechanism via prolonged unfolded protein response activation. American Association for Cancer Research. Available from: [Link]

  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. ResearchGate. Available from: [Link]

  • Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Medicilon. Available from: [Link]

  • Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. Creative Biolabs. Available from: [Link]

  • Zhang, D., et al. (2018). Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies. Medical Science Monitor. Available from: [Link]

  • Shah, D.K., et al. (2022). Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data. Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • ResearchGate. (2017). Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody. ResearchGate. Available from: [Link]

  • Singh, A.P., et al. (2019). A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs. The AAPS Journal. Available from: [Link]

  • Bar-Zeev, M., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals. Available from: [Link]

  • Su, D., et al. (2021). Antibody-drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Lu, J., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). A, Chemical structures of drug linker components and description of linkers used herein. ResearchGate. Available from: [Link]

  • ResearchGate. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. ResearchGate. Available from: [Link]

  • Manhattan BioSolutions. (n.d.). REVOLUTIONIZING TARGETED CANCER THERAPY WITH NEXT-GENERATION ANTIBODY-DRUG CONJUGATES (ADCs). Manhattan BioSolutions. Available from: [Link]

  • ResearchGate. (2021). The Chemistry Behind ADCs. ResearchGate. Available from: [Link]

  • ResearchGate. (2023). Preclinical development of a B7-H3-targeting ADC with a novel DNA topoisomerase I inhibitor for solid tumors. ResearchGate. Available from: [Link]

  • Vankayalapati, H., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]

Sources

A Comparative Guide to Antibody-Drug Conjugate Linkers: Benchmarking Performance and Design Principles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed a surge in clinical approvals and research interest, fundamentally changing the landscape of targeted cancer therapy. The exquisite specificity of a monoclonal antibody is combined with the potent cell-killing ability of a cytotoxic payload, offering a therapeutic window that was previously unattainable. At the heart of every ADC lies the linker, a critical component that dictates the stability, efficacy, and ultimately, the success of the conjugate.

While the scientific community continuously explores novel linker technologies, this guide provides a comprehensive comparison of the most established and clinically validated linker classes. This analysis is grounded in experimental data and field-proven insights to aid researchers in the rational design and selection of linkers for their ADC candidates. A survey of current scientific literature and public databases did not yield sufficient specific data on pyridinylmethoxycarbonyl (PMC) linkers to include in a direct head-to-head comparison at this time. Therefore, this guide will focus on a detailed comparative analysis of well-established linker technologies.

The Pivotal Role of the Linker in ADC Design

The ideal ADC linker must perform a delicate balancing act: it must be sufficiently stable to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet be efficiently cleaved to liberate the cytotoxic drug upon internalization into the target cancer cell.[1][2][3] The choice of linker profoundly influences several key ADC attributes, including its pharmacokinetic profile, therapeutic index, and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

Major Classes of ADC Linkers: A Head-to-Head Comparison

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between these two strategies is a critical decision in the design of an ADC and is often dictated by the payload's mechanism of action, the target antigen's biology, and the tumor microenvironment.[4][5]

Cleavable Linkers: Tuned for Conditional Payload Release

Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells.[6] This conditional release mechanism is a key strategy for maximizing on-target efficacy while minimizing systemic toxicity.

Peptide linkers are among the most successful and widely used cleavable linkers in clinically approved ADCs.[7][8][9][10] These linkers are typically composed of a dipeptide sequence, such as the well-established valine-citrulline (Val-Cit), which is designed to be a substrate for lysosomal proteases like cathepsin B.[1][11][12]

Mechanism of Action: Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. The high concentration of proteases within the lysosome recognizes and cleaves the peptide sequence, liberating the payload.[11][12] Many peptide linkers are used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which spontaneously decomposes after cleavage of the peptide, ensuring the release of the unmodified payload.[13][14]

Experimental Workflow: Evaluation of Peptide Linker Cleavage

G cluster_0 In Vitro Lysosomal Protease Assay cluster_1 Cell-Based Assay A Incubate ADC with lysosomal enzymes (e.g., Cathepsin B) B Vary incubation time and enzyme concentration A->B C Quench reaction at specific time points B->C D Analyze samples by LC-MS/MS C->D E Quantify released payload and intact ADC D->E I Analyze for released payload by LC-MS/MS F Treat target cells with the ADC G Lyse cells at various time points F->G H Isolate lysosomal fraction G->H H->I G ADC Antibody-Linker(Hydrazone)-Payload Internalization Internalization into Endosome/Lysosome ADC->Internalization Acidic_Env Acidic Environment (pH 4.5-6.5) Internalization->Acidic_Env Low pH Released_Payload Released Payload Acidic_Env->Released_Payload Hydrolysis Antibody_Linker Antibody-Linker Acidic_Env->Antibody_Linker

Caption: Acid-catalyzed cleavage of a hydrazone linker.

Performance Characteristics:

  • Stability: A significant drawback of early hydrazone linkers was their propensity for gradual hydrolysis in circulation, leading to premature drug release and off-target toxicity. [15][16]This has led to them being largely superseded by more stable linker chemistries in newer generations of ADCs.

  • Release Kinetics: The rate of hydrolysis is dependent on the specific chemical structure of the hydrazone and the pH of the environment.

  • Clinical Relevance: The first-ever approved ADC, Mylotarg® (gemtuzumab ozogamicin), utilized a hydrazone linker. [15]

Disulfide linkers exploit the significant difference in the reducing potential between the extracellular environment and the intracellular cytoplasm. [17][18] Mechanism of Action: The disulfide bond in the linker is stable in the oxidizing environment of the bloodstream. However, upon internalization into the cell, the much higher concentration of reducing agents, particularly glutathione (GSH), rapidly reduces the disulfide bond, cleaving the linker and releasing the payload. [18] Performance Characteristics:

  • Stability: The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond. [17]More recent designs have shown improved plasma stability compared to earlier iterations. [18]* Release Kinetics: The rate of cleavage is dependent on the intracellular glutathione concentration and the steric accessibility of the disulfide bond.

  • Payload Compatibility: This linker chemistry is commonly used for maytansinoid payloads. [18]

β-glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is abundant in lysosomes and also found in the microenvironment of some solid tumors. [1] Mechanism of Action: The ADC remains intact in circulation where β-glucuronidase activity is low. Upon reaching the tumor, the enzyme cleaves the glucuronide moiety, often triggering a self-immolative cascade to release the payload. [1] Performance Characteristics:

  • Stability: These linkers have demonstrated high stability in plasma. [5][6]* Hydrophilicity: A key advantage of β-glucuronide linkers is their high hydrophilicity, which can help to mitigate the aggregation issues associated with hydrophobic payloads and allow for higher DARs. [5]* Bystander Effect: The release of the payload in the tumor microenvironment can facilitate a bystander effect.

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers form a stable covalent bond between the antibody and the payload. [17]The release of the drug is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. [4][5] Mechanism of Action: After the ADC is internalized and trafficked to the lysosome, the antibody is degraded by proteases, releasing the payload with the linker and a residual amino acid still attached. [4] Performance Characteristics:

  • Stability: Non-cleavable linkers are known for their high stability in circulation, which generally leads to a lower risk of off-target toxicity. [4][17]* Bystander Effect: The released payload-linker-amino acid complex is typically charged and less membrane-permeable, resulting in a low to negligible bystander effect. [4]This can be advantageous for highly potent payloads where systemic exposure needs to be minimized.

  • Payload Activity: A critical consideration for non-cleavable linkers is that the payload must retain its cytotoxic activity with the linker and amino acid remnant attached.

Comparative Summary of Linker Performance

Linker TypeRelease MechanismPlasma StabilityBystander Effect PotentialKey AdvantagesKey Disadvantages
Peptide (e.g., Val-Cit) Lysosomal Proteases (e.g., Cathepsin B)Good (in humans)High (with permeable payloads)Well-established, potent bystander effect. [5][11]Potential for off-target cleavage, hydrophobicity issues, instability in rodent plasma. [13][19][20]
Hydrazone Acidic pH (Endosomes/Lysosomes)Moderate to LowModerateOne of the first linker technologies used. [15]Prone to premature hydrolysis in circulation, leading to off-target toxicity. [15][16]
Disulfide Intracellular Reducing Agents (e.g., Glutathione)Moderate to GoodModerateRelease triggered by a distinct intracellular environment. [18]Stability can be variable; potential for off-target reduction. [17]
β-Glucuronide β-glucuronidase (Lysosomes/Tumor Microenvironment)HighHighHigh stability and hydrophilicity, allows for high DARs. [5]Dependent on enzyme expression in the tumor.
Non-Cleavable (e.g., Thioether) Antibody Degradation in LysosomesVery HighLow to NoneExcellent stability, lower off-target toxicity. [4][17]Payload must be active with linker remnant; limited bystander effect. [4]

Experimental Protocols for ADC Characterization

Protocol 1: In Vitro Plasma Stability Assay

  • Preparation: Dilute the ADC to a final concentration of 1 mg/mL in fresh human and mouse plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately freeze the collected aliquots at -80°C. For analysis, thaw the samples and precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and any released payload.

  • Data Interpretation: Calculate the half-life of the ADC in plasma.

Protocol 2: In Vitro Cytotoxicity and Bystander Killing Assay

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in separate 96-well plates. For the bystander assay, co-culture the two cell lines at a defined ratio.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include a control with a non-targeting ADC.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A potent cytotoxic effect on the antigen-negative cells in the co-culture demonstrates a bystander effect.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant human tumor xenografts into immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, non-targeting ADC, and the test ADC at various dose levels). Administer the ADCs intravenously.

  • Efficacy Assessment: Measure tumor volumes and body weights two to three times per week.

  • Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Conclusion and Future Perspectives

The choice of linker is a multifaceted decision that requires careful consideration of the interplay between the antibody, payload, and the target biology. While well-established linkers like Val-Cit have demonstrated clinical success, the field is continuously evolving with the development of novel linker technologies aimed at improving stability, enhancing the therapeutic window, and overcoming challenges such as drug resistance. As our understanding of tumor biology deepens, we can expect the emergence of next-generation linkers with more sophisticated release mechanisms, further refining the "magic bullet" concept of ADCs.

References

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
  • AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Available from: [Link].

  • Journal of Medicinal Chemistry. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available from: [Link].

  • Sino Biological. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Available from: [Link].

  • ResearchGate. Comparison of each drug-linkers. Available from: [Link].

  • Creative Biolabs. Disulfide Linkers. Available from: [Link].

  • National Center for Biotechnology Information. Current ADC Linker Chemistry. Available from: [Link].

  • National Center for Biotechnology Information. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Available from: [Link].

  • National Center for Biotechnology Information. The medicinal chemistry evolution of antibody–drug conjugates. Available from: [Link].

  • National Center for Biotechnology Information. Linkers Having a Crucial Role in Antibody–Drug Conjugates. Available from: [Link].

  • Creative Biolabs. Peptide Linkers. Available from: [Link].

  • ResearchGate. Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD. Available from: [Link].

  • MDPI. The Chemistry Behind ADCs. Available from: [Link].

  • ACS Publications. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Available from: [Link].

  • National Center for Biotechnology Information. Recent Advances in Peptide Linkers of Antibody-Drug Conjugates. Available from: [Link].

  • National Center for Biotechnology Information. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Available from: [Link].

  • National Center for Biotechnology Information. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Available from: [Link].

  • Google Patents. Branched hydrazone linkers.
  • Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. Available from: [Link].

  • National Center for Biotechnology Information. Current ADC Linker Chemistry. Available from: [Link].

  • Adooq Bioscience. ADC Linker. Available from: [Link].

  • National Center for Biotechnology Information. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates. Available from: [Link].

  • National Center for Biotechnology Information. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Available from: [Link].

  • National Center for Biotechnology Information. Hydrolysis Mechanism of the Linkers by Matrix Metalloproteinase-9 Using QM/MM Calculations. Available from: [Link].

  • MDPI. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Available from: [Link].

Sources

A Comparative Guide to the Structural Analysis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the structural characterization of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid and its derivatives. Intended for researchers, scientists, and drug development professionals, this document delves into the application of key analytical techniques, offering insights into the causality behind experimental choices and presenting supporting data where available. While experimental data for the primary compound of interest, this compound (CAS 241809-79-0), is not extensively available in the reviewed literature[1][2][3], this guide will leverage detailed data from a closely related isomer, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, and other relevant derivatives to provide a thorough comparative framework.

Introduction

The molecular scaffold of this compound represents a versatile platform in medicinal chemistry. The combination of a pyridine ring, a benzoic acid moiety, and a carbamate linker offers multiple points for hydrogen bonding and other molecular interactions, making its derivatives promising candidates for various therapeutic targets[4][5]. Accurate structural elucidation is paramount in understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in the detailed structural analysis of this class of compounds.

Structural Analysis Workflow

A typical workflow for the structural characterization of a novel derivative in this class would involve a multi-pronged analytical approach.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Structure Confirmation Syn Synthesis of Derivative Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR MS Mass Spectrometry (HRMS, MS/MS) Pur->MS Xray Single Crystal X-ray Diffraction Pur->Xray Confirm Final Structure Confirmation NMR->Confirm MS->Confirm Xray->Confirm

Caption: A generalized workflow for the synthesis and structural confirmation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Perspective

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For the title compound and its derivatives, ¹H and ¹³C NMR provide critical information on the chemical environment of each atom.

Comparative ¹H NMR Analysis

While the specific ¹H NMR data for this compound is not available in the reviewed literature, we can predict its spectrum and compare it with the experimentally determined spectrum of a structural isomer, (E)-4-{[(pyridin-4-ylmethylidene)amino]methyl}benzoic acid[6][7].

Proton Assignment (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid (Experimental, 500 MHz, DMSO-d₆)[6][7] This compound (Predicted)
Pyridine CH (α to N)8.67-8.70 ppm (d)~8.5-8.7 ppm (m)
Pyridine CH (β to N)8.57-8.60 ppm (d)~7.8-8.0 ppm (m)
Pyridine CH (γ to N)-~7.4-7.6 ppm (m)
Benzoic Acid CH7.90-7.94 ppm (d)~7.9-8.1 ppm (d)
Benzoic Acid CH7.33-7.36 ppm (d)~7.4-7.6 ppm (d)
Imine CH7.00 ppm (m)-
Methylene (CH₂)4.87 ppm (s)~4.3-4.5 ppm (d)
Methylene (CH₂O)-~5.1-5.3 ppm (s)
Amine NHNot specified~8.0-8.5 ppm (t)

Causality in Chemical Shifts: The predicted downfield shift of the methylene protons attached to the oxygen in the carbamate of the title compound is due to the deshielding effect of the adjacent carbonyl and oxygen atoms. The protons on the pyridine ring will exhibit distinct splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the substituent.

Comparative ¹³C NMR Analysis

Similarly, the ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.

Carbon Assignment (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid (Experimental, 125 MHz, DMSO-d₆)[7] This compound (Predicted)
Carbonyl (C=O)170.6 ppm~167 ppm
Carbamate (N-COO)-~156 ppm
Imine (C=N)162.6 ppm-
Pyridine C (α to N)149.3 ppm~148-150 ppm
Pyridine C123.7, 122.6 ppm~123-140 ppm
Benzoic Acid C191.8, 129.0, 128.6 ppm~128-145 ppm
Methylene (CH₂)64.2 ppm~44 ppm
Methylene (CH₂O)-~65 ppm

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition, while tandem mass spectrometry (MS/MS) provides insights into the molecular structure through fragmentation patterns.

Predicted Fragmentation Pathway

For this compound, the fragmentation in ESI-MS/MS would likely proceed through characteristic losses.

Fragmentation_Pathway Parent [M+H]⁺ m/z 287.10 Frag1 Loss of CO₂ [M+H-44]⁺ m/z 243.11 Parent->Frag1 - CO₂ Frag2 Loss of Pyridin-3-ylmethanol [M+H-109]⁺ m/z 178.07 Parent->Frag2 - C₆H₇NO Frag4 Pyridin-3-ylmethyl cation [C₆H₆N]⁺ m/z 92.05 Parent->Frag4 Cleavage Frag3 Tropylium Ion [C₇H₇]⁺ m/z 91.05 Frag2->Frag3 - HNCO

Sources

A Comparative Guide to the Characterization of an ADC Synthesized with a Novel Pyridinylmethyl Carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive characterization of a novel ADC synthesized using 4-((((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid as a key component of the linker. Through a detailed examination of its physicochemical properties and in vitro performance, we offer a comparative analysis against established ADC linker technologies, providing researchers with the insights needed to evaluate its potential in next-generation cancer therapeutics.

The linker's design, incorporating a pyridinylmethyl carbamate moiety, suggests a potential for a self-immolative mechanism of drug release. This guide will dissect the synthesis and characterization of an ADC featuring this linker, comparing its performance to ADCs constructed with widely-used protease-cleavable and non-cleavable linkers. Our analysis is grounded in established analytical techniques and provides a framework for the rigorous evaluation of new ADC constructs.

The Landscape of ADC Linker Technology: A Primer

The linker in an ADC is not a passive component; it is a dynamic entity that must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently liberating the cytotoxic drug upon internalization into the target cancer cell.[1][] The two predominant classes of linkers are cleavable and non-cleavable linkers.

  • Cleavable Linkers: These are designed to be selectively cleaved by factors present in the tumor microenvironment or within the cancer cell, such as proteases (e.g., cathepsin B), acidic pH of endosomes and lysosomes, or the reducing environment of the cytoplasm.[3][4][5] A common example is the valine-citrulline (vc) dipeptide linker, which is susceptible to cleavage by lysosomal proteases.[3][5] Many cleavable linkers incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which spontaneously releases the drug following the initial cleavage event.[3][6]

  • Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the drug, which remains attached to the conjugating amino acid.[4] An example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

The novel linker, this compound, introduces a pyridinylmethyl carbamate group. This structure is analogous to the PABC self-immolative spacer and is hypothesized to undergo a similar 1,6-elimination reaction to release the payload. The pyridine ring may also influence the physicochemical properties of the resulting ADC, such as solubility and aggregation propensity.

Synthesis and Comparative ADCs

To evaluate the performance of the novel linker, we propose the synthesis of a hypothetical ADC, ADC-PY , and compare it against two well-established controls:

  • ADC-VC: An ADC with a protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate (mc-vc-PABC) linker.

  • ADC-SMCC: An ADC with a non-cleavable SMCC linker.

All three ADCs will utilize the same humanized IgG1 monoclonal antibody targeting a hypothetical tumor antigen and the potent microtubule inhibitor, monomethyl auristatin E (MMAE), as the cytotoxic payload. The conjugation strategy for all ADCs will be cysteine-based, following partial reduction of the interchain disulfide bonds of the antibody.

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization Ab Monoclonal Antibody (mAb) Reduced_Ab Partially Reduced mAb (Free Thiols) Ab->Reduced_Ab Reduction (e.g., TCEP) Conjugation_PY Conjugation of Reduced mAb with PY-Linker-MMAE Reduced_Ab->Conjugation_PY Conjugation_VC Conjugation of Reduced mAb with mc-vc-PABC-MMAE Reduced_Ab->Conjugation_VC Conjugation_SMCC Conjugation of Reduced mAb with SMCC-MMAE Reduced_Ab->Conjugation_SMCC PY_Linker PY-Linker-MMAE PY_Linker->Conjugation_PY VC_Linker mc-vc-PABC-MMAE VC_Linker->Conjugation_VC SMCC_Linker SMCC-MMAE SMCC_Linker->Conjugation_SMCC Purification_PY Purification of ADC-PY Conjugation_PY->Purification_PY Purification_VC Purification of ADC-VC Conjugation_VC->Purification_VC Purification_SMCC Purification of ADC-SMCC Conjugation_SMCC->Purification_SMCC Characterization Physicochemical & In Vitro Characterization Purification_PY->Characterization Purification_VC->Characterization Purification_SMCC->Characterization

Figure 1: General workflow for the synthesis of the comparative ADCs.

Physicochemical Characterization

A thorough physicochemical characterization is paramount to ensure the quality, consistency, and stability of the ADC candidates.[7][8]

Drug-to-Antibody Ratio (DAR) and Distribution

The DAR is a critical quality attribute that directly impacts the ADC's efficacy and safety.[7][][10]

Methodology: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with higher DAR values will have longer retention times.

  • Protocol:

    • Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase.

    • Inject the purified ADC sample.

    • Elute with a decreasing salt gradient.

    • Monitor the elution profile at 280 nm (for the antibody) and at the payload's characteristic wavelength.

    • Calculate the average DAR by integrating the peak areas of the different DAR species.

Expected Results & Comparative Analysis

ParameterADC-PYADC-VCADC-SMCCRationale
Average DAR ~4~4~4Cysteine-based conjugation with partial reduction typically yields an average DAR of around 4.
DAR Distribution Heterogeneous (DAR 0, 2, 4, 6, 8)Heterogeneous (DAR 0, 2, 4, 6, 8)Heterogeneous (DAR 0, 2, 4, 6, 8)All three ADCs are produced via non-site-specific cysteine conjugation, leading to a heterogeneous mixture of species.
Hydrophobicity ModerateHighModerate-HighThe pyridinylmethyl group in ADC-PY may impart slightly more hydrophilic character compared to the PABC group in ADC-VC.
Aggregation and Stability

ADC stability is crucial for storage and in vivo performance. Aggregation can lead to immunogenicity and altered pharmacokinetics.

Methodology: Size Exclusion Chromatography (SEC) and Differential Scanning Calorimetry (DSC)

  • SEC Protocol:

    • Equilibrate an SEC column with a suitable physiological buffer.

    • Inject the ADC sample.

    • Monitor the elution profile at 280 nm.

    • Quantify the percentage of monomer, aggregate, and fragment.

  • DSC Protocol:

    • Prepare ADC samples in a formulation buffer.

    • Scan the samples over a temperature range (e.g., 20-100°C) at a constant rate.

    • Determine the melting temperatures (Tm) of the antibody domains (Fab and Fc).

Expected Results & Comparative Analysis

ParameterADC-PYADC-VCADC-SMCCRationale
% Monomer (SEC) >95%>95%>95%A high percentage of monomer is expected for all well-purified ADCs.
% Aggregate (SEC) <5%<5%<5%Low aggregation is a key quality attribute. The hydrophobicity of the linker-payload can influence aggregation propensity.
Thermal Stability (DSC) Similar to ADC-VC and ADC-SMCCSimilar to ADC-PY and ADC-SMCCSimilar to ADC-PY and ADC-VCConjugation can slightly decrease the thermal stability of the antibody, but significant differences between the linkers are not anticipated.
In Vitro Plasma Stability

The stability of the linker in plasma is a critical predictor of in vivo performance. Premature drug release can lead to systemic toxicity.

Methodology: Plasma Incubation followed by LC-MS Analysis

  • Protocol:

    • Incubate the ADCs in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 72, 168 hours).

    • At each time point, capture the ADC using an anti-human IgG affinity resin.

    • Elute the ADC and analyze by LC-MS to determine the average DAR and identify any released payload or metabolites.

Expected Results & Comparative Analysis

ParameterADC-PYADC-VCADC-SMCCRationale
Human Plasma Stability HighHighVery HighThe pyridinylmethyl carbamate is expected to be stable. The vc-PABC linker is also designed for high stability in human plasma.[5] Non-cleavable linkers are inherently very stable.
Mouse Plasma Stability HighModerateVery HighThe vc linker is known to be susceptible to cleavage by mouse carboxylesterases, which can be a limitation for preclinical studies.[5][11] The stability of the PY linker in mouse plasma would be a key finding.
Free Payload Release LowLow (human), Moderate (mouse)Very LowThe amount of free payload released should correlate with linker stability.

In Vitro Cytotoxicity and Specificity

The ultimate goal of an ADC is to selectively kill cancer cells that express the target antigen.[12][13][14]

Methodology: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
  • Protocol:

    • Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADCs, unconjugated antibody, and free payload for a defined period (e.g., 72-96 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Experimental Design: In Vitro Cytotoxicity

Cytotoxicity_Assay cluster_cell_lines Cell Lines cluster_treatments Treatments (Serial Dilutions) cluster_assay Assay Workflow Ag_pos Antigen-Positive (Ag+) Cells Incubation Incubate for 72-96h Ag_pos->Incubation Ag_neg Antigen-Negative (Ag-) Cells Ag_neg->Incubation ADC_PY ADC-PY ADC_PY->Incubation ADC_VC ADC-VC ADC_VC->Incubation ADC_SMCC ADC-SMCC ADC_SMCC->Incubation mAb Unconjugated mAb mAb->Incubation Free_Drug Free MMAE Free_Drug->Incubation Viability_Assay Measure Cell Viability (e.g., MTT) Incubation->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc

Figure 2: Workflow for the in vitro cytotoxicity assay.

Expected Results & Comparative Analysis

TreatmentAg+ Cells (IC50)Ag- Cells (IC50)Specificity (IC50 Ag- / IC50 Ag+)Rationale
ADC-PY Potent (nM range)High (µM range)HighExpected to be highly potent and specific due to antigen-mediated uptake and intracellular payload release.
ADC-VC Potent (nM range)High (µM range)HighThe vc linker is a well-established standard for potent and specific ADCs.
ADC-SMCC Potent (nM range)High (µM range)HighNon-cleavable linkers can also yield highly potent and specific ADCs, though the final active metabolite differs.
Unconjugated mAb No significant cytotoxicityNo significant cytotoxicityN/AThe antibody alone should not be cytotoxic.
Free MMAE Very Potent (pM-nM range)Very Potent (pM-nM range)LowThe free drug is highly potent but lacks specificity.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the characterization of an ADC synthesized with the novel this compound linker. By comparing its physicochemical properties and in vitro performance to ADCs with established linker technologies, we can gain valuable insights into its potential advantages and liabilities.

Key questions to be answered by these studies include:

  • Does the pyridinylmethyl carbamate linker provide adequate stability in plasma, particularly in mouse models where other linkers have shown instability?

  • Does this linker efficiently release the active payload upon internalization into target cells, leading to potent and specific cytotoxicity?

  • How do the physicochemical properties of ADC-PY, such as hydrophobicity and aggregation propensity, compare to other ADCs?

The experimental framework presented here provides a robust and logical approach to answering these questions. The data generated will be crucial for determining whether this novel linker technology warrants further investigation and development for the next generation of targeted cancer therapies.

References

  • WuXi Biologics. (2024, March 1). ADC In Vitro/In Vivo Characterization Services. Retrieved from [Link]

  • Beck, A., et al. (2017). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Retrieved from [Link]

  • Creative Biolabs. Determination of ADC Cytotoxicity. Retrieved from [Link]

  • Prothero, J. (2026, January 10). Cytotoxicity Testing of Antibody Drug Conjugates. Retrieved from [Link]

  • WuXi Biologics. Antibody-Drug Conjugate Assays | In Vitro Assays Services. Retrieved from [Link]

  • Singh, P., et al. (2021, August 27). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. National Institutes of Health. Retrieved from [Link]

  • Waters. Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analytical tools for antibody–drug conjugates: From in vitro to in vivo. Retrieved from [Link]

  • Le Bihan, Y., et al. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • Quality Assistance. Development and validation of an antibody-drug conjugate bioassay. Retrieved from [Link]

  • ResearchGate. In vitro PK of antibody-drug conjugates. Retrieved from [Link]

  • Xu, K., et al. (2011, May 1). Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Obata, C., et al. (2021). In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots. National Institutes of Health. Retrieved from [Link]

  • SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Retrieved from [Link]

  • Singh, T., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. National Institutes of Health. Retrieved from [Link]

  • Google Patents. CN105813653A - Methylene carbamate linkers for use with target-drug conjugates.
  • Lu, J., et al. (2016). Current ADC Linker Chemistry. National Institutes of Health. Retrieved from [Link]

  • Su, Z., et al. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]

  • NJ Bio, Inc. Linkers for ADCs. Retrieved from [Link]

  • ResearchGate. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (2025, October 31). (PDF) Antibody‒drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • ChemRxiv. (2021, October 5). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry. Retrieved from [Link]

  • Ojima, I., et al. (2021). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. OUCI. Retrieved from [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

Sources

Benchmarking the Performance of Pyridinylmethoxycarbonyl-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and ultimately, the balance between efficacy and toxicity. This guide provides an in-depth performance comparison of pyridinylmethoxycarbonyl (PyMC)-based ADCs against other prominent linker technologies, supported by experimental data and detailed protocols for key evaluative assays. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in ADC design and optimization.

The Crucial Role of the Linker in ADC Efficacy

An ideal ADC linker must remain stable in the systemic circulation to prevent premature release of the potent cytotoxic payload, which could lead to off-target toxicity.[1] Upon reaching the tumor microenvironment or after internalization into the target cancer cell, the linker should efficiently cleave to release the payload in its active form.[][3] The mechanism of this cleavage is a key differentiator among linker technologies and significantly influences the ADC's overall performance, including its ability to induce bystander killing of neighboring cancer cells.[4]

This guide focuses on the pyridinylmethoxycarbonyl (PyMC) linker, a self-immolative system, and benchmarks its performance against two widely used cleavable linkers: the enzyme-cleavable valine-citrulline (Val-Cit) linker and the pH-sensitive hydrazone linker. We will also consider non-cleavable linkers, such as those based on maleimide chemistry, for a comprehensive comparison.

Mechanism of Action: Pyridinylmethoxycarbonyl (PyMC) Linker

The PyMC linker is a self-immolative spacer designed for controlled payload release. Its cleavage is typically triggered by a specific enzymatic or chemical event that exposes a reactive functional group. This initiates a cascade of electron-releasing reactions, culminating in the spontaneous release of the unmodified payload.[5] The pyridinyl group in the linker is designed to influence the electronic properties of the carbamate, thereby modulating the stability and release kinetics of the payload.

digraph "PyMC_Linker_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

ADC [label="ADC in Circulation\n(PyMC Linker Intact)"]; Trigger [label="Tumor-Specific Trigger\n(e.g., Enzyme, Low pH)"]; Cleavage [label="Initial Linker Cleavage"]; SelfImmolation [label="Self-Immolation Cascade\n(Pyridinyl Group Participates)"]; PayloadRelease [label="Payload Release"]; Target [label="Intracellular Target"];

ADC -> Trigger [label="Localization at\nTumor Site"]; Trigger -> Cleavage [label="Initiates Cleavage"]; Cleavage -> SelfImmolation [label="Unmasks Reactive Group"]; SelfImmolation -> PayloadRelease [label="Spontaneous Fragmentation"]; PayloadRelease -> Target [label="Binds to Target\n(e.g., Tubulin, DNA)"]; }

Figure 1: Generalized mechanism of payload release from a PyMC-based ADC.

Comparative Performance Analysis

To provide a robust comparison, we will evaluate the performance of PyMC-based ADCs alongside other linker technologies based on four critical parameters: in vitro cytotoxicity, bystander killing effect, plasma stability, and in vivo efficacy.

In Vitro Cytotoxicity

The primary measure of an ADC's potency is its ability to kill target cancer cells in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

Linker TypeRepresentative PayloadTarget Cell LineIC50 (ng/mL)Reference
PyMC AuristatinHER2+ Breast Cancer (SK-BR-3)Data not publicly available-
Val-Cit MMAEHER2+ Breast Cancer (SK-BR-3)14.3 pM (converted to ng/mL)[4]
Hydrazone DoxorubicinHER2+ Breast Cancer (SK-BR-3)~100-1000 ng/mLGeneral Literature
Non-cleavable (SMCC) DM1HER2+ Breast Cancer (SK-BR-3)33 pM (converted to ng/mL)[4]
Bystander Killing Effect

The bystander effect, the ability of a released payload to diffuse out of the target cell and kill neighboring antigen-negative cells, is a crucial attribute for treating heterogeneous tumors.[6] This effect is largely dependent on the properties of the linker and the released payload.[4]

Linker TypePayload PermeabilityBystander EffectRationale
PyMC Dependent on payloadExpected to be significantSelf-immolative mechanism releases the unmodified, often membrane-permeable payload.
Val-Cit High (for MMAE)SignificantReleases a highly permeable payload that can readily diffuse across cell membranes.[7]
Hydrazone VariableCan be significantPayload release in the acidic endosome can lead to diffusion out of the cell.
Non-cleavable (SMCC) LowLimitedThe payload is released with a charged amino acid remnant, limiting membrane permeability.

Expert Insights: The traceless release of the payload by PyMC linkers is a significant advantage for maximizing the bystander effect, provided a membrane-permeable payload is used. This can lead to enhanced efficacy in solid tumors with heterogeneous antigen expression.

Plasma Stability

The stability of the linker in circulation is paramount to prevent premature payload release and associated off-target toxicity. This is often assessed by measuring the percentage of intact ADC or the change in drug-to-antibody ratio (DAR) over time in plasma.

Linker TypeStability in Human Plasma (Half-life)Key Stability Factor
PyMC Data not publicly availableCarbamate bond stability at physiological pH.
Val-Cit > 7 daysResistance to cleavage by plasma proteases.
Hydrazone Variable (can be short)Susceptibility to hydrolysis at physiological pH.
Non-cleavable (SMCC) Very High (> 10 days)Stable thioether bond.

Expert Insights: The stability of PyMC linkers can be tuned by modifying the electronic properties of the pyridinyl group. A well-designed PyMC linker is expected to exhibit high plasma stability, comparable to or exceeding that of Val-Cit linkers, while still allowing for efficient release in the target environment.

In Vivo Efficacy

The ultimate measure of an ADC's performance is its ability to inhibit tumor growth in preclinical animal models. This is typically assessed by measuring tumor volume over time following ADC administration.

Linker TypeXenograft ModelEfficacy (Tumor Growth Inhibition)Reference
PyMC Data not publicly available--
Val-Cit-MMAE HER2+ NCI-N87Significant tumor regression[8]
Hydrazone-Doxorubicin VariousModerate tumor growth inhibitionGeneral Literature
Non-cleavable (Kadcyla) HER2+Significant tumor growth inhibition[4]

Expert Insights: While direct in vivo efficacy data for PyMC-based ADCs is not publicly available, their expected high potency and potential for a strong bystander effect suggest they would perform favorably in preclinical models, particularly in heterogeneous tumor models where bystander killing is advantageous.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of an ADC's IC50 value against a target cell line.[]

Workflow:

digraph "Cytotoxicity_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Seed cells in\n96-well plate"]; B [label="Add serial dilutions\nof ADC"]; C [label="Incubate for\n72-96 hours"]; D [label="Add MTT reagent"]; E [label="Incubate for\n2-4 hours"]; F [label="Solubilize formazan\ncrystals"]; G [label="Measure absorbance\nat 570 nm"]; H [label="Calculate IC50"];

A -> B -> C -> D -> E -> F -> G -> H; }

Figure 2: Workflow for an in vitro cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium. Replace the existing medium with the ADC dilutions.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vitro Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Workflow:

digraph "Bystander_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Seed a mixture of\nAg+ and Ag- cells"]; B [label="Add ADC at a\nconcentration that kills\nonly Ag+ cells"]; C [label="Incubate for\n96-120 hours"]; D [label="Quantify the number\nof viable Ag- cells"]; E [label="Compare to controls"];

A -> B -> C -> D -> E; }

Figure 3: Workflow for an in vitro bystander killing assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7, labeled with a fluorescent protein like GFP) cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the ADC at a concentration known to be cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.

  • Incubation: Incubate the plate for 96-120 hours.

  • Quantification of Viable Cells: Use fluorescence microscopy or flow cytometry to specifically count the number of viable GFP-labeled antigen-negative cells.

  • Data Analysis: Compare the number of viable antigen-negative cells in the ADC-treated co-culture to untreated co-cultures and to ADC-treated monocultures of antigen-negative cells. A significant reduction in the number of viable antigen-negative cells in the co-culture indicates a bystander effect.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.

Workflow:

digraph "Plasma_Stability_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Incubate ADC in\nhuman plasma at 37°C"]; B [label="Collect aliquots at\nvarious time points"]; C [label="Analyze samples by\nLC-MS"]; D [label="Determine average\nDAR at each time point"]; E [label="Calculate ADC half-life"];

A -> B -> C -> D -> E; }

Figure 4: Workflow for a plasma stability assay.

Step-by-Step Protocol:

  • Incubation: Incubate the ADC in human plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Sample Preparation: At each time point, process the samples to isolate the ADC from plasma proteins.

  • LC-MS Analysis: Analyze the purified ADC samples using liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-loaded species.

  • DAR Calculation: Calculate the average DAR at each time point from the LC-MS data.

  • Data Analysis: Plot the average DAR as a function of time and fit the data to a suitable kinetic model to determine the half-life of the ADC in plasma.

Conclusion and Future Directions

The linker is a cornerstone of ADC design, profoundly influencing its therapeutic index. While direct comparative data for Pyridinylmethoxycarbonyl (PyMC)-based ADCs is limited in the public domain, their self-immolative mechanism of action suggests a high potential for potent and specific payload delivery. The ability to release an unmodified payload is a distinct advantage for achieving a robust bystander effect, a critical feature for efficacy in solid tumors.

Future investigations should focus on generating head-to-head comparative data of PyMC-based ADCs against established linker technologies. Optimizing the electronic properties of the pyridinyl group to fine-tune the balance between plasma stability and payload release kinetics will be a key area of research. As more data becomes available, the true potential of PyMC linkers in the next generation of ADCs will be fully elucidated.

References

  • SINOPEG. (2024, December 13). PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]

  • SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Retrieved from [Link]

  • MDPI. (n.d.). The Chemistry Behind ADCs. Retrieved from [Link]

  • MDPI. (n.d.). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

  • Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required?. British journal of cancer, 117(12), 1736–1742. Retrieved from [Link]

  • YouTube. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from [Link]

  • PubMed. (2022, October 19). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Retrieved from [Link]

  • National Institutes of Health. (2013, June 14). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers. Retrieved from [Link]

  • Lu, J., et al. (2016). Linker-payloads for antibody-drug conjugates. Journal of Hematology & Oncology, 9(1), 1-14. Retrieved from [Link]

  • YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]

  • MDPI. (n.d.). A Self-Immolative Linker for the pH-Responsive Release of Amides. Retrieved from [Link]

  • Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Recent Advances in ADCs. Retrieved from [Link]

  • PubMed. (n.d.). Targeting an acid labile aspartyl-prolyl amide bond as a viable alternative to trypsin digestion to generate a surrogate peptide for LC-MS/MS analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Popular self‐immolative spacers flanking linkers sensitive to.... Retrieved from [Link]

  • PubMed. (2024, November 14). Evaluation of Double Self-Immolative Linker-Based Antibody-Drug Conjugate FDA022-BB05 with Enhanced Therapeutic Potential. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Acid-labile Surfactant Assists In-Solution Digestion of Proteins Resistant to Enzymatic Attack. Retrieved from [Link]

  • National Institutes of Health. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved from [Link]

  • National Institutes of Health. (2021, August 27). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Abstract 5646: A novel in vivo self-assembled peptide-drug conjugate targeting HER2 with potent anti-tumor efficacy overcoming resistance of HER2 ADCs. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a detailed protocol for the proper disposal of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (CAS No. 241809-79-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling hazardous chemical waste and are informed by the known properties of the compound's structural components: a pyridine ring and a benzoic acid derivative.

Core Principles of Disposal

The disposal of any chemical waste, including this compound, is governed by regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5] The foundational principle is that chemical waste should never be disposed of down the drain or in regular trash.[2][3]

Hazard Assessment and Data Summary

A thorough hazard assessment is the first step in determining the correct disposal pathway. Based on its structure, we can anticipate the following potential hazards:

Hazard Consideration Associated Functional Group Potential Risk
Toxicity PyridineHarmful if swallowed, inhaled, or absorbed through the skin.[6]
Environmental Hazard PyridinePotentially harmful to aquatic life.[7][8]
Irritation Benzoic AcidMay cause skin, eye, and respiratory irritation.[3]
Reactivity GeneralIncompatible with strong oxidizing agents and strong bases.[9]

This table is a predictive summary based on the components of this compound. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.[10]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.[3]

  • Lab Coat: A standard laboratory coat protects your clothing and skin from contamination.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, conduct all manipulations within a certified chemical fume hood to prevent inhalation.[2]

Step 2: Waste Segregation and Labeling

Proper segregation and labeling are critical for ensuring that chemical waste is handled correctly by disposal personnel.

  • Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container for the solid waste of this compound. The original container can be used if it is in good condition.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12] Include the date when the first waste is added to the container.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can react violently.[11] Specifically, keep it separate from strong oxidizing agents and bases.[9]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Secure Storage: Keep the waste container tightly sealed when not in use.[13]

  • Location: Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.

Step 4: Disposal Request and Pickup

Your institution's EHS office or a licensed waste disposal contractor is responsible for the final disposal of the hazardous waste.

  • Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically one year for partially filled containers in an SAA), submit a hazardous waste pickup request to your EHS office.[11]

  • Documentation: Complete all necessary paperwork provided by your EHS office. Accurate documentation is a legal requirement.

The following diagram illustrates the workflow for the proper disposal of this compound.

Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS EHS / Licensed Contractor Start Start: Need to dispose of chemical PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Initiate Disposal Segregate Step 2: Segregate and Label Waste 'Hazardous Waste' PPE->Segregate Handle Safely Store Step 3: Store in a designated Satellite Accumulation Area Segregate->Store Prepare for Storage Request Step 4: Request Waste Pickup from EHS Store->Request Container Full or Time Limit Reached Transport Transport to a licensed waste disposal facility Request->Transport EHS Collects Waste FinalDisposal Final Disposal (e.g., Incineration) in compliance with EPA regulations Transport->FinalDisposal Proper Handling

Caption: Workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Evaluate the size and nature of the spill. For small spills of solid material, you may be able to clean it up yourself if you are trained to do so.

  • Containment and Cleanup:

    • For a small, solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[14] Avoid creating dust. If necessary, moisten the material slightly with a suitable solvent (e.g., water, if compatible) to prevent it from becoming airborne.[14]

    • Use an inert absorbent material, such as vermiculite or sand, for liquid spills.[2]

  • Decontamination: Clean the spill area with soap and water or an appropriate solvent. All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.[13]

  • Large Spills: For large spills, or if you are ever in doubt, contact your institution's EHS office immediately.[10]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always remember that your institution's Chemical Hygiene Plan and EHS office are your primary resources for specific guidance on chemical waste disposal.[15]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • US Bio-Clean. OSHA Compliance For Laboratories.
  • Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. Safety Data Sheet.
  • BLDpharm. 4-((((Pyridin-3-ylmethoxy)carbonyl)oxy)methyl)benzoic acid hydrochloride.
  • Fisher Scientific. Safety Data Sheet. (2023, August 25).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules.
  • ChemicalBook. (2023, January 14). 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid Safety Data Sheet.
  • TCI Chemicals. (2024, December 10). Safety Data Sheet.
  • Echemi. 4-[(pyridin-3-ylmethoxycarbonylamino)-methyl]-benzoic acid.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • Breckland Scientific Supplies Ltd. (2018, October 23). Benzoic Acid - SAFETY DATA SHEET.
  • PubChem. 4-(((Pyridin-4-yl)amino)methyl)benzoic acid hydrochloride.
  • Flinn Scientific. Safety Data Sheet (SDS) Benzoic Acid.
  • Occupational Safety and Health Administration. OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
  • Sigma-Aldrich. (2024, January 9). Safety Data Sheet.
  • MSDS of 4-(((Pyridin-3-yLmethoxy)carbonylamino)-methyl)benzoic acid.

Sources

Personal protective equipment for handling 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 241809-79-0). As a Senior Application Scientist, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the guidance herein is based on the known hazards of its constituent chemical moieties: pyridine derivatives and benzoic acid derivatives.[1]

Hazard Analysis and Risk Assessment

  • Pyridine Derivatives : Pyridine and its derivatives are known to be skin and respiratory irritants.[2][3] Inhalation of fumes can lead to dizziness, headaches, and nausea.[3] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Benzoic Acid Derivatives : Compounds such as 4-(Aminomethyl)benzoic acid are known to cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6]

  • Overall Hazard Profile : Based on these related structures, it is prudent to treat this compound as a compound that is potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

Potential Hazard Associated Functional Group Primary Route of Exposure Potential Health Effects
Skin IrritationPyridine, Benzoic AcidDermal ContactRedness, inflammation, burns.[7][8]
Eye IrritationPyridine, Benzoic AcidEye ContactSerious eye damage, pain, tearing.[7][8]
Respiratory IrritationPyridine, Benzoic Acid (if dusty)InhalationCoughing, shortness of breath, dizziness.[3][7]
Acute Toxicity (Oral)PyridineIngestionHarmful if swallowed.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[3][9]
Hand Protection Nitrile or butyl rubber gloves.Provides a chemical-resistant barrier against skin contact.[2][9] Latex gloves are not recommended.[3]
Body Protection A flame-resistant lab coat worn over full-length clothing.Prevents contamination of personal clothing and skin.[1]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the powder outside of a fume hood or if aerosolization is possible.[1]
Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on the respirator (if required).

    • Put on safety goggles and face shield.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Remove the lab coat by turning it inside out as you remove it.

    • Remove the face shield and goggles.

    • Remove the respirator (if used).

    • Wash hands thoroughly with soap and water.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation and Weighing:

    • All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

    • Before handling, ensure all necessary PPE is correctly donned.

    • Use a dedicated and clearly labeled set of spatulas and weighing boats.

    • Handle the compound gently to avoid creating dust.[1]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3]

  • Spill Management:

    • In the event of a small spill, use an absorbent material like sand or vermiculite to contain it.[2]

    • Transfer the contained material to a sealed, labeled hazardous waste container.[2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Solid Waste: Collect any solid waste, including contaminated weighing boats, gloves, and paper towels, in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Workflow Visualization

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_action Action & Disposal start Start: Handling Compound fume_hood Work in Fume Hood? start->fume_hood base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles fume_hood->base_ppe Yes respirator Add Respirator (Organic Vapor Cartridges) fume_hood->respirator No face_shield Add Face Shield base_ppe->face_shield High Splash Risk? proceed Proceed with Handling base_ppe->proceed Low Splash Risk respirator->base_ppe face_shield->proceed disposal Dispose of Waste as Hazardous proceed->disposal

Caption: PPE selection workflow for handling the target compound.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Echemi. 4-[(pyridin-3-ylmethoxycarbonylamino)-methyl]-benzoic acid.
  • PubChem. 4-(((Pyridin-4-yl)amino)methyl)benzoic acid hydrochloride.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
  • Washington State University.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Carl ROTH.
  • MySkinRecipes. This compound.
  • TCI Chemicals. (2024, December 10).
  • Sigma-Aldrich. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
  • Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE).
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • BLDpharm. 4-((((Pyridin-3-ylmethoxy)carbonyl)oxy)methyl)benzoic acid hydrochloride.
  • American Chemistry Council. Protective Equipment.
  • PubChem. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526.
  • Sigma-Aldrich. (2024, January 9).
  • ECHEMI. 4-(Aminomethyl)
  • ChemicalBook. (2023, January 14). 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid.
  • Fisher Scientific.
  • ChemicalBook. (2025, October 22). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0.
  • Sigma-Aldrich. (2018, January 13).
  • PubChem. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID 10402880.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.